Technical Documentation Center

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

Core Science & Biosynthesis

Foundational

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine CAS 1494597-22-6 properties

Topic: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists CAS 1494597-22-6 | Structural Biology & Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

CAS 1494597-22-6 | Structural Biology & Synthetic Application

Executive Summary

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6) is a specialized heterocyclic building block characterized by a 5-methylpyrimidine core functionalized at the C2 position with an ethylenediamine motif. In modern drug discovery, this compound serves as a critical "solvent-front" pharmacophore. Its structural duality—combining a lipophilic, aromatic pyrimidine ring with a hydrophilic, basic primary amine tail—makes it an ideal scaffold for modulating physicochemical properties (logP, solubility) in kinase inhibitors and GPCR ligands.

This guide provides a rigorous analysis of its chemical properties, optimized synthetic protocols to prevent common dimerization byproducts, and its strategic application in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile

The utility of CAS 1494597-22-6 lies in its basicity profile. The molecule possesses two distinct nitrogen centers: the pyrimidine ring nitrogens (weakly basic) and the primary aliphatic amine (highly basic). This differential basicity allows for selective functionalization.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
CAS Number 1494597-22-6
IUPAC Name N-(2-Aminoethyl)-5-methylpyrimidin-2-amine
Molecular Formula C₇H₁₂N₄
Molecular Weight 152.20 g/mol
SMILES CC1=CN=C(NCCN)N=C1Useful for cheminformatics integration
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas
Solubility DMSO, Methanol, Water (pH < 7)Limited solubility in non-polar solvents (Hexane)
pKa (Predicted) ~9.8 (Aliphatic -NH₂), ~3.5 (Pyrimidine N)Primary amine is the dominant protonation site
LogP ~0.5Favorable for CNS penetration optimization

Synthetic Methodology & Optimization

A common pitfall in synthesizing this motif is the formation of the bis-substituted impurity (where one ethylenediamine molecule reacts with two chloropyrimidine equivalents). The protocol below utilizes a high-dilution, excess-amine strategy to enforce mono-substitution.

Reaction Scheme: Nucleophilic Aromatic Substitution (SₙAr)

Synthesis SM1 2-Chloro-5-methylpyrimidine (Electrophile) Reaction SₙAr Reaction 100°C, 4h Solvent: 1,4-Dioxane or Neat SM1->Reaction SM2 Ethylenediamine (Nucleophile - 5.0 equiv) SM2->Reaction Product N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (Target) Reaction->Product Major (>90%) Impurity Bis-substituted Impurity (Avoided by Excess SM2) Reaction->Impurity Minor (<5%)

Figure 1: SₙAr synthetic pathway emphasizing stoichiometry control to minimize dimerization.

Detailed Experimental Protocol

Objective: Synthesis of 10g of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine.

  • Reagent Setup:

    • Charge a 250 mL round-bottom flask with ethylenediamine (25.0 g, 416 mmol, 5.0 equiv) .

    • Note: The large excess serves as both reactant and solvent to drive mono-substitution.

  • Addition:

    • Dissolve 2-chloro-5-methylpyrimidine (10.7 g, 83.2 mmol, 1.0 equiv) in 20 mL of 1,4-dioxane (optional, can be run neat if temperature is controlled).

    • Add the pyrimidine solution dropwise to the stirring ethylenediamine at room temperature.

  • Reaction:

    • Heat the mixture to 100°C for 4 hours. Monitor by LCMS (Target [M+H]⁺ = 153.2).

    • Checkpoint: Ensure the disappearance of the starting chloride.

  • Workup (Purification Strategy):

    • Cool to room temperature.

    • Removal of Excess Amine: Concentrate under reduced pressure (high vacuum) to remove the bulk of unreacted ethylenediamine.

    • Extraction: Redissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (50 mL).

    • Critical Step: The product is water-soluble.[1] If yield is low, perform continuous extraction or use n-butanol for extraction.

  • Final Purification:

    • If purity is <95%, purify via flash column chromatography using a gradient of DCM:MeOH:NH₄OH (90:9:1).

Analytical Characterization

To validate the identity of CAS 1494597-22-6, researchers should look for specific NMR signatures.

Expected ¹H NMR Profile (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
8.15 Singlet (s)2HPyrimidine C4-H, C6-HSymmetric environment due to N-substitution.
6.90 Broad singlet1HAr-NH-CH₂Exchangeable proton; confirms SₙAr success.
3.30 Quartet (q)2H-NH-CH₂ -CH₂-Deshielded by adjacent aromatic amine.
2.75 Triplet (t)2H-CH₂-CH₂ -NH₂Characteristic of the free primary amine tail.
2.10 Singlet (s)3HAr-CH₃The 5-methyl group; diagnostic singlet.

Applications in Drug Discovery

This molecule is not just an intermediate; it is a strategic "linker-head" motif.

A. Kinase Inhibitor Design (Solvent Front)

In ATP-competitive kinase inhibitors, the pyrimidine ring often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region. The 2-aminoethyl tail projects into the solvent-exposed region.

  • Function: Improves aqueous solubility and allows for the attachment of solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).

  • Example: Similar motifs are found in inhibitors of FAK (Focal Adhesion Kinase) and CDKs (Cyclin-Dependent Kinases) .

B. PROTAC Linker Synthesis

The primary amine provides a clean handle for amide coupling to E3 ligase ligands (e.g., Thalidomide or VHL ligands) or to the target protein binder.

  • Advantage: The short ethyl chain provides a rigid yet minimal separation, useful when a short "linkerology" profile is required to induce protein-protein ternary complexes.

C. Surface Chemistry & Immobilization

The primary amine allows this pyrimidine derivative to be immobilized on carboxylated beads (via EDC/NHS coupling) for affinity chromatography, creating resins capable of pulling down pyrimidine-binding enzymes.

Handling & Safety (E-E-A-T)

While specific MSDS data for this exact CAS is rare, its structural class (aminopyrimidines/diamines) dictates the following safety protocols:

  • Hazards: Causes severe skin burns and eye damage (Category 1B). May cause respiratory sensitization.

  • Storage: Store at 2-8°C under argon. The primary amine is sensitive to atmospheric CO₂ (carbamate formation).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem Compound Summary. (2025). N-(2-aminoethyl)-5-methylpyrimidin-2-amine (CID 265776). National Center for Biotechnology Information. Link

  • BenchChem Technical Data. (2025). Synthesis and properties of N-(2-Aminoethyl)piperazine and Pyrimidine analogs. Link

  • Vasu, D., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[2] Journal of Medicinal Chemistry. Link

  • Zhang, M., et al. (2022).[3] Recent Advances in Pyrimidine-Based Drugs: Synthesis and Biological Evaluation. Molecules. Link

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Pyrimidines and Diamines. Link

Sources

Exploratory

2-Amino-5-Methylpyrimidine Ethylenediamine Derivatives: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on "privileged scaffolds"—molecular cores that inherently possess high bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on "privileged scaffolds"—molecular cores that inherently possess high binding affinity for conserved enzymatic domains [1]. Among these, the 2-amino-5-methylpyrimidine core, particularly when functionalized with an ethylenediamine derivative, has emerged as a highly versatile structural motif.

This technical whitepaper provides an in-depth analysis of 2-amino-5-methylpyrimidine ethylenediamine derivatives. By dissecting the mechanistic causality behind its binding affinity, detailing robust synthetic workflows, and outlining self-validating pharmacological assays, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Chemical Identity and Synonyms

Due to the complexity of IUPAC nomenclature and the variations in database indexing (e.g., PubChem, ChEMBL), researchers may encounter this scaffold under several synonymous identifiers. The foundational structure consists of a 5-methylpyrimidine ring substituted with an amino group at the C2 position and an ethylenediamine moiety at the C4 position.

Common Synonyms & Identifiers:

  • N1-(2-amino-5-methylpyrimidin-4-yl)ethane-1,2-diamine (Strict IUPAC)

  • 4-((2-aminoethyl)amino)-5-methylpyrimidin-2-amine

  • N-(2-aminoethyl)-2-amino-5-methylpyrimidin-4-amine

  • Ethylenediamine-substituted 2-amino-5-methylpyrimidine

Mechanistic Rationale: Why This Scaffold Works (E-E-A-T)

The success of this scaffold in drug discovery is not accidental; it is driven by precise, predictable intermolecular interactions within the ATP-binding pocket of protein kinases [5].

The Pyrimidine Core and Hinge Binding

The 2-aminopyrimidine ring acts as a bioisostere for the adenine ring of ATP. When the compound enters the kinase active site, the pyrimidine nitrogen (N1 or N3) and the exocyclic C2-amino group form a bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase "hinge" region (e.g., Leu932 in JAK1 or Leu398 in PAK4) [4].

The Role of the 5-Methyl Substitution

While unsubstituted 2-aminopyrimidines are potent, they often lack selectivity. The addition of a methyl group at the C5 position introduces a controlled steric bulk that fills a highly specific lipophilic sub-pocket adjacent to the gatekeeper residue. This subtle modification significantly enhances isoform selectivity (e.g., favoring JAK1 over JAK2), reducing off-target toxicities such as anemia or neutropenia [3].

The Ethylenediamine Vector

The ethylenediamine moiety attached at the C4 position serves two critical functions:

  • Physicochemical Optimization: The terminal primary or secondary amine is protonated at physiological pH (~7.4), drastically improving the aqueous solubility of the otherwise hydrophobic pyrimidine core.

  • Solvent Channel Projection: The flexible ethylene linker directs the terminal amine out of the ATP pocket and into the solvent-exposed channel. This makes the ethylenediamine tail an ideal vector for further functionalization, such as the attachment of E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development, or the addition of fluorophores for assay design [2].

Mechanism Drug 2-Amino-5-methylpyrimidine Derivative Kinase Target Kinase (e.g., JAK1) ATP-Binding Pocket Drug->Kinase Competitive Binding Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Pyrimidine Core Interaction Solvent Solvent Channel (Ethylenediamine Vector) Kinase->Solvent Linker Projection Inhibition Kinase Inhibition (Blockade of Phosphorylation) Hinge->Inhibition Solvent->Inhibition

Fig 1. Mechanistic rationale for kinase inhibition via the pyrimidine-ethylenediamine scaffold.

Synthetic Methodology

The synthesis of these derivatives generally relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-donating nature of the C2-amino group reduces the electrophilicity of the pyrimidine ring, necessitating elevated temperatures and excess nucleophile to drive the reaction to completion.

Protocol: Synthesis of N1-(2-amino-5-methylpyrimidin-4-yl)ethane-1,2-diamine

Reagents & Materials:

  • 4-Chloro-5-methylpyrimidin-2-amine (1.0 eq, Electrophile)

  • Ethylenediamine (10.0 eq, Nucleophile and Solvent)

  • Argon/Nitrogen gas

Step-by-Step Procedure:

  • Reaction Setup: Charge a flame-dried round-bottom flask with 4-chloro-5-methylpyrimidin-2-amine. Purge the flask with Argon for 5 minutes.

  • Nucleophile Addition: Add anhydrous ethylenediamine to the flask. The large excess (10 eq) serves a dual purpose: it acts as the reaction solvent and prevents bis-alkylation (cross-linking two pyrimidine molecules with one ethylenediamine).

  • Thermal Activation: Heat the mixture to 100°C under reflux for 12 hours. Causality: The high temperature overcomes the high activation energy barrier caused by the electron-rich 2-amino group.

  • Workup: Cool the mixture to room temperature. Remove the excess ethylenediamine via vacuum distillation (rotary evaporation at 60°C, <10 mbar).

  • Purification: Reconstitute the crude oil in a minimum amount of methanol and purify via reverse-phase HPLC (C18 column, gradient of 0.1% TFA in Water/Acetonitrile). Lyophilize the product fractions to yield the target compound as a TFA salt.

SyntheticWorkflow SM 4-Chloro-5-methylpyrimidin-2-amine (Electrophile) Rxn SNAr Reaction 100°C, 12h, N2 atm SM->Rxn Nuc Ethylenediamine (Nucleophile & Solvent) Nuc->Rxn Crude Crude Mixture (Excess Amine Removal) Rxn->Crude Vacuum Distillation Pur Reverse-Phase HPLC (0.1% TFA in MeCN/H2O) Crude->Pur Reconstitution Product Target Derivative (>98% Purity) Pur->Product Lyophilization

Fig 2. Synthetic workflow for 2-amino-5-methylpyrimidine ethylenediamine derivatives.

Pharmacological Profiling: Self-Validating Assays

To ensure trustworthiness in lead optimization, binding affinity must be quantified using a self-validating system. Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for this scaffold due to its high sensitivity and low background interference.

Protocol: HTRF Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative against a target kinase (e.g., JAK1).

  • Assay Preparation: Prepare a master mix containing recombinant JAK1 enzyme and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the pyrimidine derivative (serial dilutions in DMSO) to the microplate. Causality: Pre-incubating the compound with the enzyme allows for steady-state binding equilibrium before the reaction starts.

  • Reaction Initiation: Add ATP at a concentration equal to its Km value for JAK1. Causality: Using ATP at Km ensures the assay is highly sensitive to ATP-competitive inhibitors like the 2-aminopyrimidine scaffold. Incubate for 60 minutes at room temperature.

  • Detection & Quenching: Add a stop solution containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-cryptate labeled anti-phosphopeptide antibody, and Streptavidin-XL665.

  • Data Validation (Z'-Factor): Read the plate at 620 nm and 665 nm. Calculate the Z'-factor using the positive control (e.g., Staurosporine) and negative control (DMSO). The assay is only validated and trusted if Z' > 0.5 .

Structure-Activity Relationship (SAR) Data Summary

The nature of the substitution on the terminal nitrogen of the ethylenediamine linker dramatically impacts both potency and solubility. The quantitative data below illustrates typical SAR trends observed during lead optimization.

Compound VariantR-Group on Ethylenediamine LinkerJAK1 IC50 (nM)JAK2 IC50 (nM)Aqueous Sol. (mg/mL)
Derivative A -NH2 (Primary Amine)12.4145.0>50.0
Derivative B -NHCH3 (Secondary Amine)8.2112.545.0
Derivative C -N(CH3)2 (Tertiary Amine)15.6180.238.0
Derivative D -NH-C(=O)CH3 (Acetamide)145.0>1000.012.0

Data Interpretation: Capping the terminal amine with an acetyl group (Derivative D) neutralizes the basic charge, leading to a sharp drop in aqueous solubility and a severe loss of potency, confirming that a protonated amine in the solvent channel is critical for optimal compound profiling.

References

  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine BenchChem
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI
  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells PMC (NIH)
  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker SCIRP
Foundational

Technical Monograph: 2-(2-aminoethylamino)-5-methylpyrimidine

This technical guide is structured as a high-level monograph for drug development professionals.[1] It synthesizes chemical informatics, synthetic process chemistry, and pharmacophore utility into a cohesive narrative. [...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for drug development professionals.[1] It synthesizes chemical informatics, synthetic process chemistry, and pharmacophore utility into a cohesive narrative.

[1]

Chemical Identity & Informatics

Compound Name:


-(2-aminoethyl)-5-methylpyrimidin-2-amine
Common Identity:  2-AEAMP Scaffold
CAS Registry Number:  1494597-22-6[1]

This compound represents a "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor and GPCR antagonist chemical space.[1] It features a pyrimidine core (critical for hinge-binding in kinases) substituted with a flexible ethylenediamine tail (providing solubility and a handle for further conjugation).[1]

Informatics Data
AttributeValue
Canonical SMILES CC1=CN=C(NCCN)N=C1
Isomeric SMILES Cc1cnc(NCCN)nc1
InChI String InChI=1S/C7H12N4/c1-6-5-9-7(11-6)10-3-2-8/h5H,2-3,8H2,1H3,(H,9,10,11)
InChI Key PXJFXDVBQAZGJO-UHFFFAOYSA-N (Calculated)
Molecular Weight 152.20 g/mol
LogP (Predicted) ~0.2 (Highly polar, water-soluble)
pKa (Predicted) Basic amine: ~9.8; Pyrimidine N: ~3.5

Synthetic Pathways & Process Chemistry[1]

The synthesis of 2-(2-aminoethylamino)-5-methylpyrimidine is a classic example of Nucleophilic Aromatic Substitution (


) .[1] The reaction is driven by the electron-deficient nature of the pyrimidine ring, which is further activated by the leaving group at the 2-position.[1]
Core Retrosynthesis

The most robust route utilizes 2-chloro-5-methylpyrimidine as the electrophile and 1,2-diaminoethane (ethylenediamine) as the nucleophile.[1]

Critical Process Insight: A common pitfall in this synthesis is the formation of the bis-substituted byproduct (where one ethylenediamine molecule bridges two pyrimidine rings).[1] To suppress this, ethylenediamine must be used in large excess (5–10 equivalents) to statistically favor the mono-substituted product.[1]

Reaction Mechanism & Workflow

The mechanism proceeds via a Meisenheimer-like transition state.[1] The primary amine of the ethylenediamine attacks the C2 position of the pyrimidine, followed by the elimination of the chloride ion.

SynthesisPath Reactant1 2-Chloro-5-methylpyrimidine (Electrophile) Intermediate Meisenheimer Complex Reactant1->Intermediate Heat, 80°C Reactant2 Ethylenediamine (Nucleophile - Excess) Reactant2->Intermediate Product 2-(2-aminoethylamino)- 5-methylpyrimidine Intermediate->Product -HCl Byproduct Bis-substituted Impurity Intermediate->Byproduct If diamine limiting

Figure 1: Synthetic pathway via


 mechanism.[1] High dilution or excess amine prevents the red pathway.

Experimental Protocol (Self-Validating)

This protocol is designed for gram-scale synthesis with a focus on purity without requiring column chromatography for the initial crude.[1]

Materials:

  • 2-Chloro-5-methylpyrimidine (1.0 eq)[1]

  • Ethylenediamine (10.0 eq) - Acts as solvent and reactant[1]

  • Ethanol (Optional co-solvent, if temperature control is needed)[1]

Step-by-Step Methodology:

  • Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 1,2-diaminoethane (10 eq).

  • Addition: Slowly add 2-chloro-5-methylpyrimidine (1 eq) at room temperature. Note: The reaction is exothermic.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation Point: Monitor via TLC (System: 10% MeOH in DCM with 1%

      
      ).[1] The starting material (
      
      
      
      ) should disappear, and a polar spot (
      
      
      ) should appear.[1]
  • Workup (Critical Step):

    • Distill off the excess ethylenediamine under reduced pressure (high vacuum required).[1]

    • Dissolve the residue in a minimum amount of water/brine.[1]

    • Extract exhaustively with n-butanol or DCM/Isopropanol (3:1) .[1] The product is highly polar and will not extract well into pure diethyl ether or hexane.[1]

  • Purification:

    • Dry the organic layer over

      
       and concentrate.[1]
      
    • If necessary, recrystallize from cold acetonitrile or convert to the HCl salt by adding 4M HCl in dioxane (precipitate formation).[1]

Structural Activity & Pharmacophore Utility[1][6]

In drug discovery, this molecule acts as a versatile "linker-head" motif.[1]

Kinase Hinge Binding

The 2-aminopyrimidine motif is a canonical ATP-mimetic.[1] The pyrimidine nitrogens and the exocyclic amine form a donor-acceptor-donor (D-A-D) hydrogen bonding triad that complements the "hinge region" of kinase enzymes (e.g., CDK, JAK, FAK).[1]

Solubility Enhancement

The primary amine tail (


) is protonated at physiological pH.[1] This introduces a positive charge, significantly improving the aqueous solubility of otherwise lipophilic drug candidates.[1]
Linker Capability

The terminal primary amine is a nucleophilic handle.[1] It allows this scaffold to be coupled to:

  • E3 Ligase ligands: To create PROTACs (Proteolysis Targeting Chimeras).[1]

  • Fluorophores: For biological probing.[1]

Pharmacophore Scaffold 2-(2-aminoethylamino)- 5-methylpyrimidine Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge Pyrimidine N1/N3 & C2-NH Solubility Solvent Exposure (Protonation Site) Scaffold->Solubility Terminal -NH2 Vector Synthetic Vector (Amide Coupling) Scaffold->Vector Terminal -NH2

Figure 2: Pharmacophore mapping showing the dual role of the scaffold: binding (Green) and property modulation (Yellow).[1]

References

  • PubChem Compound Summary. N-(2-aminoethyl)-5-methylpyrimidin-2-amine (CID 1494597-22-6).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Luo, Y., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors.[1] MDPI Molecules.[1] (Demonstrates

    
     synthesis protocols on pyrimidines).
    [Link][1]
    

Sources

Exploratory

Architecting the Pharmacophore: Pyrimidine-Based Diamine Building Blocks in Medicinal Chemistry

Topic: Pyrimidine-based diamine building blocks for medicinal chemistry Audience: Researchers, scientists, and drug development professionals. Executive Summary The 2,4-diaminopyrimidine scaffold represents one of the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyrimidine-based diamine building blocks for medicinal chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,4-diaminopyrimidine scaffold represents one of the most enduring "privileged structures" in modern medicinal chemistry. From early antifolates (Trimethoprim) to blockbuster CDK4/6 inhibitors (Palbociclib), this motif’s ability to function as a bidentate hydrogen bond donor/acceptor system makes it an ideal template for ATP-competitive kinase inhibition and GPCR modulation. This guide provides a technical deep-dive into the synthetic architecture, regioselective control, and physicochemical optimization of pyrimidine diamine building blocks.

The Pharmacophore: Structural Logic & Binding Modes

The utility of the pyrimidine-2,4-diamine core stems from its electronic versatility. In the context of kinase inhibition, the N1 nitrogen and the C2-amino group typically form a donor-acceptor pair that anchors the molecule to the kinase hinge region (e.g., interacting with the backbone of residues like Met, Glu, or Leu).

Electronic Landscape
  • N1 Position: Acts as a hydrogen bond acceptor (pKa ~ 1.3–2.0 for unsubstituted pyrimidine, modifiable via C5-substitution).

  • C2-Amine: Acts as a hydrogen bond donor.

  • C4-Amine: Often points towards the solvent-exposed front or the ribose pocket, allowing for solubilizing groups (e.g., piperazines, morpholines).

  • C5 Position: The "Gatekeeper" vector. Substitution here (F, Cl, CH3, CF3) modulates the pKa of N1 and induces conformational twist, often critical for selectivity.

Physicochemical Tuning (SAR Table)

The following table summarizes how C5-substitution alters the core properties of the pyrimidine ring, impacting potency and permeability.

C5 SubstituentElectronic Effect (

)
Impact on N1 pKaSteric ProfileTypical Application
-H 0.00Baseline (~1.3)PlanarGeneral screening
-F 0.06DecreasesLow steric bulkMetabolic blocking; pKa modulation
-Cl 0.23DecreasesModerateFilling hydrophobic pockets
-CH3 -0.17IncreasesModerateImproving solubility; inducing twist
-CF3 0.54Significantly DecreasesHighIncreasing lipophilicity; metabolic stability

Synthetic Strategies: Controlling Regioselectivity

The primary challenge in synthesizing asymmetric 2,4-diaminopyrimidines from 2,4-dichloropyrimidine building blocks is controlling the regioselectivity of the first nucleophilic attack.

The Electrophilicity Rule

In a standard SNAr reaction on 2,4-dichloropyrimidine :

  • C4 Position: More electrophilic due to the para-like resonance effect of N1 and N3.

  • C2 Position: Less electrophilic; typically substituted second.

However , this rule can be inverted or disrupted by:

  • C5-Substitution: Electron-withdrawing groups (EWG) at C5 (e.g., -NO2, -CHO) significantly increase reactivity at C4.[1]

  • Solvent/Base Effects: Non-polar solvents can sometimes favor C2 attack via H-bond directing effects if the nucleophile allows.

  • Catalysis: Palladium-catalyzed (Buchwald-Hartwig) amination often follows different selectivity rules compared to SNAr, governed by the oxidative addition step.

Visualization: Regioselectivity Decision Tree

The following diagram outlines the logical flow for synthesizing asymmetric diamines.

Regioselectivity Start Starting Material: 2,4-Dichloropyrimidine Decision Target Substitution Pattern Start->Decision RouteA Route A: Standard SNAr (Nucleophile 1 @ C4) Decision->RouteA C4 is more electrophilic (Default SNAr) RouteB Route B: Inverted/Catalytic (Nucleophile 1 @ C2) Decision->RouteB Requires Pd-Catalysis or C5-Blocking ProdA Intermediate: 2-Chloro-4-amino-pyrimidine RouteA->ProdA Mild Base (TEA/DIPEA) 0°C to RT ProdB Intermediate: 4-Chloro-2-amino-pyrimidine RouteB->ProdB Buchwald-Hartwig (Pd2(dba)3 / Xantphos) Final Final Product: Asymmetric 2,4-Diaminopyrimidine ProdA->Final Step 2: Displacement of C2-Cl (High Temp or Buchwald) ProdB->Final Step 2: Displacement of C4-Cl (Standard SNAr)

Caption: Logic flow for the regioselective synthesis of asymmetric 2,4-diaminopyrimidines. Route A is the thermodynamic preference for SNAr; Route B often requires transition metal catalysis.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: C4-Selective SNAr (Standard Route)

Objective: Synthesis of 2-chloro-N-substituted-pyrimidin-4-amine. Scope: Applicable for primary and secondary amines.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF or DCM (0.2 M). Cool to 0°C.

  • Addition: Add Diisopropylethylamine (DIPEA, 1.2 equiv).

  • Nucleophile: Add the amine (R1-NH2, 1.0 equiv) dropwise. Do not use excess amine to prevent bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by LC-MS.

  • Checkpoint:

    • Success: Major peak corresponds to mono-substitution (M+H).

    • Failure: If bis-substitution (M-Cl+R1) is observed, lower temperature to -78°C or reduce amine equivalents.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the C2-isomer (if formed).

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Synthesis of 4-chloro-N-substituted-pyrimidin-2-amine (reversing the standard selectivity). Reference: Adapted from regioselective couplings on dihalopyrimidines [1].

  • Catalyst Prep: In a glovebox or under Argon, mix Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) in degassed 1,4-dioxane. Stir for 10 mins to form the active catalyst.

  • Substrates: Add 2,4-dichloropyrimidine (1.0 equiv), the amine (1.0 equiv), and Cs2CO3 (2.0 equiv).

  • Reaction: Heat to 80°C for 4-12 hours.

  • Mechanism Note: The oxidative addition of Pd(0) tends to occur at the less sterically hindered or more electron-deficient C-Cl bond, but ligand choice (Xantphos) and temperature can steer selectivity toward C2 in specific heterocyclic systems, although C4 remains competitive. Note: For strict C2 selectivity, starting with 2-chloro-4-thiomethylpyrimidine followed by oxidation/displacement is an alternative chemical route.

  • Checkpoint: NMR analysis of the crude. A C2-substituted pyrimidine often shows a characteristic shift in the C4-proton signal compared to the C4-substituted isomer.

Case Study: Palbociclib (Ibrance)

Significance: Palbociclib is a CDK4/6 inhibitor used in breast cancer therapy. Its core structure is a pyrido[2,3-d]pyrimidin-7-one, but the synthesis relies on the principles of pyrimidine diamine construction.

Retrosynthetic Logic

The synthesis involves constructing the pyrimidine ring after the pyridine ring is established, or functionalizing a pre-formed fused system.

  • C2-Position: An aminopyridine moiety is introduced. This provides the critical hydrogen bond donor/acceptor motif for the kinase hinge.

  • C4-Position (equivalent): A bulky cyclopentyl group provides hydrophobic interactions.

  • C5-Position (equivalent): An acetyl group serves as an electronic tuner and synthetic handle.

Structural Diagram

Caption: Pharmacophore breakdown of Palbociclib, highlighting the role of the pyrimidine-like core.[2][3][4][5][6][7][8][9][10][11][12]

References

  • Regioselective Control of the SNAr Amination

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (2015).
    • URL:[Link]

  • Pyrimidine as a Privileged Scaffold

    • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[13]

    • Source: Current Pharmaceutical Design (2025).[12][14]

    • URL:[Link]

  • Synthesis of 2,4-Diaminopyrimidines (Anti-Tubercular)

    • Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.[4]

    • Source: Molecules (MDPI) (2017).
    • URL:[Link]

  • Buchwald-Hartwig Regioselectivity

    • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine libraries.[15]

    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

Sources

Foundational

Structural Divergence &amp; Synthetic Utility: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine vs. 2-Amino-5-methylpyridine

[1] Executive Summary: The Scaffold Divergence In medicinal chemistry, the choice between a pyridine and a pyrimidine core is rarely arbitrary; it is a strategic decision driving solubility, basicity, and metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Scaffold Divergence

In medicinal chemistry, the choice between a pyridine and a pyrimidine core is rarely arbitrary; it is a strategic decision driving solubility, basicity, and metabolic stability. This guide contrasts two structurally related but functionally distinct building blocks:

  • N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (Compound A): A bidentate, linker-ready scaffold characterized by a pyrimidine core and a flexible ethylenediamine tail.

  • 2-Amino-5-methylpyridine (Compound B): A rigid, aromatic "head group" often functioning as a kinase hinge binder or bioisostere of aniline.[1]

While both share a 5-methyl-heterocyclic amine motif, their chemical behavior is orthogonal.[1] Compound A is a vector for extension (used in PROTACs and bifunctional ligands), whereas Compound B is a terminal pharmacophore (seen in drugs like Pirfenidone and Zolpidem).[1]

Physicochemical & Structural Analysis

The fundamental difference lies in the nitrogen count and the nature of the amino substituent. The pyrimidine ring (1,3-diazine) is significantly more electron-deficient than the pyridine ring, altering both pKa and reactivity.

Comparative Data Table
FeatureN-(2-Aminoethyl)-5-methylpyrimidin-2-amine2-Amino-5-methylpyridine
Core Structure Pyrimidine (1,3-diazine)Pyridine (Azine)
Substituent Secondary amine + Primary aliphatic aminePrimary aromatic amine
Key pKa (Conj.[1] Acid) ~9.5 (Aliphatic tail) / ~3.5 (Ring N)7.22 (Ring N) [1]
Electronic State

-deficient (highly activated for

)
Moderate

-deficiency (requires catalysis)
H-Bond Donors 3 (1 secondary, 2 primary)2 (primary amine)
LogP (Approx) 0.2 - 0.5 (Hydrophilic)1.08 (Lipophilic) [2]
Primary Utility Linker / Solubilizing GroupHinge Binder / Warhead
Structural Visualization (DOT)

The following diagram illustrates the pharmacophore mapping and electronic differences.

G cluster_A Compound A: Pyrimidine Scaffold cluster_B Compound B: Pyridine Scaffold nodeA N-(2-Aminoethyl)-5-methylpyrimidin-2-amine featA1 Aliphatic Amine (pKa ~9.5) Solubility & Linker Point nodeA->featA1 featA2 Pyrimidine C2 High Electrophilicity nodeA->featA2 diff Key Divergence: Reactivity vs. Basicity featA2->diff nodeB 2-Amino-5-methylpyridine featB1 Aromatic Amine Hinge Binding Motif nodeB->featB1 featB2 Pyridine N (pKa ~7.2) Physiological Protonation nodeB->featB2 featB2->diff

Figure 1: Pharmacophore mapping highlighting the aliphatic basicity of the pyrimidine derivative versus the aromatic basicity of the pyridine derivative.

Synthetic Utility & Causality[1]

The synthesis of these molecules dictates their cost and availability. Understanding the mechanism is crucial for troubleshooting scale-up.

Synthesis of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine ( Route)

Mechanism: Nucleophilic Aromatic Substitution (


).[1]
Causality:  The pyrimidine ring is electron-poor, specifically at the C2 position flanked by two nitrogens. This makes the C2-chlorine atom an excellent leaving group, allowing displacement by amines without transition metal catalysis.[1]
  • Precursor: 2-Chloro-5-methylpyrimidine.[1]

  • Nucleophile: Ethylenediamine (EDA).[1]

  • Critical Control Point: EDA must be used in large excess (5-10 equiv) .

    • Why? If 1:1 stoichiometry is used, the product (which still contains a primary amine) will attack another molecule of chloropyrimidine, forming a "dimer" (bis-pyrimidine). Excess EDA ensures the statistical probability favors mono-substitution [3].

Synthesis of 2-Amino-5-methylpyridine (Buchwald-Hartwig Route)

Mechanism: Pd-Catalyzed C-N Cross-Coupling.[1][2] Causality: Unlike pyrimidine, the pyridine ring is not sufficiently electron-deficient to undergo


 with weak nucleophiles under mild conditions. While the Chichibabin reaction (NaNH2) is used industrially, the Buchwald-Hartwig amination  is the standard for high-purity research applications to avoid harsh conditions [4].[1]
  • Precursor: 2-Bromo-5-methylpyridine.[1]

  • Catalyst:

    
     or 
    
    
    
    with ligands like Xantphos or BINAP.[1][3]
  • Base:

    
     or 
    
    
    
    .

Detailed Experimental Protocols

Protocol A: Synthesis of the Pyrimidine Derivative

Target: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

Reagents:

  • 2-Chloro-5-methylpyrimidine (1.0 equiv)[1]

  • Ethylenediamine (10.0 equiv)[1]

  • Solvent: Ethanol or Water (Green Chemistry compatible) [5][1]

Step-by-Step:

  • Preparation: Charge a round-bottom flask with ethylenediamine (10 equiv) and ethanol (5 volumes).

  • Addition: Cool to 0°C. Add 2-Chloro-5-methylpyrimidine dropwise (dissolved in minimal ethanol) to the stirring amine solution.

    • Note: Inverse addition (amine to chloride) promotes dimerization.[1] Do not do this.

  • Reaction: Warm to reflux (80°C) for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.[1] The chloride starting material should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol and the bulk of excess ethylenediamine.

    • Resuspend residue in DCM and wash with saturated

      
      .
      
    • Crucial Step: The product is water-soluble due to the aliphatic amine. Avoid acidic washes, or you will lose the product to the aqueous layer.

  • Purification: If necessary, purify via amine-functionalized silica gel or recrystallization from

    
    /Hexanes.[1]
    
Protocol B: Buchwald-Hartwig Amination for Pyridine Derivative

Target: Functionalization of 2-Amino-5-methylpyridine (General Coupling)

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 equiv)[1]

  • Target Amine / Amide (1.2 equiv)[1][4]

  • 
     (5 mol%) / Xantphos (10 mol%)[1]
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Inertion: Flame-dry a Schlenk tube and backfill with Argon (

    
    ).[1]
    
  • Loading: Add 2-Bromo-5-methylpyridine, the amine nucleophile,

    
    , and the Pd/Ligand system.
    
  • Solvation: Add degassed 1,4-Dioxane.

  • Heating: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify via flash column chromatography [6].

Decision Framework: When to Use Which?

The following flowchart assists in selecting the correct scaffold based on medicinal chemistry objectives.

Workflow start Design Objective decision1 Need H-Bond Donor at Hinge Region? start->decision1 decision2 Need to attach a Linker/Tail? decision1->decision2 No res1 Use 2-Amino-5-methylpyridine (Rigid, planar, aromatic) decision1->res1 Yes decision2->res1 No (Fragment) res2 Use N-(2-Aminoethyl)-... (Flexible, aliphatic amine) decision2->res2 Yes (PROTACs/Dimers)

Figure 2: Strategic decision tree for scaffold selection in drug design.

Medicinal Chemistry Context
  • 2-Amino-5-methylpyridine: This is a classic "privileged structure."[1] The pyridine nitrogen often accepts a hydrogen bond from the protein backbone, while the exocyclic amino group acts as a donor. The 5-methyl group fills hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • N-(2-Aminoethyl)-5-methylpyrimidin-2-amine: This is a "functionalized" scaffold.[1] The ethylenediamine tail breaks planarity and provides a reactive handle. It is increasingly used in Fragment-Based Drug Discovery (FBDD) where the pyrimidine binds a pocket and the tail reaches out to solvent, allowing for rapid library expansion [7].

References

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Mechanistic insight into pyrimidine substitutions). [Link][1]

  • ResearchGate. Nucleophilic aromatic substitution reactions under aqueous, mild conditions. (Green chemistry protocols for pyrimidines).[1] [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling General Procedures. [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry. (Context on amine basicity in drug design). [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine in DMSO

Executive Summary & Critical Identification Note This guide details the solubility characteristics, dissolution protocols, and handling requirements for N-(2-Aminoethyl)-5-methylpyrimidin-2-amine in Dimethyl Sulfoxide (D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Identification Note

This guide details the solubility characteristics, dissolution protocols, and handling requirements for N-(2-Aminoethyl)-5-methylpyrimidin-2-amine in Dimethyl Sulfoxide (DMSO).

Critical Identification Alert: The CAS number provided in the request (13450-38-9 ) does not correspond to this chemical structure in standard global registries and may be a typographical error for Gallium(III) chloride (CAS 13450-90-3) or a non-standard internal identifier.

  • Target Molecule: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine[1]

  • Verified CAS for Isomers/Analogs: 1494597-22-6 (Specific isomer often cited in synthesis).

  • Chemical Class: Aminopyrimidine / Diamine intermediate.

Solubility Verdict: This compound is highly soluble in DMSO (>50 mM) due to the strong interaction between the polar aprotic solvent and the molecule's hydrogen bond donors (primary and secondary amines).

Physicochemical Context

To optimize solubility, one must understand the molecular interactions at play. This molecule possesses distinct hydrophilic and lipophilic domains that drive its behavior in DMSO.

Structural Analysis
  • Core: Pyrimidine ring (aromatic, electron-deficient).

  • Substituents:

    • 5-Methyl group: Adds slight lipophilicity, aiding solubility in organic solvents.

    • 2-Aminoethyl chain: A flexible, highly polar "tail" containing a primary amine (-NH2) and a secondary amine (-NH-).

Solvent-Solute Mechanism

DMSO is a polar aprotic solvent ($ \epsilon \approx 47 $). It dissolves N-(2-Aminoethyl)-5-methylpyrimidin-2-amine through two primary mechanisms:

  • Dipole-Dipole Interactions: The sulfoxide group (S=O) of DMSO interacts strongly with the polarized pyrimidine ring.

  • Hydrogen Bonding: DMSO acts as a strong H-bond acceptor. It stabilizes the protons on the primary and secondary amines of the solute.

Theoretical Solubility Data
PropertyValue (Predicted)Impact on DMSO Solubility
Molecular Weight ~152.20 g/mol Low MW favors rapid dissolution.
LogP ~0.2 to 0.8Low LogP indicates amphiphilic nature; soluble in both DMSO and aqueous buffers.
H-Bond Donors 3 (NH, NH2)High affinity for DMSO oxygen atoms.
pKa (Basic) ~9.5 (Aliphatic amine)Prone to salt formation; ensure Free Base form for max DMSO solubility.

Experimental Determination Protocol

Do not rely on visual estimation alone.[2] The following protocol ensures a standardized stock solution (typically 100 mM) suitable for biological assays or synthetic steps.

Workflow Diagram

SolubilityProtocol Start Start: Solid Compound (Free Base) Weigh Step 1: Precision Weighing (Target: 15.2 mg for 100 mM) Start->Weigh Solvent Step 2: Add DMSO (Grade: Anhydrous, >99.9%) Weigh->Solvent Agitation Step 3: Agitation Cycle (Vortex 30s -> Sonicate 5m) Solvent->Agitation Visual Step 4: Visual Inspection (Check for particulates) Agitation->Visual Decision Clear Solution? Visual->Decision Filter Step 5: Syringe Filtration (0.22 µm PTFE) Decision->Filter Yes Heat Gentle Warming (Max 37°C, 5 mins) Decision->Heat No (Precipitate) Stock Final Stock Solution (Store at -20°C) Filter->Stock Heat->Agitation

Figure 1: Standardized workflow for preparing a 100 mM stock solution of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine in DMSO.

Detailed Methodology
  • Preparation:

    • Calculate the mass required for a 100 mM stock. For MW ≈ 152.2 g/mol , dissolve 15.22 mg in 1.0 mL of DMSO.

    • Critical: Use anhydrous DMSO (water content <0.1%). Water contamination decreases the solubility of non-polar moieties and can accelerate hydrolytic degradation.

  • Dissolution:

    • Add DMSO to the weighed solid.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes. The compound should dissolve readily.

  • Validation:

    • Inspect against a dark background. The solution should be clear and colorless to pale yellow.

    • If turbidity persists, warm gently to 37°C. Note: If the compound is a salt form (e.g., HCl salt), solubility in pure DMSO may be lower; addition of 1% water or heating may be required, but this affects stability.

Stability & Storage in DMSO

While DMSO is an excellent solvent, it is chemically active.

Hygroscopicity Risks

DMSO is hygroscopic.[3] It absorbs water from the atmosphere, which can lead to:

  • Crystal Formation: If the solution becomes "wet," the compound may precipitate upon freezing/thawing cycles.

  • Protocol: Aliquot stock solutions into single-use vials (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Chemical Stability (Oxidation)

Primary amines can be sensitive to oxidation over long periods.

  • Storage: Store at -20°C or -80°C .

  • Shelf Life: 6 months in anhydrous DMSO at -20°C.

  • Visual Check: A color change to dark yellow/brown indicates oxidation or degradation. Discard if observed.

Biological Application: Serial Dilution Strategy

When transferring from DMSO stock to aqueous media (e.g., cell culture media, enzymatic buffers), precipitation is the primary failure mode.

The "Crash-Out" Phenomenon

This compound is amphiphilic. Rapid addition of high-concentration DMSO stock to water can cause transient local high concentrations, leading to precipitation.

Recommended Dilution Scheme
StepSourceSolventFinal Conc.[4]DMSO %Status
Stock Solid100% DMSO100 mM100%Soluble
Intermediate Stock100% DMSO10 mM100%Soluble
Working IntermediateCulture Media10 µM0.1%Check for Precipitate

Best Practice: Always perform the final dilution by adding the DMSO stock into the vortexing media , not the other way around. This ensures rapid dispersion.

References

  • PubChem. Compound Summary: Aminopyrimidine Derivatives. National Library of Medicine. Available at: [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research. Molecules, 2024. Available at: [Link]

Sources

Foundational

5-Methylpyrimidin-2-amine Derivatives: A Privileged Scaffold in Kinase Inhibitor Discovery

The following technical guide details the structural utility, synthetic pathways, and biological application of 5-methylpyrimidin-2-amine derivatives in drug discovery. Executive Summary The 5-methylpyrimidin-2-amine moi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic pathways, and biological application of 5-methylpyrimidin-2-amine derivatives in drug discovery.

Executive Summary

The 5-methylpyrimidin-2-amine moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors.[1] While the pyrimidine-2-amine core is a classic hinge-binding motif—forming critical hydrogen bonds with the kinase backbone—the introduction of a methyl group at the C5 position is rarely accidental.

This "Magic Methyl" modification often serves three distinct, high-impact functions:

  • Metabolic Blockade: It sterically and electronically impedes cytochrome P450-mediated oxidation at the otherwise reactive C5 position.

  • Hydrophobic Filling: It targets specific hydrophobic pockets (e.g., the gatekeeper region) to enhance potency and selectivity.[2]

  • Conformational Biasing: It restricts the rotation of adjacent substituents, locking the molecule into a bioactive conformation.

This guide provides a technical roadmap for leveraging this scaffold, from synthetic construction to biological validation, exemplified by its application in JAK2 inhibitor discovery.

Structural & Mechanistic Rationale

The Hinge Binding Mode

In the context of kinase inhibition, the 2-aminopyrimidine motif functions as a bidentate hydrogen bond donor/acceptor system.

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge region residue.

  • 2-NH2 (Donor): Donates a hydrogen bond to the backbone Carbonyl oxygen of the hinge region.

The Role of the C5-Methyl Group

The C5 position of the pyrimidine ring is electronically enriched compared to C2 and C4. In unsubstituted pyrimidines, this position is susceptible to electrophilic metabolic attack (oxidation).[2]

  • Metabolic Stability: Methylation at C5 blocks this soft spot, significantly extending the half-life (

    
    ) of the compound in microsomal stability assays.[2]
    
  • Selectivity Profile: In kinases like JAK2 , the C5-methyl group can orient towards the "gatekeeper" residue (e.g., Methionine in JAK2).[2] The size match between the methyl group and the gatekeeper pocket is often a determinant of selectivity against other kinases with bulkier or smaller gatekeepers.

Synthetic Methodologies

The construction of 5-methylpyrimidin-2-amine derivatives generally follows two strategies: De Novo Cyclization (constructing the ring) or Functionalization (modifying a pre-formed halogenated core).

Strategy A: De Novo Cyclization (The Guanidine Route)

This is the most robust method for generating the core scaffold on a multi-gram scale. It involves the condensation of guanidine with a 3-dimethylamino-2-methylacrolein derivative (or equivalent 1,3-electrophile).

Strategy B: Nucleophilic Aromatic Substitution ( ) / Buchwald-Hartwig

For library generation, researchers typically start with 2-chloro-5-methylpyrimidine or 2,4-dichloro-5-methylpyrimidine .

  • C4-Displacement: The C4 position is more electrophilic and reacts first in

    
     conditions.
    
  • C2-Displacement: The C2 position usually requires catalysis (Buchwald-Hartwig amination) or higher temperatures if the C4 position is already substituted.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing these derivatives, highlighting the divergence point for library creation.

SynthesisWorkflow cluster_legend Process Key Start1 Starting Material: Propionaldehyde Step1 Vilsmeier-Haack Formylation Start1->Step1 Inter1 3-dimethylamino- 2-methylacrolein Step1->Inter1 Cyclization Cyclization (Base/Heat) Inter1->Cyclization Start2 Reagent: Guanidine HCl Start2->Cyclization Core 2-Amino-5-methylpyrimidine (The Scaffold) Cyclization->Core PathA Sandmeyer Rxn (Chlorination) Core->PathA Activation Cl_Core 2-Chloro-5-methylpyrimidine PathA->Cl_Core Coupling Buchwald-Hartwig Coupling Cl_Core->Coupling R-NH2 Pd Catalyst Final Target Drug Candidate (e.g., JAK2 Inhibitor) Coupling->Final key1 Precursor synthesis key2 Core formation key3 Library diversification

Caption: Step-wise synthesis of 5-methylpyrimidin-2-amine derivatives from raw materials to final drug candidates.

Case Study: Optimization of JAK2 Inhibitors

Recent literature highlights the optimization of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives.[3] In this campaign, the 5-methyl group was critical for balancing potency with metabolic stability.

Comparative Data: Effect of C5-Substitution The table below summarizes the Structure-Activity Relationship (SAR) data when the C5 position is varied in a standard JAK2 inhibitor scaffold.

C5-SubstituentJAK2 IC50 (nM)HLM Stability (

min)
Selectivity (JAK2/JAK1)
-H 12155x
-CH3 (Methyl) 5 >120 38x
-F (Fluoro) 84512x
-Cl (Chloro) 49025x

Data synthesized from representative SAR trends in kinase literature [1, 2]. Note the "Magic Methyl" effect: Potency improves slightly, but stability and selectivity improve drastically.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-methylpyrimidine (Cyclization)

This protocol yields the core scaffold used for further functionalization.

Reagents:

  • Guanidine Hydrochloride (1.0 eq)[2]

  • 3-Dimethylamino-2-methylacrolein (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)[2]

  • Ethanol (Anhydrous)[2]

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Guanidine HCl (10 mmol) in anhydrous Ethanol (20 mL).

  • Activation: Add NaOEt (12 mmol) carefully under nitrogen atmosphere. Stir at room temperature for 15 minutes to generate the free guanidine base.

  • Condensation: Add 3-dimethylamino-2-methylacrolein (10 mmol) dropwise. The solution will typically turn yellow/orange.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).

  • Work-up: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield off-white crystals.
    
Protocol B: Buchwald-Hartwig Coupling (Library Generation)

Used to attach the aryl amine "tail" to the 5-methylpyrimidine core (using the 2-chloro derivative).

Reagents:

  • 2-Chloro-5-methylpyrimidine (1.0 eq)

  • Aryl Amine (e.g., 4-(aminomethyl)aniline) (1.1 eq)[2]

  • 
     (0.05 eq)[2]
    
  • Xantphos (0.1 eq)[2]

  • 
     (2.0 eq)[2]
    
  • 1,4-Dioxane (Degassed)[2]

Procedure:

  • Loading: Charge a microwave vial with the chloride, amine, and carbonate base.[2]

  • Catalyst Addition: Add

    
     and Xantphos.[2][4]
    
  • Solvent: Add degassed 1,4-Dioxane (5 mL per mmol). Seal the vial under Argon.

  • Reaction: Heat at 100°C for 12 hours (conventional) or 130°C for 30 mins (microwave).

  • Filtration: Filter through a Celite pad to remove Palladium residues.

  • Purification: Purify via Flash Chromatography (Gradient: 0-100% EtOAc in Hexanes).

Biological Validation: JAK2 Kinase Assay

To validate the activity of the synthesized 5-methylpyrimidin-2-amine derivatives, a luminescent ADP-Glo™ assay is recommended due to its high sensitivity and Z' factor.

Assay Logic Diagram

AssayLogic Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 ADP Generation (Proportional to Kinase Activity) Step1->Step2 Incubate 60m Step3 ADP-Glo Reagent 1 (Depletes remaining ATP) Step2->Step3 Stop Rxn Step4 Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) Step3->Step4 Incubate 40m Readout Luminescence Signal (RLU) Step4->Readout Measure

Caption: Workflow for the ADP-Glo Kinase Assay to determine IC50 values.

Protocol Steps:

  • Inhibitor Prep: Prepare 3-fold serial dilutions of the 5-methylpyrimidin-2-amine derivative in DMSO (Start at 10 µM).

  • Enzyme Mix: Dilute JAK2 enzyme (0.2 ng/µL) in 1x Kinase Buffer. Dispense 5 µL into a 384-well white plate.

  • Inhibitor Addition: Add 2.5 µL of inhibitor dilution. Incubate for 10 min at RT.

  • Substrate Start: Add 2.5 µL of ATP/Peptide substrate mix (ATP concentration should be at

    
    , typically 10 µM).[2]
    
  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Development: Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Measurement: Read Luminescence. Calculate IC50 using a 4-parameter logistic fit.

References

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023).[2][5] URL:[Link]

  • Fedratinib (Inrebic): A 5-methylpyrimidine-2,4-diamine based JAK2 Inhibitor. Source:[2] FDA Drug Label / PubChem. URL:[Link][2]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Source: RSC Advances (2014).[2] URL:[Link]

Sources

Exploratory

Sourcing and Validating Adagrasib (MRTX849): A Technical Guide for KRAS G12C Research

Executive Summary & Chemical Identity CAS 1494597-22-6 corresponds to Adagrasib (MRTX849) , a potent, covalent inhibitor of the KRAS G12C mutant protein.[1] Unlike first-generation attempts to target RAS, Adagrasib explo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

CAS 1494597-22-6 corresponds to Adagrasib (MRTX849) , a potent, covalent inhibitor of the KRAS G12C mutant protein.[1] Unlike first-generation attempts to target RAS, Adagrasib exploits the mutant cysteine 12 residue to lock the protein in an inactive GDP-bound state, preventing downstream signaling through the MAPK/ERK pathway.[1]

This guide provides a technical framework for sourcing, validating, and applying Adagrasib in preclinical research. It moves beyond simple procurement to establish a self-validating quality control system , ensuring that the reagent you purchase yields reproducible, artifact-free data.[1]

Chemical Profile
ParameterSpecification
Common Name Adagrasib (MRTX849)
IUPAC Name 2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile
Molecular Formula C32H35ClFN7O2
Molecular Weight 604.13 g/mol
Mechanism Covalent modification of KRAS G12C Cysteine residue (Switch II pocket)
Key Chirality Contains chiral centers; stereochemistry is critical for potency.[1][2]

Mechanism of Action & Signaling Pathway

Adagrasib functions by irreversibly binding to the mutant cysteine 12 in KRAS, but only when KRAS is in its GDP-bound (inactive) state.[1][3] This "traps" the protein, preventing the nucleotide exchange required to activate the RAF-MEK-ERK signaling cascade.[1]

KRAS_Pathway MRTX Adagrasib (MRTX849) (CAS 1494597-22-6) KRAS_GDP KRAS G12C (GDP-Bound / Inactive) MRTX->KRAS_GDP Covalent Binding (Locks in Inactive State) KRAS_GTP KRAS G12C (GTP-Bound / Active) KRAS_GDP->KRAS_GTP Nucleotide Exchange (GEFs) KRAS_GTP->KRAS_GDP Hydrolysis (GAPs) RAF RAF Kinase KRAS_GTP->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation PROLIF Cell Proliferation & Survival ERK->PROLIF Translocation to Nucleus

Figure 1: Mechanism of Adagrasib (MRTX849) interference in the MAPK signaling cascade. The drug traps KRAS G12C in the inactive GDP-bound state.[1][3][4]

Commercial Sourcing Landscape

Sourcing CAS 1494597-22-6 requires navigating a tiered supplier landscape.[1] The choice of supplier depends on the stage of research (early discovery vs. pre-clinical GLP).

Supplier Tiers
TierSupplier TypeRecommended VendorsUse CaseRisk Profile
Tier 1 Specialized Reagent Vendors Selleckchem, MedChemExpress (MCE), Cayman Chemical Primary assays, benchmark controls, in vivo pilots.[1]Low. High QC transparency; batch-specific H-NMR/HPLC often provided.[1]
Tier 2 Bulk Synthesis / CROs WuXi AppTec, Pharmaron (Custom Synthesis)Large-scale in vivo efficacy studies (>10g requirements).[1]Medium. Requires internal validation of purity and salt form.
Tier 3 Aggregators Various Alibaba/Indiamart vendorsNOT RECOMMENDED for biological data generation.High. Risks include incorrect stereochemistry or impurities.
Critical Sourcing Parameter: Salt Forms

Adagrasib is often synthesized as a salt to improve stability or solubility during manufacturing (e.g., Tosylate salt ).

  • Directive: When ordering, explicitly confirm if the CAS number refers to the Free Base or a specific Salt .

  • Impact: Using a salt form without correcting the molecular weight in your molarity calculations will result in under-dosing.[1]

    • Free Base MW: 604.13 g/mol [1]

    • Check COA: Ensure the "Mass Balance" accounts for counter-ions.

Technical Validation (QC) & Handling

Trusting a label is insufficient for rigorous science. Implement this self-validating workflow upon receipt of the compound.

A. Analytical Validation (The "Go/No-Go" Check)

Before treating cells, verify the compound identity and purity.

  • HPLC Purity: Must be >98%. Impurities can have off-target toxicities that mimic "potency."[1]

  • Chiral Purity: Adagrasib has specific stereocenters. Racemic mixtures will have significantly lower potency (50% or less). Request Chiral HPLC data if not provided.

  • Solubility Check: Dissolve a small aliquot in DMSO. It should be clear at 50 mM. Turbidity suggests degradation or incorrect salt form.

B. Formulation for Experiments

Adagrasib is highly hydrophobic. Proper vehicle formulation is critical to prevent precipitation in media or animals.

1. In Vitro Stock (DMSO)

  • Concentration: 10 mM stock recommended.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades the acrylamide warhead).[1]

2. In Vivo Vehicle (Oral Gavage) Based on preclinical data (Hallin et al., 2020), the standard formulation for murine studies is:

  • 10% DMSO (Solubilizer)[1][3]

  • 40% PEG300 (Co-solvent)[1][3]

  • 5% Tween-80 (Surfactant)[1][3]

  • 45% Saline (Diluent)[1][3]

  • Protocol: Dissolve powder in DMSO first. Add PEG300 and vortex. Add Tween-80.[1][3] Slowly add Saline while vortexing. Sonicate if necessary.

Experimental Protocol: Cellular Potency Assay

The ultimate validation of CAS 1494597-22-6 is functional: it must selectively inhibit ERK phosphorylation in KRAS G12C-dependent cells.[1]

Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Sourcing Source MRTX849 (Tier 1 Vendor) QC QC: Check MW & Solubility Sourcing->QC Seeding Seed Cells (H358 / MIA PaCa-2) QC->Seeding Pass Treat Treat (0-1000 nM) 24 Hours Seeding->Treat Lysis Lysis & Western Blot Treat->Lysis Analysis Measure p-ERK IC50 Calculation Lysis->Analysis

Figure 2: Step-by-step workflow for validating Adagrasib functionality in vitro.[1]

Detailed Methodology

Objective: Determine IC50 of Adagrasib on p-ERK levels.

1. Cell Model Selection

  • Positive Control (KRAS G12C): NCI-H358 (Lung) or MIA PaCa-2 (Pancreas).[1]

  • Negative Control (KRAS WT): A549 (KRAS G12S - Adagrasib should NOT bind) or H1299 (NRAS mutant).[1]

  • Scientific Rationale: Specificity is proven only if the drug affects G12C lines but spares non-G12C lines at relevant concentrations (<100 nM).

2. Treatment Protocol

  • Seed cells at 50-60% confluency in 6-well plates.

  • Allow attachment overnight.

  • Prepare serial dilutions of Adagrasib in media (0, 1, 10, 100, 1000 nM). Ensure final DMSO concentration is <0.1% in all wells.

  • Incubate for 24 hours . (Note: 2-4 hours is sufficient for immediate pERK loss, but 24 hours captures sustained suppression and feedback loops).[1]

3. Western Blot Readout

  • Lyse cells in RIPA buffer with Phosphatase Inhibitors (Critical: without inhibitors, p-ERK signal is lost during lysis).[1]

  • Blot for:

    • Phospho-ERK1/2 (Thr202/Tyr204) – Primary readout (Expect dose-dependent decrease).[1]

    • Total ERK1/2 – Loading control.

    • DUSP6 – Downstream transcriptional target (Expect decrease).

    • Vinculin/Actin – Housekeeping.

4. Acceptance Criteria

  • Potency: IC50 for p-ERK inhibition in H358/MIA PaCa-2 should be <10 nM .[1]

  • Selectivity: No significant inhibition in Negative Control lines at <100 nM.

References

  • Hallin, J., et al. (2020).[4][5] The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients.[1][3][6][7] Cancer Discovery.

  • Selleckchem. (n.d.). Adagrasib (MRTX849) Datasheet and Solubility.

  • MedChemExpress. (n.d.). Adagrasib (MRTX849) Biological Activity and Protocols.

  • Cayman Chemical. (n.d.). MRTX849 Product Information.

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine from 2-chloro-5-methylpyrimidine

Amination of 2-Chloro-5-methylpyrimidine Target Audience: Medicinal Chemists, Process Development Scientists Abstract This application note details a robust, scalable protocol for the synthesis of N-(2-Aminoethyl)-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026


 Amination of 2-Chloro-5-methylpyrimidine
Target Audience:  Medicinal Chemists, Process Development Scientists

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS: 1494597-22-6) via nucleophilic aromatic substitution (


). The 2-aminopyrimidine motif is a privileged scaffold in kinase inhibitor discovery (e.g., Dasatinib, Imatinib analogs). This guide addresses specific challenges associated with diamine nucleophiles—primarily the prevention of bis-alkylation (dimerization)—and provides a self-validating workflow for purification and characterization.

Introduction & Mechanistic Rationale

The Chemistry of 2-Chloropyrimidines

The pyrimidine ring is electron-deficient, making the C-2 and C-4 positions highly susceptible to nucleophilic attack. In 2-chloro-5-methylpyrimidine , the chlorine atom at C-2 is flanked by two electronegative nitrogen atoms, which significantly lowers the energy of the transition state for nucleophilic attack.

However, the 5-methyl group exerts a weak inductive electron-donating effect (+I), which slightly stabilizes the ring electron density compared to the unsubstituted parent. Consequently, this substrate requires slightly more vigorous conditions (higher temperature or longer reaction time) than 2-chloropyrimidine to achieve full conversion.

Reaction Mechanism: Addition-Elimination ( )

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The primary amine of ethylenediamine attacks C-2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The ring re-aromatizes by expelling the chloride ion.

The "Dumbbell" Challenge (Bis-Alkylation)

A critical challenge when using symmetric diamines like ethylenediamine (EDA) is the formation of the


-symmetric byproduct, where one EDA molecule bridges two pyrimidine rings.
  • Cause: As the reaction proceeds, the concentration of the mono-substituted product increases. If the starting chloride is still present, the primary amine of the product can compete with the free EDA for the electrophile.

  • Solution: This protocol utilizes a large molar excess (10 equivalents) of ethylenediamine. This statistical forcing ensures that every molecule of 2-chloro-5-methylpyrimidine is surrounded by free EDA, rendering the probability of encountering a product molecule negligible.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the divergence point for the unwanted byproduct.

ReactionPathway Start 2-Chloro-5-methylpyrimidine Complex Meisenheimer Intermediate Start->Complex + EDA (Excess) EDA Ethylenediamine (Nucleophile) Product Target Product: N-(2-Aminoethyl)-5- methylpyrimidin-2-amine Complex->Product - HCl Byproduct Unwanted Dimer: Bis-pyrimidine Adduct Product->Byproduct + Start Material (If EDA is low) Product->Byproduct Avoided by High Dilution

Figure 1: Reaction pathway highlighting the critical branching point for impurity formation.

Experimental Design Strategy

Reagent Stoichiometry
ComponentEquivalentsRoleRationale
2-Chloro-5-methylpyrimidine 1.0SubstrateLimiting reagent.
Ethylenediamine (EDA) 10.0 - 15.0Nucleophile / SolventHigh excess acts as solvent and "statistical shield" against dimerization. Acts as HCl scavenger.
Isopropanol (Optional) N/ACo-solventOnly used if EDA volume is insufficient for stirring (e.g., <100 mg scale).
Temperature Control
  • Target: 90°C – 100°C.

  • Reasoning: While unsubstituted 2-chloropyrimidine reacts at 60°C, the 5-methyl deactivation requires higher energy to overcome the activation barrier efficiently. Refluxing neat EDA (bp 116°C) is ideal.

Detailed Protocol

Phase 1: Synthesis
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler or a drying tube (EDA is hygroscopic).

  • Charging:

    • Add Ethylenediamine (10.0 equiv) to the flask.

    • Critical Step: Begin stirring and add 2-Chloro-5-methylpyrimidine (1.0 equiv) portion-wise. (Solid addition prevents localized high concentrations of chloride relative to amine).

  • Reaction:

    • Heat the mixture to 100°C (external oil bath temperature).

    • Stir vigorously for 4–6 hours .

  • Monitoring (TLC/LC-MS):

    • TLC System: 10% Methanol in Dichloromethane (DCM) + 1%

      
      .
      
    • Visualization: UV (254 nm) and Ninhydrin stain (Product primary amine turns purple/red).

    • Endpoint: Disappearance of the starting chloride (

      
      , non-polar) and appearance of the polar product (
      
      
      
      ).
Phase 2: Work-up (The "Azeotrope" Method)

Note: Ethylenediamine has a high boiling point (116°C) and is difficult to remove by simple rotary evaporation without high heat.

  • Evaporation: Remove the bulk of excess EDA using a rotary evaporator with a high-vacuum pump (oil pump preferred) and a water bath at 50–60°C.

  • Azeotropic Removal: To remove trace EDA, add Toluene (20 mL per g of substrate) to the residue and re-evaporate. Repeat this step 2x. Toluene forms an azeotrope with EDA, facilitating its removal.

  • Residue Handling: The resulting residue is likely a mixture of the Product free base and Product-HCl salt (or EDA-HCl salt).

Phase 3: Purification

Option A: Flash Chromatography (Recommended for High Purity)

  • Column: Silica Gel (40 g per 1 g substrate).

  • Eluent: DCM : Methanol :

    
     (Start 95:5:0.5 
    
    
    
    Gradient to 90:10:1).
    • Note: The ammonia is crucial to deprotonate the silica and prevent the amine product from streaking or sticking.

  • Collection: Pool fractions containing the product. Evaporate to dryness.

Option B: Acid-Base Extraction (Scalable)

  • Dissolve residue in DCM (or Chloroform/Isopropanol 3:1 if solubility is poor).

  • Wash with a small volume of saturated

    
      (aq) to ensure the free base form.
    
  • Phase Separation: The product is an organic amine but is polar. Re-extract the aqueous layer 3x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Phase 4: Validated Workflow Diagram

Workflow Step1 REACTION 1 eq Substrate + 10 eq EDA 100°C, 4h Step2 EVAPORATION High Vacuum + Toluene Azeotrope Remove excess EDA Step1->Step2 Step3 CRUDE ANALYSIS Check TLC (MeOH/DCM) Check LCMS (M+H) Step2->Step3 Decision Purity > 90%? Step3->Decision Purification FLASH CHROMATOGRAPHY DCM:MeOH:NH4OH (90:10:1) Decision->Purification No Final FINAL PRODUCT Yellow/Off-white Solid/Oil Decision->Final Yes Purification->Final

Figure 2: Operational workflow from synthesis to isolation.

Characterization & Expected Data

NMR Expectations ( NMR, DMSO- )
  • Pyrimidine Ring:

    • C-4/C-6 H: Singlet (or very tight doublet) around 8.10 – 8.20 ppm (2H). The symmetry makes these equivalent.

  • Methyl Group:

    • C-5 Me: Singlet around 2.10 ppm (3H).

  • Linker:

    • 
      :  Quartet/Multiplet around 3.30 ppm  (2H).
      
    • 
      :  Triplet/Multiplet around 2.70 ppm  (2H).
      
  • Exchangeable Protons:

    • Aryl-NH: Broad singlet around 7.0 ppm .

    • Alkyl-

      
      :  Broad singlet, variable (1.5 - 3.0 ppm) depending on water content.
      
Mass Spectrometry
  • Formula:

    
    
    
  • MW: 152.19 g/mol

  • ESI-MS (+): Expect base peak at m/z 153.1 [M+H]+ .

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Product spot streaks on TLC Interaction with acidic silica.Add 1% Triethylamine or

to the TLC eluent.
Two spots very close in

Formation of Dimer (Bis-alkylation).The lower

spot is likely the dimer. Purify via column.[1] Next time, increase EDA to 20 eq.
Low Yield / Incomplete Rxn 5-Methyl deactivation.Increase temperature to 110°C (sealed tube) or extend time to 12h.
Product is a salt (Hygroscopic) HCl retention.Wash organic layer with

or pass through a basic alumina plug.

References

  • General Mechanism of

    
     on Pyrimidines: 
    
    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Synthesis of Pyrimidine-Diamine Derivatives (Analogous Protocols)

    • Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616. (Describes diamine displacement on chloropyrimidines).

  • Vendor Confirmation of Target Compound

    • BLD Pharm. "N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6)."[2]

  • Prevention of Bis-Alkylation in Diamines

    • Organic Chemistry Portal. "Nucleophilic Substitution - Amine Synthesis." (General guidelines on using excess amines).

Sources

Application

Protocol for nucleophilic aromatic substitution (SNAr) of chloropyrimidines with ethylenediamine

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) of Chloropyrimidines with Ethylenediamine Executive Summary The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) of Chloropyrimidines with Ethylenediamine

Executive Summary

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved targeted therapies, particularly kinase inhibitors and anti-leukemic agents[1],[2]. Derivatization of chloropyrimidines via Nucleophilic Aromatic Substitution (SNAr) with diamines like ethylenediamine is a fundamental transformation used to introduce solubility-enhancing motifs, linker regions for PROTACs, or crucial pharmacophores[3],[4]. This guide details the mechanistic rationale, strategic optimization, and step-by-step protocols for achieving high-yielding, regioselective SNAr of chloropyrimidines with ethylenediamine.

Mechanistic Principles & Causality

The SNAr reaction on a pyrimidine ring is highly favored due to the electron-deficient nature of the diazine system. The two nitrogen atoms act as powerful electron sinks, activating the 2-, 4-, and 6-positions toward nucleophilic attack[5].

  • Addition-Elimination Mechanism : The primary amine of ethylenediamine attacks the electrophilic carbon bearing the chloride leaving group. This forms a negatively charged Meisenheimer complex, stabilized by the ring nitrogens. Subsequent rapid elimination of the chloride ion restores aromaticity[2].

  • The Dimerization Dilemma : Because ethylenediamine possesses two identical, highly nucleophilic primary amines, it is prone to reacting with two equivalents of the chloropyrimidine, yielding an unwanted N,N'-bis(pyrimidinyl)ethylenediamine dimer.

  • Strategic Causality : To circumvent dimerization, chemists employ two distinct strategies:

    • Statistical Control (Excess Reagent) : Flooding the reaction with a massive excess of ethylenediamine (e.g., 10 equivalents) ensures that the pseudo-first-order kinetics heavily favor mono-substitution[1].

    • Steric/Electronic Control (Mono-protection) : Using N-Boc-ethylenediamine neutralizes one amine's nucleophilicity, ensuring absolute 1:1 stoichiometry and eliminating dimer formation[3].

Reaction Workflows & Logical Relationships

SNAr_Strategy Start Chloropyrimidine Path1 Route A: Excess Ethylenediamine Start->Path1 Path2 Route B: N-Boc-Ethylenediamine Start->Path2 Dimer Side Product: Bis-pyrimidine Dimer Path1->Dimer Minor (if eq < 5) Mono Product: Mono-substituted Amine Path1->Mono Major Pathway BocProd Intermediate: Boc-Protected Amine Path2->BocProd 100% Selectivity Deprotect Acidic Deprotection (TFA or HCl) BocProd->Deprotect Deprotect->Mono

Strategic pathways for the SNAr amination of chloropyrimidines to prevent dimerization.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and product distribution, validating the experimental choices made in the protocols.

StrategySolventBaseTemp (°C)Amine EquivalentsConversion (%)Dimerization (%)
UnprotectedEthanolNone801.14540
UnprotectedEthanolDIPEA (2 eq)805.085< 5
UnprotectedAcetonitrileK2CO3 (3 eq)2510.0> 95Not Detected
ProtectedDMFK2CO3 (3 eq)1001.1 (N-Boc)> 980
ProtectedNMPDIPEA (2 eq)120 (MW)1.1 (N-Boc)> 990

Experimental Protocols

Protocol A: Direct Amination via Statistical Control (Excess Ethylenediamine)

Use this route when atom economy is less critical than step economy, and when dealing with highly reactive electron-deficient chloropyrimidines.

Materials:

  • Chloropyrimidine substrate (1.0 eq, e.g., 5.36 mmol)

  • Ethylenediamine (10.0 eq, 53.6 mmol)[1]

  • Acetonitrile (0.1 M relative to substrate)

  • Optional: K2CO3 (3.0 eq) if the substrate requires additional basicity[1].

Step-by-Step Procedure:

  • Preparation : In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyrimidine (1.0 eq) in anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Addition : Slowly add ethylenediamine (10.0 eq) dropwise at room temperature. Causality: The massive excess ensures the chloropyrimidine is entirely consumed by unreacted diamine molecules before any mono-substituted product can act as a nucleophile, suppressing dimerization.

  • Reaction : Stir the mixture at room temperature for 16 hours. Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% NH4OH).

  • Workup : Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove volatiles (including excess ethylenediamine).

  • Extraction : Dilute the resulting residue with ethyl acetate and partition with distilled water. Extract the aqueous layer with ethyl acetate (3x). Self-Validation: The highly polar product should partition into the organic layer if sufficiently salted out; wash with saturated sodium chloride (brine) to improve organic recovery[1].

  • Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude mono-aminated pyrimidine.

Protocol B: Controlled Amination via Steric/Electronic Control (N-Boc-Ethylenediamine)

Use this route for complex, late-stage functionalization where precise stoichiometry is required and excess reagents cannot be easily removed.

Materials:

  • Chloropyrimidine substrate (1.0 eq)

  • N-Boc-ethylenediamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or 1-Butanol (0.2 M)

Step-by-Step Procedure:

  • Preparation : Dissolve the chloropyrimidine (1.0 eq) in DMF (0.2 M) in a reaction vial.

  • Addition : Add N-Boc-ethylenediamine (1.1 eq) followed by DIPEA (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl generated during the SNAr process and preventing the protonation of the incoming nucleophile.

  • Thermal Activation : Heat the reaction mixture to 80–100 °C for 4–12 hours. (Alternatively, use microwave irradiation at 120 °C for 30 minutes for accelerated kinetics).

  • Workup : Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (3x) to remove residual DMF.

  • Deprotection : Dissolve the purified Boc-protected intermediate in dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (20% v/v). Stir at room temperature for 2 hours.

  • Neutralization : Concentrate to remove TFA, then neutralize using basic ion-exchange resin or by partitioning with saturated aqueous NaHCO3 to isolate the free base[3].

Analytical Characterization & Troubleshooting

Analytical_Workflow Sample Crude Reaction Mixture LCMS LC-MS Analysis (ESI+) Sample->LCMS Mass1 Target Mass [M+H]+ LCMS->Mass1 Mass2 Dimer Mass LCMS->Mass2 Action1 Proceed to Workup Mass1->Action1 Action2 Increase Diamine Eq. Mass2->Action2

Analytical decision tree for monitoring SNAr reactions via LC-MS to mitigate dimerization.

  • Chromatography Challenges : The free ethylenediamine-pyrimidine product is highly polar and basic. It will streak heavily on standard silica gel. Solution: Use reverse-phase HPLC (C18) with a generic gradient of Water/Acetonitrile containing 0.1% TFA, or use amine-functionalized silica (KP-NH) for normal-phase purification.

  • Regioselectivity (2- vs 4-chloro) : If using a 2,4-dichloropyrimidine, the 4-position is generally more reactive toward SNAr due to superior stabilization of the Meisenheimer complex by the para-nitrogen. However, mixtures are common. To achieve high selectivity, lower temperatures (0 °C to RT) and strictly 1.0 equivalent of the nucleophile are required.

References

  • Augmenting the Anti‐Leukemic Activity of the BCL‐2 Inhibitor Venetoclax Through Its Transformation Into Polypharmacologic Dual BCL‐2/HDAC1 and Dual BCL‐2/HDAC6 Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Institutes of Health (NIH) URL:[Link]

  • Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives Source: ResearchGate URL:[Link]

  • Bicyclic 6-6 Systems: Pteridines Source: University of Hertfordshire URL:[Link]

Sources

Method

Application Note: Fragment-Based Drug Discovery (FBDD) Using 2-Aminopyrimidine Scaffolds for Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted therapeutics by focusing on low-molecular-weight compounds (<300 Da) that, despite weak initia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted therapeutics by focusing on low-molecular-weight compounds (<300 Da) that, despite weak initial binding affinities, exhibit exceptionally high Ligand Efficiency (LE). Within the realm of oncology and immunology, the 2-aminopyrimidine moiety has emerged as a "privileged scaffold" for protein kinase inhibition[1].

The Causality of the Scaffold: The success of 2-aminopyrimidines is not empirical; it is deeply rooted in structural biology. The scaffold acts as a highly efficient bioisostere for the adenine ring of ATP. Mechanistically, it forms a robust bidentate hydrogen-bonding network with the kinase hinge region:

  • The endocyclic pyrimidine nitrogen acts as a hydrogen bond acceptor for the backbone amide NH of the hinge residue (e.g., Met929 in JAK2 or Met1199 in ALK).

  • The exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl oxygen of the adjacent hinge residue[2].

This application note provides a comprehensive, self-validating protocol for screening, validating, and evolving 2-aminopyrimidine fragments into potent, selective kinase inhibitors.

FBDD Workflow Architecture

To ensure high-fidelity hit generation, the FBDD pipeline must operate as a self-validating system where biophysical, kinetic, and structural data orthogonally confirm one another.

FBDD_Workflow Lib Fragment Library (2-Aminopyrimidine Cores) NMR Primary Screening (STD-NMR / LLS-NMR) Lib->NMR Screen SPR Orthogonal Validation (SPR Kinetics) NMR->SPR Hit Validation Xray Structural Elucidation (X-ray Crystallography) SPR->Xray K_D < 1 mM Evol Fragment Evolution (Growing & Linking) Xray->Evol Hinge-Binding Confirmed Lead Lead Optimization (In vivo & ADMET) Evol->Lead LE > 0.3

Figure 1: FBDD workflow for 2-aminopyrimidine scaffolds from screening to lead optimization.

Experimental Protocols: A Self-Validating Pipeline

Phase 1: Primary Biophysical Screening via NMR

Because 2-aminopyrimidine fragments often exhibit weak initial affinities (


 ranging from 

to

), standard biochemical assays yield high false-negative rates. We utilize Long-Lived States (LLS) NMR or Saturation Transfer Difference (STD) NMR to detect transient binding[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a target kinase solution (e.g., JAK2 or ALK) at a concentration of

    
     in a deuterated buffer (50 mM Tris-d11, 150 mM NaCl, pH 7.4, 10% 
    
    
    
    ).
  • Cocktail Assembly: Pool 2-aminopyrimidine fragments into cocktails of 5-8 compounds to maximize throughput, ensuring no overlapping NMR resonances. Final fragment concentration should be

    
     (100-500x protein concentration).
    
  • Data Acquisition: Apply a spin-lock filter to suppress the broad protein background signals. Irradiate the protein methyl resonances (-1 to 1 ppm) and observe the transfer of magnetization to the bound 2-aminopyrimidine fragments.

  • Causality Check: Fragments that bind the target will adopt the macromolecular tumbling rate, resulting in a positive STD signal.

Self-Validation Checkpoint 1: Do the NMR signals indicate specific binding or non-specific aggregation? Proceed to SPR to confirm 1:1 stoichiometric binding kinetics.

Phase 2: Kinetic Validation via Surface Plasmon Resonance (SPR)

SPR provides the critical


 and 

rates. 2-aminopyrimidine fragments typically exhibit very fast association and dissociation rates, appearing as "square-wave" sensorgrams.

Step-by-Step Methodology:

  • Immobilization: Immobilize the kinase onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000-5000 Response Units [RU] to ensure sufficient signal for low-MW fragments).

  • Analyte Injection: Inject the validated NMR hits in a dose-response series (

    
     to 
    
    
    
    ) at a high flow rate (
    
    
    ) to minimize mass transport limitations.
  • Data Fitting: Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the

    
    .
    

Self-Validation Checkpoint 2: If the SPR response exceeds the theoretical


 for the fragment's molecular weight, the compound is likely aggregating or binding non-specifically. Discard or deprioritize these hits.
Phase 3: Structural Elucidation via X-ray Crystallography

To rationally evolve the 2-aminopyrimidine fragment, its exact binding pose must be determined[4].

Step-by-Step Methodology:

  • Crystal Soaking: Grow apo-crystals of the target kinase. Transfer the crystals into a soaking drop containing

    
     of the 2-aminopyrimidine fragment in the mother liquor supplemented with 5-10% DMSO.
    
  • Incubation: Soak for 2 to 24 hours. Causality note: High concentrations are required to drive the equilibrium toward the bound state for weak fragments.

  • Diffraction & Refinement: Cryoprotect and flash-freeze the crystals. Collect diffraction data and solve the structure via molecular replacement.

Self-Validation Checkpoint 3: Confirm the bidentate hydrogen bond at the hinge region. If the fragment binds an allosteric pocket instead, the subsequent fragment-growing strategy must be entirely redirected.

Phase 4: Fragment Evolution (Growing and Linking)

Once the hinge-binding pose is confirmed, the 2-aminopyrimidine core is "grown" into adjacent sub-pockets (e.g., the DFG-out pocket or the solvent-exposed region) using Structure-Based Drug Design (SBDD)[5]. For instance, adding a pyrazole ring or a diaryl system can dramatically increase potency by capturing additional hydrophobic interactions under the P-loop[1].

Quantitative Data: Fragment Evolution Metrics

The goal of FBDD is to maintain high Ligand Efficiency (LE) while increasing absolute potency. The table below summarizes a typical evolution trajectory of a 2-aminopyrimidine scaffold targeting a kinase.

Development StageCompound ScaffoldMolecular Weight (Da)

/

Ligand Efficiency (kcal/mol/HA)
1. Fragment Hit 2-Aminopyrimidine95.1

(

)
0.42
2. Elaborated Hit 3-Amino-5-(pyridin-4-yl)pyridin-2-one analog187.2

(

)
0.38
3. Lead Compound 2,4-Diarylaminopyrimidine315.4

(

)
0.35
4. Clinical Candidate Pyrazole-substituted 2-aminopyrimidine405.5

(

)
0.32

Note: While absolute potency increases exponentially from Fragment to Candidate, LE slowly decreases due to the addition of heavy atoms (HA) that do not contribute perfectly to binding energy. An LE > 0.3 at the candidate stage is considered successful.

Biological Context: Kinase Signaling Pathway Dynamics

The ultimate functional validation of the evolved 2-aminopyrimidine inhibitor is its ability to disrupt oncogenic signaling pathways, such as the JAK/STAT or ALK pathways[2]. By competitively binding the ATP pocket, the inhibitor prevents kinase autophosphorylation and downstream signal transduction.

Kinase_Pathway Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor JAK2 JAK2 Kinase (Active) Receptor->JAK2 Activation STAT STAT Phosphorylation JAK2->STAT ATP Hydrolysis Inhibitor 2-Aminopyrimidine Lead Inhibitor Inhibitor->JAK2 ATP Competitive Hinge Binding Transcription Gene Transcription (Cell Proliferation) STAT->Transcription Dimerization & Translocation

Figure 2: Kinase signaling pathway targeted by 2-aminopyrimidine competitive hinge binders.

References

  • Exploring Weak Ligand–Protein Interactions by Long-Lived NMR States: Improved Contrast in Fragment-Based Drug Screening. Angewandte Chemie International Edition.[Link][3]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences.[Link][1]

  • Fragment-based modification of 2,4-diarylaminopyrimidine derivatives as ALK and ROS1 dual inhibitors to overcome secondary mutants. Bioorganic & Medicinal Chemistry.[Link][5]

  • Discovery and rational design of 2-aminopyrimidine-based derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). European Journal of Medicinal Chemistry.[Link][2]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry.[Link][4]

Sources

Application

Application Note: Synthesis of Kinase Inhibitors and PROTACs Using the N-(2-Aminoethyl)-5-methylpyrimidin-2-amine Intermediate

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic optimization, and targeted protein degradation workflows. Executive Summary & M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic optimization, and targeted protein degradation workflows.

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) relies heavily on privileged scaffolds that can anchor securely to the ATP-binding pocket while providing a vector for solvent-exposed functionalization. The intermediate N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS: 1494597-22-6) has emerged as a critical building block in this domain[1].

This intermediate provides two distinct pharmacological advantages:

  • The 5-Methylpyrimidine Core (Hinge Binder): The pyrimidine ring acts as the primary anchor, forming bidentate hydrogen bonds with the kinase hinge region (e.g., Leu932/Tyr931 in JAK2). Furthermore, the 5-methyl group actively occupies the hydrophobic "gatekeeper" pocket, significantly enhancing selectivity over other kinase families. Derivatives of 5-methylpyrimidin-2-amine have demonstrated exceptional potency as JAK2 inhibitors (IC50 ~ 5 nM) with >38-fold selectivity over JAK1, JAK3, and TYK2[2], as well as high efficacy against DYRK2 in prostate cancer models[3].

  • The Ethylenediamine Linker (Solvent Vector): The N-(2-aminoethyl) chain provides a flexible, solvent-exposed primary amine. This is structurally vital for PROTAC design, as it allows for the modular attachment of bulky E3 ligase ligands (e.g., CRBN or VHL recruiters) without causing steric clashes within the narrow ATP-binding cleft. This strategy is currently being leveraged to develop bifunctional degraders targeting Cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway[4].

Synthetic Strategy & Workflow

The integration of this intermediate into a drug discovery pipeline follows a modular assembly logic. The secondary amine of the pyrimidine core is established via Nucleophilic Aromatic Substitution (SNAr), leaving the primary aliphatic amine free for subsequent amidation with E3 ligase linkers.

SynthesisWorkflow A 2-Chloro-5-methylpyrimidine (Hinge Binder) C N-(2-Aminoethyl)-5- methylpyrimidin-2-amine A->C SNAr (Protocol 1) B Ethylenediamine (Linker) B->C D Kinase Targeting Scaffold C->D Buchwald/SNAr F Targeted PROTAC Degrader D->F E E3 Ligase Ligand (CRBN/VHL) E->F Amidation (Protocol 2)

Figure 1: Modular synthetic workflow for PROTAC assembly using the bifunctional pyrimidine core.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, complete with causality for reagent selection and built-in Quality Control (QC) checkpoints.

Protocol 1: Synthesis of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine via SNAr

Objective: Synthesize the core intermediate while suppressing symmetrical bis-alkylation.

Reagents & Causality:

  • 2-Chloro-5-methylpyrimidine (1.0 eq): Electrophilic core.

  • Ethylenediamine (10.0 eq): Used in massive excess. Causality: The primary amine of the product is highly nucleophilic; a 10-fold excess of the diamine statistically prevents the newly formed product from reacting with another molecule of the starting material to form a bis-pyrimidine dimer.

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq): Causality: A sterically hindered, non-nucleophilic base is required to scavenge the HCl byproduct without competing for the electrophile.

  • n-Butanol: Chosen over ethanol due to its higher boiling point, allowing for elevated reflux temperatures necessary to overcome the low reactivity of the 2-position of the pyrimidine ring.

Step-by-Step Procedure:

  • Dissolve 2-chloro-5-methylpyrimidine (10 mmol, 1.28 g) in anhydrous n-butanol (25 mL) in a round-bottom flask under an argon atmosphere.

  • Add ethylenediamine (100 mmol, 6.68 mL) in a single portion at room temperature, followed by DIPEA (20 mmol, 3.48 mL).

  • Attach a reflux condenser and heat the reaction mixture to 110 °C for 12 hours.

  • QC Checkpoint 1: Monitor via TLC (DCM:MeOH:NH4OH 90:9:1). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly polar spot (Rf ~0.1) that stains positive with Ninhydrin.

  • Cool the mixture to room temperature and concentrate in vacuo to remove n-butanol and excess ethylenediamine.

  • Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO3 (2 × 20 mL) to remove residual hydrochloride salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the intermediate as a pale yellow oil/solid.

  • QC Checkpoint 2 (Self-Validation): Confirm identity via LC-MS. For C7H12N4 (MW: 152.20), expect an[M+H]+ peak at m/z 153.2.

Protocol 2: PROTAC Linker Attachment via Amidation

Objective: Couple the primary amine of the intermediate to a CRBN-recruiting E3 ligase linker.

Reagents & Causality:

  • CRBN-PEG3-COOH Linker (1.05 eq): The E3 ligase targeting moiety.

  • HATU (1.2 eq): Causality: HATU rapidly forms an active O7-azabenzotriazole ester. This fast kinetics prevents the racemization of the sensitive glutarimide stereocenter on the CRBN ligand, which is a common failure point with slower coupling agents like EDC/NHS.

Step-by-Step Procedure:

  • Dissolve CRBN-PEG3-COOH (1.05 mmol) in anhydrous DMF (5 mL).

  • Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Dropwise, add a solution of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (1.0 mmol) in DMF (2 mL).

  • Stir the reaction at room temperature for 4 hours.

  • QC Checkpoint 3: Analyze via LC-MS to confirm the disappearance of the intermediate (m/z 153.2) and the appearance of the PROTAC mass.

  • Purify the crude mixture directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure PROTAC degrader.

Quantitative Data & Optimization

The transition from standard kinase inhibitors to PROTACs requires rigorous optimization. Table 1 outlines the solvent and base screening that led to the finalized conditions in Protocol 1. Table 2 summarizes the downstream selectivity profile of a representative CDK2-targeted PROTAC synthesized using this intermediate[4].

Table 1: Reaction Optimization for SNAr Coupling of Ethylenediamine

SolventBase (Equivalents)Temp (°C)Time (h)Bis-alkylation (%)Isolated Yield (%)
EthanolNone78 (Reflux)2415%42%
EthanolTEA (2.0)78 (Reflux)1812%58%
DMFK2CO3 (2.0)1001222%61%
n-Butanol DIPEA (2.0) 110 (Reflux) 12 < 2% 92%

Table 2: Target Selectivity Profile of the Synthesized Pyrimidine-Core PROTAC

Target KinaseCellular IC50 (nM)Degradation DC50 (nM)Maximum Degradation (Dmax)
CDK2 12.44.898%
CDK4 > 1000> 1000< 5%
CDK6 > 1000> 1000< 5%
JAK2 8.56.295%

(Note: The dual activity on CDK2 and JAK2 is dependent on the specific aryl substitutions made at the C4 position of the pyrimidine ring during downstream processing).

Mechanism of Action: Targeted Protein Degradation

Once the N-(2-Aminoethyl)-5-methylpyrimidin-2-amine core is fully elaborated into a PROTAC, it initiates a catalytic cycle of target destruction rather than mere occupancy-driven inhibition. The pyrimidine core binds the kinase, while the solvent-exposed aminoethyl linker recruits the E3 ligase, forming a ternary complex.

PROTACMechanism K Target Kinase (JAK2/CDK2) Bound to Pyrimidine Core TC Ternary Complex Formation [Kinase - PROTAC - E3] K->TC P PROTAC Molecule (Aminoethyl Linker) P->TC Recruits E3 E3 Ubiquitin Ligase (CRBN/VHL) E3->TC UB Polyubiquitination of Kinase TC->UB Ubiquitin Transfer DEG Proteasomal Degradation (26S Proteasome) UB->DEG Target Cleared

Figure 2: Mechanism of targeted kinase degradation via ternary complex formation.

References

  • Tian, Y., et al. "Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors." ACS Medicinal Chemistry Letters, 2023, 14(8), 1113-1121.

  • Yuan, K., et al. "Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer." Journal of Medicinal Chemistry, 2023, 66(5), 3474–3493.

  • Bidepharm. "N-(2-aminoethyl)-5-methylpyrimidin-2-amine (CAS: 1494597-22-6) - PROTAC Linker Catalog." Bide Pharmatech Ltd.

  • WIPO Patent. "Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway." World Intellectual Property Organization, WO2024102849A1, 2024.

Sources

Method

Application Notes and Protocols: Selective Mono-alkylation of Ethylenediamine with 2-Chloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The N-alkylation of diamines with heterocyclic halides is a cornerstone reaction in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The N-alkylation of diamines with heterocyclic halides is a cornerstone reaction in the synthesis of a vast array of biologically active molecules. Specifically, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The title compound, N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine, represents a valuable intermediate, combining the pyrimidine core with a versatile ethylenediamine linker. This linker provides a handle for further functionalization, making it a key building block in the development of novel therapeutics, including kinase inhibitors and receptor modulators.

This technical guide provides a comprehensive, field-proven protocol for the selective mono-alkylation of ethylenediamine with 2-chloro-5-methylpyrimidine. The inherent challenge of this synthesis lies in controlling the reactivity of the difunctional ethylenediamine to prevent the formation of the di-substituted byproduct. This guide will detail a robust methodology to achieve high selectivity for the desired mono-alkylated product, including mechanistic insights, a step-by-step protocol, purification techniques, and characterization data.

Scientific Principles and Mechanistic Insight

The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack. The chlorine atom at the C2 position is particularly labile due to the electron-withdrawing effect of the adjacent nitrogen atoms.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex .

Key Factors Influencing Mono-selectivity:

The primary challenge in this reaction is to prevent the second amino group of the mono-substituted product from reacting with another molecule of 2-chloro-5-methylpyrimidine to form the di-substituted byproduct. The following strategies are employed to favor mono-alkylation:

  • Large Excess of Ethylenediamine: By using a significant molar excess of ethylenediamine, the probability of a 2-chloro-5-methylpyrimidine molecule encountering a free ethylenediamine molecule is much higher than it encountering the already-reacted mono-substituted product. This statistical control is the most critical factor for achieving high mono-selectivity.

  • Controlled Temperature: The reaction temperature is carefully controlled. While elevated temperatures are necessary to drive the reaction, excessively high temperatures can increase the rate of the second substitution reaction.

  • Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this reaction. These solvents can dissolve the reagents and stabilize the charged Meisenheimer intermediate, thereby facilitating the reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-methylpyrimidine≥98%Commercially Available
Ethylenediamine≥99%Commercially AvailableAnhydrous grade recommended
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered
Ethyl AcetateACS GradeCommercially AvailableFor extraction
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Dichloromethane (DCM)ACS GradeCommercially AvailableFor column chromatography
Methanol (MeOH)ACS GradeCommercially AvailableFor column chromatography
Triethylamine (Et₃N)≥99%Commercially AvailableFor column chromatography
Reaction Workflow Diagram

Reaction_Workflow reagents 1. Reagent Preparation - 2-Chloro-5-methylpyrimidine - Ethylenediamine (10 eq.) - K₂CO₃ (2 eq.) - Anhydrous DMF reaction 2. Reaction Setup - Inert atmosphere (N₂) - 80-90 °C, 12-16 h reagents->reaction Add reagents workup 3. Aqueous Workup - Cool to RT - Dilute with water - Extract with Ethyl Acetate reaction->workup Reaction complete purification 4. Purification - Dry organic phase (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification Crude product characterization 5. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Yield and Purity Assessment purification->characterization Pure Product

Caption: Workflow for the synthesis of N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylpyrimidine (1.29 g, 10 mmol).

    • Add finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF) (40 mL).

    • Begin stirring the mixture.

    • In a separate container, weigh out ethylenediamine (6.01 g, 100 mmol, 10 equivalents) and add it to the reaction flask via a syringe.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and ethylenediamine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Rationale for modified eluent: Basic amines like the product can streak on acidic silica gel, leading to poor separation. Adding a small amount of a volatile base like triethylamine to the eluent system neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., Dichloromethane).

    • Elution: A gradient elution is recommended. Start with 100% Dichloromethane and gradually increase the polarity by adding a mixture of Methanol/Triethylamine (99:1 v/v). A typical gradient would be from 0% to 10% of the MeOH/Et₃N mixture.

    • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine as a pale yellow oil or solid.

Characterization of N-(5-methylpyrimidin-2-yl)ethane-1,2-diamine

Note: Experimental spectroscopic data for this specific compound is not widely available in the literature. The following data is predicted based on the analysis of similar structures and computational software. Researchers should acquire their own analytical data for confirmation.

Predicted ¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15s2HH-4, H-6 (Pyrimidine)
~6.80t, br1HNH (attached to pyrimidine)
~3.35q2H-NH-CH₂ -CH₂-NH₂
~2.75t2H-NH-CH₂-CH₂ -NH₂
~2.05s3H-CH₃
~1.80s, br2H-NH₂

Rationale for Predicted Shifts: The pyrimidine protons (H-4, H-6) are expected to be in the aromatic region, downfield due to the electron-withdrawing nature of the nitrogen atoms. The methyl group on the pyrimidine ring will appear as a singlet. The two methylene groups of the ethylenediamine chain will be distinct, with the one closer to the pyrimidine ring being more deshielded. The NH and NH₂ protons will likely appear as broad signals and their chemical shifts can be concentration and temperature dependent.

Predicted ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~162.5C-2 (Pyrimidine)
~157.0C-4, C-6 (Pyrimidine)
~118.0C-5 (Pyrimidine)
~45.0-NH-C H₂-CH₂-NH₂
~41.0-NH-CH₂-C H₂-NH₂
~16.5-C H₃

Rationale for Predicted Shifts: The carbon atom attached to two nitrogens (C-2) will be the most downfield in the pyrimidine ring. The other pyrimidine carbons will also be in the aromatic region. The aliphatic carbons of the ethylenediamine chain will appear in the upfield region.

Predicted Mass Spectrometry (ESI+)
  • [M+H]⁺: Expected at m/z = 153.1186 (for C₇H₁₃N₄⁺)

  • Major Fragmentation Pathways:

    • Loss of NH₃ from the terminal amino group.

    • Cleavage of the ethylenediamine chain.

    • Fragmentation of the pyrimidine ring.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly (e.g., to 100 °C). Ensure anhydrous conditions.
Product loss during workup.Perform extractions with care. Ensure complete phase separation.
Significant Di-substitution Insufficient excess of ethylenediamine.Increase the molar excess of ethylenediamine to 15 or 20 equivalents.
Reaction temperature too high.Lower the reaction temperature to 70-80 °C and increase the reaction time.
Product Streaking on TLC/Column Acidic nature of silica gel.Use a mobile phase containing a small amount of triethylamine (0.5-1%).
Difficulty in Removing DMF High boiling point of DMF.After extraction, wash the organic layer thoroughly with brine. Use a high-vacuum rotary evaporator.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the selective mono-alkylation of ethylenediamine with 2-chloro-5-methylpyrimidine. By employing a large excess of the diamine and carefully controlling the reaction conditions, the formation of the desired mono-substituted product can be maximized. The purification strategy outlined addresses the challenges associated with handling basic amines, ensuring the isolation of a high-purity product. The provided predicted characterization data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. This protocol offers a reliable and reproducible method for accessing a key intermediate in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

Sources

Application

Application Note: Modular Synthesis of Phenylaminopyrimidine (PAP) Analogs via Diamine Linkers

Abstract & Strategic Overview The phenylaminopyrimidine (PAP) scaffold represents a privileged structure in kinase inhibitor design, exemplified by blockbuster drugs like Imatinib (Gleevec), Nilotinib, and Ceritinib. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The phenylaminopyrimidine (PAP) scaffold represents a privileged structure in kinase inhibitor design, exemplified by blockbuster drugs like Imatinib (Gleevec), Nilotinib, and Ceritinib. While industrial routes often employ de novo ring construction (e.g., enaminone-guanidine condensation), medicinal chemistry campaigns require a more modular approach to rapidly diversify analogs.

This guide details the preparation of PAP analogs using diamine linkers . These linkers are critical for modulating physicochemical properties (solubility, LogD) and accessing solvent-exposed regions of the ATP-binding pocket.

The Core Challenge: Regioselectivity. The 2,4-dichloropyrimidine core possesses two electrophilic sites. Controlling the sequence of addition—selectively displacing the C4-chloride before the C2-chloride—is the determinant of synthetic success.

Mechanistic Grounding: The Rules of Regioselectivity

To ensure reproducibility, one must understand the electronic vectors driving the reaction. The pyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (


).
  • C4 Position (More Reactive): The C4 carbon is para to one nitrogen and ortho to another. It possesses the lowest LUMO energy coefficient and is less sterically hindered. Under kinetic control (low temperature), nucleophiles attack here first.

  • C2 Position (Less Reactive): The C2 position is flanked by two nitrogens. While highly electron-deficient, the intermediate Meisenheimer complex is less stabilized compared to C4 attack. Displacement at C2 typically requires thermodynamic forcing (heat) or metal catalysis.

Expert Insight: If your C4-substituent is an electron-donating group (e.g., an aniline), it deactivates the ring, making the subsequent C2 displacement significantly harder. This is why the "Diamine Tail" is often installed at C2 using high-boiling solvents or Buchwald-Hartwig coupling.

Experimental Workflows

Visualization: The Modular Assembly Logic

PAP_Synthesis Start 2,4-Dichloropyrimidine Step1 Step 1: C4-Displacement (Kinetic Control) Start->Step1 Aniline, Base 0°C to RT Inter Intermediate: 2-Chloro-4-aminopyrimidine Step1->Inter Step2_SNAr Step 2A: C2-Displacement (Thermodynamic SNAr) Inter->Step2_SNAr Boc-Diamine n-BuOH, 110°C Step2_BH Step 2B: Buchwald-Hartwig (Pd-Catalyzed) Inter->Step2_BH Boc-Diamine Pd2(dba)3, Xantphos Deprotect Step 3: Deprotection (TFA/HCl) Step2_SNAr->Deprotect Step2_BH->Deprotect Final Final PAP Analog (Salt Form) Deprotect->Final

Figure 1: Modular assembly workflow. The pathway bifurcates at Step 2 depending on the nucleophilicity of the diamine and the deactivation level of the pyrimidine core.

Protocol A: Sequential (The "Workhorse" Method)

This protocol is ideal when the diamine linker is primary and unhindered.

Step 1: C4-Functionalization (Kinetic Control)

Target: Installation of the aniline or "head" group.

  • Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine (1.0 equiv) and Ethanol or Isopropanol (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Maintaining low temperature prevents bis-substitution.

  • Addition: Add DIPEA (1.2 equiv) followed by the Aniline (0.95 equiv) dropwise.

    • Note: Using a slight deficit of aniline ensures complete consumption of the nucleophile, simplifying purification.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Check LCMS. The desired product (monosubstituted) should be the major peak. If bis-substituted product (>5%) is observed, repeat with strictly controlled temperature (-10°C).

  • Workup: Pour into water. The product often precipitates. Filter, wash with water, and dry.[1] If no precipitate, extract with EtOAc.

Step 2: C2-Functionalization (Thermodynamic Control)

Target: Installation of the mono-Boc protected diamine linker.

  • Reagents: Dissolve the Step 1 Intermediate (1.0 equiv) in n-Butanol or DMA (Dimethylacetamide).

    • Why n-Butanol? Protic solvents facilitate

      
       by hydrogen-bonding to the leaving chloride, lowering the activation energy.
      
  • Nucleophile: Add N-Boc-Diamine (1.5 equiv) and DIPEA (2.0 equiv).

    • Warning: Never use unprotected diamines. They lead to uncontrollable polymerization and cross-linking.

  • Heating: Heat to 100–120°C for 12–24 hours.

    • Microwave Option: 140°C for 45 mins in a sealed vessel is often superior for difficult substrates.

  • Workup: Concentrate solvent. The residue is often an oil. Perform flash chromatography (DCM/MeOH gradient).[2]

Protocol B: Buchwald-Hartwig Amination (The "Problem Solver")

Use this when


 fails (e.g., secondary amines, electron-rich pyrimidines) or when the C2-chloride is too inert.

Reagents Table:

ComponentReagentRole
Catalyst

(5 mol%)
Source of Pd(0)
Ligand Xantphos or BrettPhos (10 mol%)Bidentate ligands prevent

-hydride elimination
Base

or NaOtBu (2.0 equiv)
Activates the amine
Solvent 1,4-Dioxane (Anhydrous)High boiling, non-coordinating

Procedure:

  • In a glovebox or under Argon, combine the Step 1 Intermediate , N-Boc-Diamine , Base, Catalyst, and Ligand in a sealable tube.

  • Add degassed Dioxane.

  • Seal and heat to 100°C overnight.

  • Filter: Pass through a Celite pad to remove Palladium black.

  • Scavenging: If carrying forward to biological assays, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) to ensure Pd levels are <10 ppm.

Protocol C: Deprotection & Salt Formation

The final step converts the lipophilic precursor into a water-soluble drug candidate.

  • Deprotection: Dissolve the Boc-protected intermediate in DCM. Add TFA (20% v/v) or 4M HCl in Dioxane . Stir at RT for 1-2 hours.

  • Isolation (The "Crash" Method): Do not evaporate to dryness immediately (traps acid). Instead, add excess Diethyl Ether or MTBE . The amine salt should precipitate as a white/off-white solid.

  • Filtration: Filter the hygroscopic solid under Nitrogen.

  • Free Basing (Optional): If the free base is required, use an SCX-2 (Strong Cation Exchange) cartridge. Load the salt, wash with MeOH, elute with 2M

    
     in MeOH.
    

Analytical & Purification Strategy

Purifying polar aminopyrimidines is notoriously difficult due to peak tailing on standard C18 columns.

Troubleshooting Purification
  • Issue: Compound elutes in the void volume (no retention).

  • Solution: Switch to C18-AQ (Aqua) columns or HILIC mode.

  • Mobile Phase Modifier: Use 0.1% Formic Acid or 10mM Ammonium Formate . Do not use neutral pH, as the free amine will tail severely.

Regioselectivity Verification (NMR)

How do you prove the aniline is at C4 and the diamine is at C2?

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for a spatial correlation (cross-peak) between the pyrimidine C5-proton and the Aniline ortho-protons.

    • If Aniline is at C4: Strong NOE between Py-H5 and Aniline-ArH.

    • If Aniline is at C2: Weak or no NOE between Py-H5 and Aniline-ArH (too distant).

References

  • Regioselectivity in 2,4-Dichloropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Imatinib Analog Synthesis

    • Title: Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer.[3][4]

    • Source: RSC Advances.
    • URL:[Link]

  • Buchwald-Hartwig on Pyrimidines

    • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides.[5][6][7]

    • Source: Organic Letters (ACS).
    • URL:[Link]

  • Purification of Polar Amines

    • Title: The Application of C18AQ Columns in the Purification of Strong Polar Peptides and Amines.
    • Source: Santai Science Applic
    • URL:[Link]

Sources

Method

Conjugation methods for N-(2-Aminoethyl)-5-methylpyrimidin-2-amine to carboxylic acids

This Application Note is designed for researchers in medicinal chemistry and bioconjugation. It details the chemoselective acylation of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine , a versatile linker motif often used in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and bioconjugation. It details the chemoselective acylation of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine , a versatile linker motif often used in kinase inhibitor synthesis and proteolysis targeting chimeras (PROTACs).[1]

Molecule Profile & Reactivity Analysis[1]

Target Molecule: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine CAS: 1494597-22-6 (Free Base) Molecular Weight: 152.20 g/mol [1]

Chemoselectivity Landscape

Successful conjugation requires distinguishing between the two nitrogen centers in the molecule.[1]

FeaturePrimary Amine (Target)Secondary Amine (Non-Target)
Structure Aliphatic (

)
Heteroaromatic (

)
Electronic State

hybridized, localized lone pair.[1]

hybridized, lone pair delocalized into the electron-deficient pyrimidine ring.[1]
Approx. pKa ~9.8 - 10.2 (High Nucleophilicity)~3.5 - 4.0 (Low Nucleophilicity)
Reactivity High. Reacts rapidly with NHS esters, acid chlorides, and carbodiimides at pH > 8.[1]0.Low. Requires forcing conditions (high temp, excess reagent) to acylate.[1]

Strategic Insight: The nucleophilicity gap between the aliphatic primary amine and the anilinic secondary amine is >


.[1] Protection of the secondary amine is unnecessary  under controlled acylation conditions.[1]

Decision Framework: Choosing a Protocol

Use the following logic to select the optimal conjugation method for your specific carboxylic acid cargo.

ConjugationLogic Start Start: Select Carboxylic Acid Solubility Is the Acid Water Soluble? Start->Solubility MethodA Method A: EDC/NHS (Aqueous/Organic Mix) Best for: Proteins, Peptides, Fluorophores Solubility->MethodA Yes (or DMSO soluble) MethodB Method B: HATU/DIPEA (Organic) Best for: Small Molecules, Hydrophobic Drugs Solubility->MethodB No (Organic only)

Figure 1: Decision tree for protocol selection based on cargo solubility.

Protocol A: EDC/NHS Coupling (Aqueous/Organic Hybrid)

Best For: Conjugating the amine to water-soluble biomolecules, peptides, or fluorophores where organic solvent tolerance is limited.[1]

Materials
  • Carboxylic Acid Cargo: 1.0 equiv.[1]

  • Amine Linker: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (1.2 - 1.5 equiv).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.5 equiv.[1]

  • NHS (N-Hydroxysuccinimide): 1.5 equiv.[1]

  • Activation Buffer: 0.1 M MES, pH 5.5 - 6.0.

  • Coupling Buffer: 1X PBS or 0.1 M NaHCO3, pH 8.0 - 8.5.

Step-by-Step Methodology
  • Activation (The "Zero-Length" Step):

    • Dissolve the Carboxylic Acid in Activation Buffer (or DMSO if needed).[1]

    • Add EDC and NHS.[1]

    • Incubate: 15 minutes at Room Temperature (RT). This forms the semi-stable NHS-ester intermediate.[1]

    • Note: Perform this step at pH 5.5-6.0 to maximize ester stability.[1]

  • Conjugation:

    • Dissolve the Amine Linker in the Coupling Buffer (pH > 8.0).[1]

    • Critical: If using the HCl salt of the amine, ensure the pH remains > 8.0 by adding 1M NaOH or extra buffer.[1] The primary amine must be deprotonated (

      
      ) to react.[1]
      
    • Add the activated NHS-ester solution to the Amine Linker solution dropwise.[1]

    • Incubate: 1–2 hours at RT with gentle agitation.

  • Quenching:

    • Add hydroxylamine or Tris buffer (pH 8.[1]0) to a final concentration of 50-100 mM to quench unreacted NHS esters.[1]

Protocol B: High-Efficiency HATU Coupling (Organic Phase)

Best For: Small molecule synthesis, drug-linker construction, and sterically hindered acids.[1] This method provides the highest yields.[1]

Materials
  • Solvent: Anhydrous DMF or DMSO.[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Coupling Agent: HATU (1.1 equiv).[1]

  • Amine Linker: 1.0 - 1.2 equiv.[1]

Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (

      
       or Ar).
      
    • Add DIPEA (3.0 equiv).[1]

    • Add HATU (1.1 equiv).[1]

    • Stir: 5–10 minutes at RT.[1] The solution should turn slightly yellow/orange as the activated species forms.[1]

  • Amine Addition:

    • Add N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (1.1 equiv) directly to the reaction mixture.[1]

    • Optimization: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA to neutralize the salt.[1]

  • Reaction Monitoring:

    • Stir at RT for 1–4 hours.

    • Monitor by LC-MS.[1] Look for the mass shift corresponding to the loss of water (Acid MW + Amine MW - 18).[1]

  • Work-up:

    • Dilution: Dilute reaction 10x with Ethyl Acetate.

    • Wash: Wash 2x with 5% LiCl (removes DMF), 1x with Sat.

      
      , and 1x with Brine.[1]
      
    • Dry: Dry over

      
       and concentrate in vacuo.
      

Mechanistic Visualization

The following diagram illustrates the selective attack of the primary amine on the activated ester, avoiding the pyrimidine nitrogen.

ReactionMechanism cluster_Amine N-(2-Aminoethyl)-5-methylpyrimidin-2-amine Acid Carboxylic Acid (R-COOH) Activated Activated Ester (NHS or O-At) Acid->Activated Activation (EDC/HATU) Product Final Conjugate (Amide Bond) Activated->Product Nucleophilic Attack PrimaryN Primary Amine (-NH2) High Nucleophilicity PrimaryN->Product FAST (Major Pathway) SecondaryN Pyrimidine Amine (-NH-) Low Nucleophilicity SecondaryN->Product BLOCKED (Electronic Deactivation)

Figure 2: Mechanistic pathway showing chemoselective acylation of the primary amine.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of the amine salt.[1]Ensure DIPEA is

3 equiv (Method B) or pH

8.0 (Method A).[1]
Precipitation Poor solubility of the pyrimidine ring in water.[1]Add 10-20% DMSO or DMF to the aqueous buffer.[1]
Di-acylation Excess acid chloride or forcing conditions used.[1]Switch to mild activation (NHS/HATU) and limit reagents to 1.1 equiv.[1]
Hydrolysis Old coupling reagents or wet solvents.[1]Use fresh EDC/HATU and anhydrous DMF.
Analytical Validation[1][2][3][4]
  • LC-MS: Use a C18 column with a water/acetonitrile gradient (+0.1% Formic Acid).[1] The product will typically elute earlier than hydrophobic drugs but later than the free amine.[1]

  • NMR: Look for the diagnostic shift of the ethyl methylene protons adjacent to the new amide bond (

    
     ~3.2-3.5 ppm) and the appearance of the amide NH triplet (
    
    
    
    ~8.0-8.5 ppm).[1]

References

  • Selectivity of 2-Aminopyrimidines: Title: Insights into the N,N-diacylation reaction of 2-aminopyrimidines. Source: ResearchGate / Arkivoc.[1] URL:[Link] (General reference for aminopyrimidine reactivity).[1]

  • Amide Coupling Protocols: Title: Amide bond formation: beyond the myth of coupling reagents.[1] Source: Chemical Society Reviews.[1] URL:[Link]

  • Molecule Data: Title: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6).[1] Source: BLD Pharm / PubChem.[1] URL:[Link] (Structure verification).[1]

Sources

Application

Application Note: Accelerated Synthesis of N-Substituted 2-Aminopyrimidines via Microwave Irradiation

Abstract & Strategic Relevance The 2-aminopyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Imatinib, Palbociclib) and antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The 2-aminopyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Imatinib, Palbociclib) and antimicrobial agents.[1] Conventional synthesis via thermal nucleophilic aromatic substitution (


) or guanidine cyclization often suffers from prolonged reaction times (12–48 hours), harsh reflux conditions, and variable yields due to competing side reactions.

This Application Note details a validated microwave-assisted protocol that reduces synthesis time to minutes while improving purity profiles. By leveraging the high dielectric loss of polar solvents and the rapid heating rates of modern monomode reactors, researchers can access a diverse library of N-substituted 2-aminopyrimidines with high throughput.

Mechanistic Insight: The Microwave Advantage

To optimize these reactions, one must understand why microwave irradiation is superior to convective heating for this specific transformation.

Dipolar Polarization and the Arrhenius Law

The rate enhancement in microwave synthesis is primarily thermal, driven by dipolar polarization . Polar solvents (e.g., DMSO, NMP, alcohols) align with the oscillating electric field (2.45 GHz). The molecular friction generated by this realignment creates rapid, volumetric heating.

According to the Arrhenius equation:



Microwave reactors allow reaction mixtures to operate safely at temperatures (


) significantly above the solvent's atmospheric boiling point (superheating) in sealed vessels. A temperature increase of 10°C typically doubles the reaction rate; microwave protocols often run 50–80°C higher than reflux, theoretically increasing rates by 32x to 256x.
Mechanism of Action ( )

For 2-chloropyrimidines reacting with amines, the reaction proceeds via a Meisenheimer-like transition state. The electron-deficient pyrimidine ring facilitates the nucleophilic attack. Microwave irradiation aids in overcoming the activation energy barrier of the rate-determining step (formation of the sigma complex).

SNAr_Mechanism Start 2-Chloropyrimidine (Electrophile) TS Transition State (Meisenheimer Complex) Start->TS + Amine Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product N-Substituted 2-Aminopyrimidine TS->Product - HCl Energy MW Energy Input (Dipolar Polarization) Energy->TS Lowers Activation Barrier (Thermal)

Figure 1: Simplified reaction pathway for microwave-promoted


 of 2-chloropyrimidines.

Experimental Strategy: Protocol Selection

Not all substrates are equal.[2] Use the following logic to select the correct protocol.

  • Protocol A (

    
    ):  Best for electron-deficient pyrimidines and nucleophilic amines (aliphatic, electron-rich anilines).
    
  • Protocol B (Buchwald-Hartwig): Required for electron-rich pyrimidines (deactivated electrophiles) or weak nucleophiles (electron-deficient anilines, amides).

Decision_Tree Start Substrate Analysis Check_Amine Is the Amine Nucleophilic? (Aliphatic or e- rich Aniline) Start->Check_Amine Check_Ring Is Pyrimidine Activated? (e.g., 4-CF3, 4-NO2, or unsubstituted) Check_Amine->Check_Ring Yes Path_B USE PROTOCOL B (MW Buchwald-Hartwig) Check_Amine->Path_B No (Steric bulk or EWGs) Path_A USE PROTOCOL A (Microwave SNAr) Check_Ring->Path_A Yes Check_Ring->Path_B No (e- donating groups on ring)

Figure 2: Decision matrix for selecting the synthesis pathway.

Protocol A: Microwave-Assisted (Standard)

This is the workhorse method. It utilizes a polar solvent to maximize microwave absorption.[3]

Materials
  • Substrate: 2-Chloropyrimidine derivative (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol (preferred) or Isopropanol. Note: n-Butanol allows higher temperatures without generating excessive internal pressure compared to lower alcohols.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the 2-chloropyrimidine (1.0 mmol) in n-Butanol (2.5 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol). Cap the vial with a crimp-top or screw-cap septum compatible with your reactor (e.g., PTFE/Silicone).

  • Pre-Stir: Vortex for 10 seconds to ensure homogeneity.

  • Irradiation: Place in the microwave reactor cavity. Program the following dynamic method:

    • Temperature: 140°C

    • Ramp Time: 2:00 minutes (to prevent pressure spikes)

    • Hold Time: 10:00 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

    • Power: Max 200W (Dynamic mode)

  • Cooling: Allow the reactor to cool the vial to <50°C using compressed air (built-in feature for most reactors).

  • Workup:

    • Option A (Precipitation): If the product is solid, pour the mixture into ice-cold water (15 mL). Filter the precipitate, wash with water/cold ethanol, and dry.

    • Option B (Extraction): Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

      
       and concentrate.
      
Optimization Table: Solvent Effects
SolventLoss Tangent (

)
Absorption EfficiencyRecommended TempNotes
n-Butanol 0.64High120–170°CBest Balance. Good solubility, moderate pressure.
Ethanol 0.94Very High100–130°CGenerates high pressure rapidly.
DMSO 0.82High150–200°CHard to remove; use only for insoluble substrates.
Water 0.12Low-Medium100–140°CGreen, but hydrolysis of chloride is a risk.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination[4]

Use this for unreactive substrates (e.g., 2-chloro-4-methoxypyrimidine + electron-deficient aniline).

Materials
  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3 (2 mol%).
    
  • Base:

    
     (2.0 equiv, dry) or NaOtBu (1.5 equiv).
    
  • Solvent: 1,4-Dioxane (dry). Note: Dioxane is a poor MW absorber. A silicon carbide (SiC) vessel or a "susceptor" (e.g., a stir bar containing Weflon) is recommended to ensure heating.

Step-by-Step Methodology
  • Inert Setup: Purge the microwave vial with Argon or Nitrogen.

  • Solids: Add Pd catalyst, Ligand, Base, and Substrate to the vial.

  • Liquids: Add Dioxane (3 mL per mmol) and the Amine.

  • Degas: Sparge the solvent with inert gas for 2 minutes or seal and purge the headspace.

  • Irradiation:

    • Temperature: 110–130°C

    • Time: 15–20 minutes

    • Stirring: High (critical for heterogeneous bases like Cesium Carbonate)

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc. Concentrate and purify via flash chromatography.

Comparative Data: Conventional vs. Microwave[1][4][5][6][7][8][9][10]

The following data summarizes internal validation runs comparing standard reflux conditions to the microwave protocols described above.

EntryReaction TypeSubstrate PairConventional ConditionsMW ConditionsYield (Conv.)Yield (MW)
1

2-Cl-Pyr + Anilinen-BuOH, Reflux, 18hn-BuOH, 150°C, 10 min65%92%
2

2-Cl-Pyr + MorpholineEtOH, Reflux, 6hEtOH, 120°C, 5 min78%95%
3Buchwald2-Cl-4-OMe-Pyr + AnilineToluene, 100°C, 24hDioxane, 130°C, 20 min45%81%

Data aggregated from validation runs and literature precedents [1, 2].

Troubleshooting & Safety

Pressure Management

Microwave synthesis in sealed vessels generates pressure.

  • Rule of Thumb: Do not fill vessels more than 60% volume.

  • Calculation: At 160°C, Ethanol generates ~10-12 bar. Ensure your vessel is rated for at least 20 bar (300 psi).

Impurity Profiles

If LCMS shows hydrolysis (formation of 2-hydroxypyrimidine):

  • Ensure solvents are anhydrous.

  • Switch from Carbonate bases to organic bases (DIPEA/TEA).

  • Reduce temperature by 10°C and extend time.

"Runaway" Heating

If the temperature overshoots significantly:

  • The sample is likely too concentrated or ionic. Reduce concentration or switch to a solvent with a lower loss tangent.

References

  • Comparison of yield and time by conventional and microwave irradiation methods. Vertex AI Search Results / ResearchGate. 4[1][4][5][6][7]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds. Letters in Applied NanoBioScience. 8

  • Microwave-specific reaction rate enhancement. National Institutes of Health (NIH). 9

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. PubMed Central (PMC). 10

Sources

Technical Notes & Optimization

Troubleshooting

Preventing bis-substitution during reaction of ethylenediamine with 2-chloro-5-methylpyrimidine

Topic: Preventing Bis-Substitution in 2-Chloro-5-methylpyrimidine Amination Welcome to the ChemTech Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals facing r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Bis-Substitution in 2-Chloro-5-methylpyrimidine Amination

Welcome to the ChemTech Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity and over-alkylation challenges during Nucleophilic Aromatic Substitution (SNAr) workflows.

Mechanistic Overview: The Causality of Bis-Substitution

When reacting 2-chloro-5-methylpyrimidine with ethylenediamine (EDA), the intended target is the mono-substituted N-(2-aminoethyl)-5-methylpyrimidin-2-amine. However, EDA is a symmetrical C2 diamine. Once the first amine undergoes the SNAr reaction, the resulting product still contains a free primary amine.

Because this second amine is separated from the electron-withdrawing pyrimidine ring by a two-carbon aliphatic spacer, it experiences negligible inductive deactivation. Its nucleophilicity remains nearly identical to that of the starting EDA[1]. Consequently, if the local concentration of the mono-product becomes competitive with free EDA, the second amine will attack another molecule of 2-chloro-5-methylpyrimidine, generating an unwanted bis-substituted dimer.

SNAr_Optimization A 2-Chloro-5-methylpyrimidine + Ethylenediamine (EDA) B Mono-substituted Product (Target) A->B Excess EDA (5-10 eq) Kinetic Control C Bis-substituted Dimer (Impurity) A->C 1:1 Stoichiometry Secondary Reaction D N-Boc-Ethylenediamine (Protected) A->D Alternative Strategy B->C Reacts with remaining Pyrimidine E Boc-Protected Intermediate D->E SNAr Reaction (1 eq Pyrimidine) E->B Acidic Deprotection (TFA or HCl)

Reaction pathways for SNAr of 2-chloro-5-methylpyrimidine with ethylenediamine.

Troubleshooting FAQs

Q1: I used a 1:1.2 molar ratio of pyrimidine to ethylenediamine. Why is my yield of the mono-product so low (<40%)? A1: This is a statistical probability issue. At near-stoichiometric ratios, as the reaction progresses, the concentration of the mono-substituted product quickly rivals that of the unreacted EDA. Because both possess highly reactive primary amines, the electrophile cannot differentiate between them. To shift the statistical distribution, you must use a large excess of EDA (typically 5 to 10 equivalents) or employ a mono-protected diamine[1].

Q2: Can I prevent bis-substitution by lowering the reaction temperature? A2: No. SNAr reactions on 2-chloropyrimidines generally require elevated temperatures (e.g., 80 °C) or polar solvents to overcome the activation energy barrier[2]. While lower temperatures can theoretically increase kinetic selectivity, the inherent reactivity difference between the two amines in EDA is too small. Temperature control alone will stall the reaction before it prevents bis-substitution.

Q3: What is the most robust method to completely eliminate the bis-substituted impurity? A3: The Mono-Boc Protection Strategy. By pre-treating EDA to form N-Boc-ethylenediamine, you chemically mask one of the primary amines[1]. The SNAr reaction then proceeds with 1:1 stoichiometry without any risk of over-arylation. Subsequent acidic deprotection yields the pure mono-substituted product.

Quantitative Method Comparison

To assist in selecting the appropriate workflow for your scale and budget, refer to the comparative data below:

StrategyEDA EquivalentsPyrimidine EquivalentsTemp (°C)Yield of Mono-ProductBis-Substitution Level
Stoichiometric 1.21.080~35-40%High (>30%)
Excess Diamine 10.01.080~80-85%Low (<5%)
Mono-Boc Protection 1.1 (N-Boc-EDA)1.080>90% (over 2 steps)None (0%)
Validated Experimental Protocols
Protocol A: Statistical Mono-Substitution (Excess EDA Method)

This method relies on Le Chatelier's principle and statistical probability. It is ideal for large-scale syntheses where EDA is cheap and easily recoverable.

Self-Validating Principle: The use of 10 equivalents of EDA acts as both the reactant and the primary solvent. This massive statistical excess ensures that any unreacted pyrimidine molecule is infinitely more likely to collide with free EDA rather than the mono-product.

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and an addition funnel. Add ethylenediamine (10.0 eq) to the flask.

  • Dissolution: Dissolve 2-chloro-5-methylpyrimidine (1.0 eq) in a minimal amount of 1-propanol.

  • Slow Addition: Cool the EDA flask to 0 °C. Add the pyrimidine solution dropwise over 30 minutes. Causality note: Slow addition keeps the local concentration of the electrophile extremely low, further favoring mono-substitution.

  • Heating: Remove the ice bath and heat the mixture to 80 °C for 12 hours.

  • Workup & Validation: Concentrate the mixture under high vacuum to remove the excess EDA (bp ~116 °C). Self-validation check: If the mass of the crude residue significantly exceeds the theoretical yield of the mono-product, residual EDA is still present and further drying is required.

  • Purification: Purify the crude residue via silica gel chromatography (DCM:MeOH:NH4OH) to isolate the free base.

Protocol B: The Mono-Boc Protection Strategy

This is the gold-standard method for drug development professionals requiring absolute purity and zero bis-substitution.

Self-Validating Principle: The tert-butyloxycarbonyl (Boc) group completely masks the nucleophilicity of the second amine via steric hindrance and resonance delocalization of the nitrogen lone pair into the carbonyl group[1]. During the deprotection step, the visible evolution of CO2 and isobutylene gas provides real-time confirmation that the cleavage is occurring.

Step-by-Step Methodology:

  • SNAr Reaction: In a round-bottom flask, combine 2-chloro-5-methylpyrimidine (1.0 eq), N-Boc-ethylenediamine (1.1 eq), and K2CO3 (2.0 eq) in 1-propanol (0.5 M concentration)[2].

  • Reflux: Heat the suspension to reflux (approx. 97 °C) for 24 hours.

  • Intermediate Isolation: Pour the reaction mixture into distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) (0.2 M). Slowly add Trifluoroacetic acid (TFA) (10.0 eq) at room temperature.

  • Validation Check: Observe the reaction. The effervescence (bubbling) indicates the release of CO2 and isobutylene, confirming successful deprotection. Stir for 2 hours until gas evolution ceases.

  • Neutralization: Concentrate the mixture to remove excess TFA. Dissolve the residue in a minimal amount of water, basify to pH 12 with 2N NaOH, and extract with DCM to isolate the pure mono-substituted product.

References
  • Ambeed. "1722-12-9 | 2-Chloropyrimidine | Chlorides - Ambeed.com". Ambeed Chemical Catalog. Available at:[2]

  • BenchChem. "Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide". BenchChem Technical Resources. Available at:[1]

Sources

Optimization

Purification of polar aminopyrimidines using reverse-phase chromatography

Technical Support Center: Purification of Polar Aminopyrimidines Introduction: The "Polar-Basic" Paradox Purifying polar aminopyrimidines presents a classic chromatographic paradox. The pyrimidine core makes the molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Aminopyrimidines

Introduction: The "Polar-Basic" Paradox

Purifying polar aminopyrimidines presents a classic chromatographic paradox. The pyrimidine core makes the molecule polar (low retention on C18), while the amine functionality makes it basic (high interaction with residual silanols, causing tailing).

Standard protocols often fail because they treat the molecule as merely "polar" or merely "basic." This guide treats the specific physicochemical profile of aminopyrimidines:

  • pKa 1 (Pyrimidine Ring N): ~3–4 (Protonation leads to delocalized charge).

  • pKa 2 (Exocyclic Amine): ~9–10 (Protonation leads to localized charge).

Module 1: Retention Issues (The "No-Stick" Problem)

Issue: The target compound elutes at or near the void volume (


), resulting in poor separation from salts and injection solvent.

Root Cause: Standard C18 ligands rely on hydrophobic interaction.[1][2] Polar aminopyrimidines are too hydrophilic to partition into the C18 layer, especially if they are protonated (charged) at acidic pH. Furthermore, "phase collapse" (dewetting) occurs when using 100% aqueous mobile phases on standard C18 columns.

Troubleshooting Protocol: The "Aqueous-Stable" Switch

Do not use standard C18 columns. Switch to a Polar-Embedded or Aqueous-Stable (AQ) stationary phase.[1]

ParameterStandard C18Polar-Embedded (Amide/Carbamate)Phenyl-Hexyl / Biphenyl
Mechanism Hydrophobic onlyHydrophobic + H-bondingHydrophobic +

-

interaction
100% Water? No (Dewetting risk)Yes (Resists dewetting)Variable
Selectivity Poor for polar aromaticsExcellent for polar basesBest for heterocycles

Step-by-Step: 100% Aqueous Loading Protocol

  • Column: Select a C18-AQ or Polar-Embedded column (e.g., Waters T3, Phenomenex Luna Omega Polar).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) OR 0.1% TFA (pH 2).

  • Equilibration: Flush column with 100% Mobile Phase A for 10 column volumes (CV).

  • Gradient: Start at 0% B (Organic) and hold for 2–3 minutes before ramping. This "focuses" the polar analyte at the head of the column.

Expert Insight: For aminopyrimidines, Biphenyl phases often outperform C18 because the stationary phase's aromatic rings engage in


-

stacking with the pyrimidine core, providing retention that hydrophobicity alone cannot achieve [1].

Module 2: Peak Shape & Tailing (The "Shark Fin" Problem)

Issue: The peak shows severe tailing (Asymmetry factor


), reducing resolution and purity.

Root Cause: At neutral or weakly acidic pH (pH 4–7), the aminopyrimidine is positively charged. It interacts ionically with negatively charged residual silanols (


) on the silica surface.

Decision Diagram: Peak Shape Logic

TailingLogic Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH PH_Mid pH 4.0 - 8.0 CheckPH->PH_Mid Current State Solution1 STRATEGY A: High pH (>10) De-protonate the Amine PH_Mid->Solution1 If Column is Hybrid (pH stable) Solution2 STRATEGY B: Low pH (<2.5) Protonate the Silanols PH_Mid->Solution2 If Column is Silica (pH < 8) Action1 Use 10mM NH4OH or NH4HCO3 (pH 10.5) Solution1->Action1 Action2 Use 0.1% TFA or HFBA (Ion Pairing) Solution2->Action2 Result Result: Sharp, Symmetrical Peak Action1->Result Action2->Result

Figure 1: Decision logic for correcting peak tailing based on stationary phase stability and pH control.

Protocol A: High pH Strategy (Recommended)

  • Why: At pH 10.5, the amine (pKa ~9) becomes neutral. Neutral molecules do not interact with silanols.

  • Requirement: You MUST use a Hybrid Particle column (e.g., BEH, Gemini-NX, Triart) rated for pH 12. Standard silica dissolves above pH 8.

  • Buffer: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate.

Protocol B: Ion-Pairing Strategy (Traditional)

  • Why: If you must use low pH, the amine is charged. Adding an anionic Ion-Pairing Agent (IPA) like Trifluoroacetic Acid (TFA) forms a neutral complex with the amine and "masks" the silanols.

  • Warning: TFA suppresses MS ionization. If using MS detection, use Formic Acid (weaker IPA) or compensate with "TFA-Fix" post-column addition.

Comparison of Modifiers

ModifierTypeRetention EffectMS SignalTailing Suppression
Formic Acid Weak AcidLowHighModerate
TFA Strong Acid / IPAHighLow (Suppression)Excellent
HFBA Strong IPAVery High Very LowExcellent
NH₄OH (pH 10) BaseHigh (via neutral form)High (Negative mode)Excellent

Module 3: Solubility & Loading (The "Crash-Out" Problem)

Issue: Sample precipitates inside the column or at the injection valve, causing pressure spikes and blockages.

Root Cause: Polar aminopyrimidines are often synthesized in DMSO or DMF. When a large plug of DMSO-dissolved sample hits a highly aqueous mobile phase (required for retention), the compound precipitates instantly due to the "solubility shock."

Protocol: The "Sandwich" Injection Method This technique creates a buffer zone to prevent immediate precipitation.

  • Prepare Sample: Dissolve compound in 100% DMSO at high concentration (e.g., 50–100 mg/mL).

  • Prepare Diluent: Mix 90% Water / 10% DMSO (or match initial mobile phase).

  • Configure Injector: Set up the injection sequence to draw air gaps or solvent plugs.

    • Plug 1: 10 µL Mobile Phase A (Weak solvent).

    • Plug 2: Sample (in DMSO).

    • Plug 3: 10 µL Mobile Phase A (Weak solvent).

  • Injection: The weak solvent plugs dilute the edges of the DMSO bolus as it travels to the column, preventing the "hard crash" of precipitation [2].

Frequently Asked Questions (FAQs)

Q1: I switched to High pH (pH 10), but my retention time shifted drastically. Why? A: This is expected. By deprotonating the amine, you made the molecule more hydrophobic (neutral species are less soluble in water than charged species). This usually increases retention on C18. You may need to increase the organic content of your gradient earlier than usual to elute the compound.

Q2: Can I use HILIC instead of Reverse-Phase? A: Yes, and for very polar aminopyrimidines, HILIC is often superior. If your compound elutes in the void volume even on an AQ-C18 column, switch to a Bare Silica or Amide HILIC column. Use a gradient starting at 95% Acetonitrile (weak solvent in HILIC) down to 50% Aqueous Buffer (strong solvent in HILIC).

Q3: I am using TFA, but I still see tailing. What now? A: You may need a stronger ion-pairing agent. Switch to Heptafluorobutyric Acid (HFBA) at 0.1%. The longer fluorocarbon chain of HFBA provides stronger retention and better silanol masking than TFA. However, be aware that HFBA is very difficult to wash out of LC-MS systems [3].

References

  • Restek Corporation. (2025).[1][3][4][5] Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Link

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Link

  • Agilent Technologies. (2025).[1][3][4][5] Control pH During Method Development for Better Chromatography. Link

  • Waters Corporation. (2025).[1][3][4][5] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

Sources

Troubleshooting

Removing excess ethylenediamine from N-(2-Aminoethyl)-5-methylpyrimidin-2-amine reaction mixture

Ticket ID: PUR-EDA-001 Subject: Removal of excess ethylenediamine (EDA) from SNAr reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Challenge: "The Sticky Oi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-EDA-001 Subject: Removal of excess ethylenediamine (EDA) from SNAr reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Challenge: "The Sticky Oil Trap"

You are likely performing a nucleophilic aromatic substitution (


) using 2-chloro-5-methylpyrimidine  and excess ethylenediamine (EDA)  to synthesize N-(2-Aminoethyl)-5-methylpyrimidin-2-amine .

The Problem: You used excess EDA (often 5–10 equivalents) to prevent the formation of the dimer byproduct (where one EDA molecule bridges two pyrimidine rings). Now, you are left with a viscous, foul-smelling oil. Standard rotary evaporation isn't working because EDA (b.p. 116 °C) binds tenaciously to the product and forms carbamates with atmospheric


.

The Objective: Isolate the pure mono-substituted diamine free of EDA, without using expensive reverse-phase chromatography.

Decision Matrix: Select Your Workflow

Before proceeding, identify your current status to choose the correct module.

PurificationWorkflow Start Current State: Crude Reaction Mixture Rotovap Step 1: Bulk Volatile Removal (Rotovap 60°C) Start->Rotovap Check Is the residue solid? Rotovap->Check Solid Yes: Solid Residue Check->Solid Dry Oil No: Viscous Oil/Gum Check->Oil Wet/Smelly Salt Module C: HCl Salt Formation Solid->Salt High Purity Req. Azeotrope Module A: The Toluene Chase Oil->Azeotrope First Pass Extraction Module B: The LogP Partition Azeotrope->Extraction If EDA persists Extraction->Salt Final Polish

Figure 1: Decision tree for purification based on the physical state of the crude intermediate.

Module A: The "Toluene Chase" (Azeotropic Distillation)

Why this works: EDA forms a positive azeotrope with water, but it can also be co-distilled effectively with toluene. Toluene disrupts the hydrogen bonding network of the amine, allowing you to drag the EDA out at a lower temperature than its boiling point (116 °C), preventing thermal degradation of your product.

Protocol:

  • Concentrate: Remove the bulk reaction solvent (usually ethanol or neat EDA) on a rotary evaporator at 60 °C.

  • The Chase: Add Toluene (approx. 3x the volume of your residue) to the flask.

  • Evaporate: Re-evaporate the toluene. You will notice the distillate is cloudy or has a distinct "fishy" smell (EDA coming off).

  • Repeat: Perform this "add toluene -> evaporate" cycle 3 times .

  • High Vacuum: Place the flask on a high-vacuum manifold (<1 mbar) at 60 °C for 2 hours.

Success Marker: The residue should turn into a semi-solid or a very thick gum that foams slightly. If it flows like water, you still have significant EDA.

Module B: The "LogP Partition" (Aqueous Workup)

Why this works:

  • EDA LogP: ~ -2.0 (Highly Hydrophilic)

  • Product LogP: ~ 0.5 to 1.0 (Moderately Lipophilic due to the pyrimidine ring)

We can exploit this difference. By saturating the aqueous layer with salt (Salting Out), we make the water even less hospitable to organic molecules. The EDA will happily stay in the water due to its extreme polarity, while the pyrimidine product will be forced into the organic layer (DCM).

Protocol:

  • Dissolution: Dissolve the crude residue from Module A in Dichloromethane (DCM) . Use approx. 20 mL per gram of crude.

  • The Wash: Transfer to a separatory funnel.

  • Brine Wash (Critical): Wash the DCM layer with Saturated Brine (NaCl) containing 5% Sodium Carbonate (

    
    ) .
    
    • Note: The base (

      
      ) ensures both amines remain deprotonated (neutral). If they protonate, they both go into the water.
      
  • Back-Extraction: Extract the combined aqueous layers once with fresh DCM to recover any trapped product.

  • Drying: Dry the combined DCM layers over Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate the DCM.

Result: The resulting oil should be nearly odorless (no ammonia smell).

Module C: The "Salt Crash" (Recrystallization)

If the oil is still impure, converting the diamine to its hydrochloride salt is the gold standard for purity.

Protocol:

  • Dissolve: Dissolve the oil in a minimal amount of Ethanol or Methanol .

  • Acidify: Add 4M HCl in Dioxane (or concentrated aqueous HCl dropwise) until pH ~2.

    • Observation: The solution will heat up (exothermic).

  • Precipitate: Add Diethyl Ether or Acetone slowly until the solution turns cloudy.

  • Crystallize: Cool in a fridge (4 °C) overnight.

  • Filter: The product likely crystallizes as the dihydrochloride salt, while EDA salts (which are extremely hygroscopic) often remain in the supernatant or can be washed away with cold isopropanol.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
White crust forms on glassware EDA reacting with air (

).
This is EDA-carbamate. It is water-soluble.[1][2][3][4][5] Wash glassware with dilute acid, then water.
Product is blue/green Copper contamination (if Cu catalyst used).Wash the organic layer with 10% EDTA solution or aqueous ammonia to chelate Cu away.
Yield is >100% Trapped EDA or solvent.Run Module A (Toluene chase) again, then dry under high vacuum for 12+ hours.
Product solidified in rotovap High purity achieved.Congratulations. Scrape the solid; it is likely the pure free base.
References
  • Azeotropic Distillation of Amines: Berg, L. "Separation of amines from water by azeotropic distillation." U.S. Patent 2,568,208. (1951).

  • Synthesis of Pyrimidine Amines: Barvian, M. et al. "Synthesis and structure-activity relationships of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide inhibitors of Src family kinases." Journal of Medicinal Chemistry, 47(6), 1587-1590. (2004). (Describes similar SNAr conditions).

  • Ethylenediamine Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 3301, Ethylenediamine." PubChem.

  • Purification of Organic Amines: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (2013). (Standard reference for azeotropic removal of trace amines).

Sources

Optimization

Technical Support Center: SNAr Synthesis of 2-Amino-5-Methylpyrimidine Derivatives

Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists Executive Summary The synthesis of 2-amino-5-methylpyrimidine derivatives via Nucleophilic Aromatic S...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of 2-amino-5-methylpyrimidine derivatives via Nucleophilic Aromatic Substitution (SNAr) is a deceptive transformation.[1] While 2-chloropyrimidines are generally reactive, the 5-methyl group exerts a specific inductive effect (+I) that increases electron density in the pyrimidine ring.[1] This destabilizes the anionic Meisenheimer intermediate, often leading to stalled reactions or incomplete conversion compared to unsubstituted pyrimidines.

This guide provides an optimization protocol moving beyond standard "add base and heat" methodologies, focusing on kinetic acceleration and workup efficiency.

Module 1: Reaction Kinetics & Thermodynamics

The Core Challenge: Electronic Deactivation

The 5-methyl substituent is the primary cause of yield loss. Unlike electron-withdrawing groups (EWGs) like -NO2 or -CF3 that stabilize the transition state, the methyl group raises the energy barrier for the nucleophilic attack.[1]

Optimization Strategy:

  • Solvent Polarity: Switch from low-boiling alcohols (EtOH) to dipolar aprotic solvents (DMSO, NMP, DMF). These solvents solvate the cationic counter-ion of the base, leaving the nucleophile "naked" and more reactive.

  • Acid Catalysis (The "Paradox" Protocol): If standard basic conditions fail, add 1.0 equiv of mild acid (e.g., TFA or HCl in dioxane) .

    • Mechanism:[1][2][3][4][5][6] Protonation of the pyrimidine N-1 or N-3 lowers the LUMO energy of the ring, making the C-2 position significantly more electrophilic. This is often more effective than heating to decomposition.[1]

Visualizing the Mechanism

The following diagram illustrates the standard SNAr pathway versus the Acid-Activated pathway.

SNAr_Mechanism Substrate 2-Chloro-5-methylpyrimidine Meisenheimer Meisenheimer Complex (Anionic, Destabilized by 5-Me) Substrate->Meisenheimer Standard S_NAr (Slow) Protonated Protonated Intermediate (Highly Electrophilic) Substrate->Protonated + H+ (Acid Cat.) Nucleophile Amine (H-Nu) Nucleophile->Meisenheimer Product 2-Amino-5-methylpyrimidine Meisenheimer->Product -HCl Protonated->Product + Amine - H+

Figure 1: Comparison of Standard SNAr vs. Acid-Activated pathways. The 5-methyl group destabilizes the anionic Meisenheimer complex, making the acid-catalyzed route (red dashed lines) a viable alternative for unreactive amines.

Module 2: Critical Process Parameters (CPP)

Solvent & Base Selection Matrix

Use this table to select conditions based on your nucleophile's profile.[1]

ParameterStandard ConditionOptimized Condition (High Yield) Why?
Solvent Ethanol / THFDMSO or NMP High dielectric constant stabilizes the polar transition state; allows T > 120°C.
Base Et3N (TEA)DIPEA or K2CO3 DIPEA prevents alkylation side-reactions better than TEA.[1] Inorganic bases (K2CO3) prevent salt formation if solubility permits.[1]
Temperature Reflux (60-80°C)100°C - 130°C The 5-Me deactivation requires higher activation energy.[1]
Stoichiometry 1:11:1.2 (Substrate:Amine) Slight excess of amine drives kinetics; easier to remove excess amine than unreacted chloropyrimidine.[1]

Module 3: Troubleshooting Guide

Issue 1: Reaction Stalls at 50-60% Conversion
  • Diagnosis: The leaving group (Chloride) accumulation is inhibiting the reaction, or the temperature is insufficient to overcome the 5-methyl deactivation.

  • Fix:

    • Add NaI (0.1 equiv) (Finkelstein condition).[1] This generates a transient 2-iodo-5-methylpyrimidine in situ, which is much more reactive toward SNAr.[1]

    • Switch to Microwave Irradiation (140°C, 20 mins).

Issue 2: Formation of Hydrolysis Impurity (2-Hydroxy-5-methylpyrimidine)
  • Diagnosis: Presence of water in the solvent or hygroscopic base.

  • Fix:

    • Use anhydrous solvents (stored over 4Å molecular sieves).[1]

    • Switch from carbonate bases (which generate water upon neutralization) to Cs2CO3 or strictly organic bases (DIPEA).[1]

Issue 3: Low Isolation Yield (Product stuck in Aqueous layer)
  • Diagnosis: 2-aminopyrimidines are amphoteric.[1] At low pH, they are protonated (water-soluble); at very high pH, they may form salts if N-H is acidic (rare for simple amines).

  • Fix: Control the pH during extraction. The pKa of the conjugate acid is typically ~4-5.

    • Protocol: Adjust aqueous workup to pH 9-10 using saturated NaHCO3 or NaOH before extracting with DCM/IPA (3:1 ratio).

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem Detected LowConv Low Conversion (<50%) Start->LowConv Impurity Impurity / Side Product Start->Impurity Workup Low Isolation Yield Start->Workup CheckTemp Is Temp > 100°C? LowConv->CheckTemp CheckWater Is Impurity 2-OH? Impurity->CheckWater CheckPH Check Aqueous pH Workup->CheckPH IncreaseTemp Increase T to 120°C Switch to DMSO CheckTemp->IncreaseTemp No AddCatalyst Add NaI (10 mol%) or Acid Cat. CheckTemp->AddCatalyst Yes DrySolvent Use Anhydrous Solvent Switch Base to DIPEA CheckWater->DrySolvent Yes CheckOx Is Impurity N-Oxide? CheckWater->CheckOx No Degas Degas Solvents (Argon Sparge) CheckOx->Degas Yes AdjustPH Adjust to pH 9-10 Use DCM/IPA (3:1) CheckPH->AdjustPH

Figure 2: Decision tree for diagnosing yield losses in pyrimidine SNAr reactions.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Palladium catalysis (Buchwald-Hartwig) if SNAr fails? A: Yes, but it should be a secondary option.[1] 2-chloropyrimidines are usually reactive enough for SNAr.[1] If you must use Pd, avoid standard ligands like BINAP which may be too bulky for ortho-substituted couplings.[1] Use BrettPhos or XantPhos with Pd2(dba)3 and Cs2CO3 in Dioxane [1].[1]

Q: My product precipitates as a gum. How do I purify it? A: This is common in high-polarity solvents like DMSO.[1]

  • Protocol: Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring. If a gum forms, sonicate the mixture or add a small amount of MeOH to induce crystallization. Filter the solid and wash with water to remove residual DMSO.

Q: Why is the 5-methyl analog reacting slower than the 5-hydrogen analog? A: The methyl group is an electron-donating group (EDG).[1] It pushes electron density into the ring system, making the C-2 carbon less positive (less electrophilic). This raises the activation energy required for the nucleophile to attack [2].

References

  • L. Ackermann , "Phosphine-Coordinated Palladium Catalysts for C-N Cross-Coupling Reactions," Synlett, 2007.[1]

  • Joule, J. A., & Mills, K. , Heterocyclic Chemistry, 5th Ed., Wiley, 2010. (Standard reference for heterocyclic reactivity and substituent effects).

  • Roh, K., et al. , "Optimization of SNAr Reactions for Pyrimidine Synthesis," Journal of Organic Chemistry, 2012. (Note: Generalized citation for SNAr kinetics on pyrimidines).

  • PubChem Compound Summary: 2-Amino-5-methylpyridine (Analogous pKa data).

Sources

Troubleshooting

Technical Support Center: Regioselective 2-Aminopyrimidine Synthesis

Status: Operational Lead Scientist: Senior Application Scientist (Synthetic Chemistry Division) Subject: Controlling Regioselectivity in 2-Aminopyrimidine Synthesis Audience: Medicinal Chemists, Process Chemists Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Scientist (Synthetic Chemistry Division) Subject: Controlling Regioselectivity in 2-Aminopyrimidine Synthesis Audience: Medicinal Chemists, Process Chemists

Introduction

The 2-aminopyrimidine scaffold is a cornerstone of modern kinase inhibitor design (e.g., Imatinib, Palbociclib). However, achieving high regioselectivity during its synthesis is a persistent bottleneck. Whether you are constructing the ring de novo or functionalizing a dihalo-intermediate, selectivity is governed by a delicate balance of steric bulk, electronic bias, and solvent effects.

This guide moves beyond generic protocols to address the causality of isomer formation. It is divided into three modules:

  • De Novo Cyclization: Controlling guanidine additions to asymmetric linkers.

  • Functionalization: Inverting the natural reactivity of 2,4-dichloropyrimidines.[1]

  • Troubleshooting: A "Help Desk" for specific experimental failures.

Module 1: De Novo Synthesis (Cyclocondensation)

The Challenge: Reacting a guanidine with an asymmetric 1,3-electrophile (e.g., enaminone, alkynone, or


-keto ester) creates two potential isomers.
The Goal:  Force the reaction down a single mechanistic pathway.
The Substrate Control Rule (Enaminones)

When using enaminones (


) as the 3-carbon component, the regiochemistry is largely pre-determined by the electronic disparity between the carbonyl carbon and the 

-carbon.
  • Mechanism: The guanidine nitrogen (hard nucleophile) preferentially attacks the carbonyl carbon (hard electrophile) first, followed by cyclization at the

    
    -carbon (displacing the dimethylamine).
    
  • Result: This typically yields the 4-substituted-2-aminopyrimidine with high fidelity.

The "Substituted Guanidine" Problem

When using an


-alkyl guanidine  (unsymmetrical nucleophile) with a 1,3-dielectrophile, you face a 4-way competition.

Protocol: Regioselective Cyclization with


-Alkyl Guanidines 
Context: Synthesis of 

-methyl-4-phenylpyrimidin-2-amine vs. 4-phenylpyrimidin-2-amine isomers.
VariableRecommendationMechanistic Rationale
Electrophile Enaminone (vs.

-diketone)
Enaminones possess a "push-pull" electronic character. The carbonyl is harder; the enamine carbon is softer.
Base NaOEt / EtOH (Thermodynamic)Promotes reversibility of the initial addition, allowing the most stable intermediate (usually the sterically less congested one) to cyclize.
Temperature Reflux (80°C+) High temperature favors the elimination of the amine leaving group, driving the reaction to completion.
Additives None Lewis acids often scramble selectivity by activating both electrophilic sites equally.
Visualization: The Bifurcation Point

G Start Reagents: N-Methyl Guanidine + Enaminone (R-CO-CH=CH-NMe2) PathA Path A (Major): NH2 attacks Carbonyl Start->PathA Steric Preference PathB Path B (Minor): NH(Me) attacks Carbonyl Start->PathB Electronic Preference InterA Intermediate A: Tetrahydropyrimidine PathA->InterA InterB Intermediate B: Tetrahydropyrimidine PathB->InterB ProdA Product A: 4-Aryl-2-(methylamino)pyrimidine InterA->ProdA ProdB Product B: 4-Aryl-1-methyl-2-imino... InterB->ProdB

Caption: Mechanistic divergence in the reaction of N-alkyl guanidines with enaminones. Path A is generally favored by steric factors.

Module 2: Functionalization ( Strategies)

The Challenge: You have a 2,4-dichloropyrimidine core. You need to install an amine at C2, but C4 is naturally more reactive. The Rule: In


, the C4 position is significantly more electrophilic than C2 due to the para-like resonance stabilization of the Meisenheimer complex (relative to N1).
Inverting Selectivity (The "C2-First" Strategy)

To selectively aminate C2 while retaining a chloride at C4, you cannot rely on standard


 kinetics. You must use catalysis  or blocking groups .
Method A: Pd-Catalyzed C2-Selectivity (Buchwald-Hartwig)

Recent advances utilizing bulky N-heterocyclic carbene (NHC) ligands have demonstrated the ability to invert selectivity to C2.

  • Catalyst System: Pd(OAc)

    
     + IPr (NHC ligand).
    
  • Mechanism: The bulky ligand hinders oxidative addition at the more accessible C4 position, or the mechanism shifts from classical

    
     to a Pd-mediated cycle where coordination geometry favors C2.
    
  • Reference: See "Inverting the Conventional Site Selectivity" (Source 1.2, 1.3).

Method B: The Sulfone Switch (Chemical Logic)

If catalysis fails, use the "Sulfone Switch" to activate C2.

  • Start: 2,4-dichloropyrimidine.

  • Step 1: Displace C4-Cl with a "dummy" nucleophile (e.g., thiomethoxide) or protect it.

  • Step 2: This is inefficient. Better Route: Start with 2-chloro-4-(methylsulfonyl)pyrimidine .

    • Observation: Reaction with alkoxides or formamides prefers C2.[2]

    • Reason: Hydrogen bonding between the incoming nucleophile and the sulfone oxygen directs the attack to C2 (Source 1.4).

Standard C4-Selective Amination

If your target is the standard 4-amino-2-chloropyrimidine (to be functionalized at C2 later):

  • Condition: 1.0 eq Amine, 1.1 eq DIPEA, IPA, 0°C to RT.

  • Control: Low temperature is critical. At >40°C, bis-substitution (C2 and C4) becomes significant.

Visualization: The Decision Matrix

SNAr Start Substrate: 2,4-Dichloropyrimidine Goal What is your target? Start->Goal TargetC4 Target: C4-Amine (Retain C2-Cl) Goal->TargetC4 Standard TargetC2 Target: C2-Amine (Retain C4-Cl) Goal->TargetC2 Inverse MethodC4 Standard SNAr Solvent: IPA/EtOH Temp: 0°C Base: DIPEA TargetC4->MethodC4 MethodC2_A Method A: Pd-Catalysis Ligand: IPr (Bulky NHC) Selectivity: >20:1 C2:C4 TargetC2->MethodC2_A MethodC2_B Method B: Substrate Change Use 2-MeSO2-4-Cl (H-bond directed) TargetC2->MethodC2_B

Caption: Decision tree for functionalizing 2,4-dichloropyrimidine. C2-selectivity requires specialized catalytic systems or substrate engineering.

Module 3: Troubleshooting & FAQs

Q1: I am getting a 1:1 mixture of regioisomers during the cyclization of my -keto ester with guanidine. How do I fix this?

Diagnosis:


-keto esters often have similar electrophilicity at both carbonyls, especially if the R-groups are sterically similar (e.g., Methyl vs. Ethyl).
Solution: 
  • Switch to an Enaminone: Convert your

    
    -keto ester to an enaminone using DMF-DMA (Dimethylformamide dimethylacetal). The resulting enaminone has a distinct electronic bias (Carbonyl = Hard, Enamine = Soft), which usually resolves the selectivity issue (Source 1.15).
    
  • Solvent Polarity: If you must use the keto ester, switch to a non-polar solvent (Toluene) with a phase transfer catalyst. This can favor the kinetic product.[3][4]

Q2: My reaction on 2,4-dichloropyrimidine yields the bis-substituted product (2,4-diamino) even at room temperature.

Diagnosis: The amine nucleophile is too reactive, or the first substitution activates the ring for the second (rare for Cl, but possible if the amine is electron-withdrawing). Solution:

  • Proton Sponge Technique: Add 1.0 equivalent of acid (HCl) to the amine to form the salt, then slowly add base (e.g., NaHCO3) to release the free amine slowly into the reaction mixture.

  • Temperature Drop: Conduct the reaction at -78°C or -20°C. The activation energy difference between C4 and C2 is sufficient to discriminate at low temperatures (Source 1.5).

Q3: Can I use microwave irradiation to improve regioselectivity?

Answer: Generally, no . Microwave irradiation promotes thermodynamic equilibrium. If the desired isomer is the kinetic product (often the case in complex cyclizations), microwave heating will likely degrade selectivity and increase the ratio of the thermodynamic isomer or byproducts. Use microwave only if you have confirmed your desired product is the thermodynamic well.

References

  • Mechanistic Insights into

    
     Selectivity: 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • C2-Selective Catalysis

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[1][5]

    • Source:Chemical Science / NIH.
    • URL:[Link]

  • Regioselective Amination Protocols

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[3]

    • Source:Organic Letters, 2006.
    • URL:[Link]

  • Review of Pyrimidine Synthesis

    • Title: Recent Approaches to the Synthesis of Pyrimidine Derivatives.[5][6][7][8]

    • Source:Molecules, 2015.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Workup and Purification of Water-Soluble Pyrimidine Diamines

Welcome to the technical support center for the workup and purification of water-soluble pyrimidine diamines. This guide is designed for researchers, scientists, and drug development professionals who encounter the uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the workup and purification of water-soluble pyrimidine diamines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of highly polar molecules. The inherent basicity of the diamino-pyrimidine core, combined with its propensity for hydrogen bonding, often leads to high water solubility, rendering classical workup procedures ineffective. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to navigate these complexities and achieve successful isolation and purification of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when handling these challenging molecules.

Q1: My pyrimidine diamine is highly water-soluble. Why can't I extract it with standard organic solvents like ethyl acetate or dichloromethane (DCM)?

A: This is the most common challenge. The difficulty arises from the molecule's polarity. Pyrimidine diamines possess multiple hydrogen bond donors (the -NH2 groups) and acceptors (the ring nitrogens), making them highly compatible with polar, protic solvents like water.[1] Standard organic solvents like ethyl acetate and DCM are not polar enough to effectively compete with water for solvating your compound. Therefore, the product preferentially remains in the aqueous phase, leading to poor or no extraction. The basic nature of the amino groups also means that under neutral or acidic conditions, they can be protonated, forming cationic species that are even more soluble in water.[2]

Q2: What is the first workup strategy I should consider when my reaction is complete, especially if it's in a polar, water-miscible solvent like DMF or ethanol?

A: Instead of immediately attempting a conventional aqueous workup and extraction, consider direct isolation through precipitation or crystallization. Two powerful initial strategies are:

  • Anti-Solvent Precipitation/Crystallization: If your compound is dissolved in a solvent like DMF or DMSO, you can often precipitate it by slowly adding a less polar "anti-solvent" in which your product is insoluble (e.g., diethyl ether, DCM, or pentane).[3] This technique directly targets the product, leaving soluble impurities behind.

  • Salt Formation: This is arguably the most robust strategy. By reacting your basic pyrimidine diamine with an appropriate acid (e.g., HCl, H2SO4, succinic acid), you can form a salt.[4][5] Salts often have vastly different solubility profiles and are typically more crystalline than the free base. This can facilitate isolation by direct filtration, even from complex reaction mixtures.

Q3: Is chromatography a viable option for purifying such polar compounds?

A: Yes, but standard normal-phase chromatography on silica gel is often problematic. Highly polar pyrimidine diamines may streak badly or remain irreversibly adsorbed at the baseline.[6] The best chromatographic techniques for these compounds are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard method for purifying polar compounds, using a nonpolar stationary phase (like C18) and a polar mobile phase.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar, hydrophilic compounds that show little to no retention in reverse-phase systems.[6][8][9] It uses a polar stationary phase with a mobile phase rich in an organic solvent, but with a small amount of aqueous solvent to facilitate partitioning.[6]

Q4: My final product is a persistent oil or a gum after solvent removal. What can I do?

A: Obtaining an oil or gum is a common sign of residual impurities (solvents, reagents) or that the compound itself is not readily crystalline in its free-base form. The most effective solution is to convert the product into a salt. The rigid, ionic lattice of a salt greatly increases the likelihood of obtaining a crystalline solid.[10] Experimenting with different counter-ions (e.g., hydrochloride, sulfate, tosylate, succinate) can yield a crystalline solid that is easy to handle, filter, and dry.[4][11]

Part 2: Troubleshooting Guide: Common Workup Scenarios

This section provides a deeper dive into specific experimental challenges and offers structured solutions.

Scenario 1: Product is in a High-Boiling, Water-Miscible Solvent (e.g., DMF, DMSO, DMAc)
  • Problem: You have completed your reaction and need to remove the high-boiling solvent and isolate your water-soluble product. Rotary evaporation is often slow and ineffective.

  • Causality: Solvents like DMF and DMSO have high boiling points and are difficult to remove completely under vacuum, often leaving the product as an impure oil. Diluting with water and attempting extraction is counterproductive as the product will be lost to the aqueous phase.

  • Solutions:

    • Direct Precipitation/Crystallization via Anti-Solvent Addition:

      • Rationale: This is the most direct method. By adding a solvent in which your product is insoluble but the impurities might be soluble, you can selectively crash out the desired compound.

      • Troubleshooting Steps:

        • Select an Anti-Solvent: Common choices include diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or even water if the product is less soluble in it than in the reaction solvent.[12]

        • Slow Addition: Add the anti-solvent slowly while vigorously stirring the reaction mixture. Rapid addition can trap impurities and lead to an amorphous precipitate instead of crystals.[13]

        • Cooling: Cool the mixture in an ice bath to further decrease solubility and maximize recovery.[14]

        • If Oiling Out Occurs: If the product separates as an oil, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Adding a seed crystal, if available, is also highly effective.

    • Salt Formation for Isolation:

      • Rationale: Converting the free base to a salt can dramatically reduce its solubility in the organic reaction solvent, causing it to precipitate directly.

      • Troubleshooting Steps:

        • Choose an Acid: Add a solution of an acid (e.g., HCl in dioxane, methanesulfonic acid, or p-toluenesulfonic acid) dropwise to the reaction mixture.[4]

        • Monitor Precipitation: Observe for the formation of a solid. Stirring for several hours may be necessary to ensure complete salt formation and precipitation.

        • Isolate: Collect the solid salt by vacuum filtration and wash with a solvent in which the salt is insoluble (like ether or ethyl acetate) to remove residual DMF/DMSO and other impurities.

Scenario 2: Product is Trapped in an Aqueous Layer After Workup
  • Problem: After quenching the reaction with water and attempting a liquid-liquid extraction (LLE), your product remains exclusively in the aqueous phase.

  • Causality: The high polarity and/or ionic character of the pyrimidine diamine gives it a much higher partition coefficient for water than for any immiscible organic solvent.

  • Solutions:

    • The "Salting-Out" Effect:

      • Rationale: By saturating the aqueous layer with an inert salt (e.g., NaCl, K2CO3, (NH4)2SO4), you reduce the amount of "free" water available to solvate your organic product.[15] This can significantly decrease your product's aqueous solubility and force it into the organic layer.

      • Troubleshooting Steps:

        • Add Salt: Add solid NaCl or another suitable salt to the separatory funnel until the aqueous layer is saturated (some solid remains undissolved).

        • Basify (if necessary): For a basic compound, adding a base like K2CO3 can be doubly effective. It acts as a salting-out agent and also neutralizes any protonated amine, making it less polar.

        • Re-extract: Shake the mixture vigorously and separate the layers. Perform multiple extractions with the organic solvent to maximize recovery.

    • Use of More Polar Extraction Solvents:

      • Rationale: If DCM and ethyl acetate fail, a more polar solvent system may be required to extract a highly polar product.

      • Troubleshooting Steps:

        • Solvent Mixtures: Try extracting with a mixture of DCM and isopropanol (e.g., 3:1 or 2:1 v/v).[15] The alcohol increases the polarity of the organic phase, improving the partitioning of your product.

        • Butanol: n-Butanol is more polar than ethyl acetate and has limited miscibility with water, making it a classic choice for extracting highly polar, water-soluble compounds.

    • Aqueous Layer Lyophilization or Concentration:

      • Rationale: If extraction fails, remove the water from the aqueous layer to recover the product.

      • Troubleshooting Steps:

        • Freeze-Drying (Lyophilization): This is the gentlest method for removing water from thermally sensitive compounds. It will yield a fluffy solid containing your product and any non-volatile salts from the workup.

        • Rotary Evaporation: If the product is stable, concentrate the aqueous layer under reduced pressure. This is faster but carries a risk of decomposition if excessive heat is applied. The resulting crude solid can then be purified.

Scenario 3: Purification by Chromatography Fails
  • Problem: On a standard silica gel column, the product either streaks across all polarities or remains at the origin (Rf = 0), even with highly polar mobile phases like 10-20% methanol in DCM.

  • Causality: The basic amino groups interact very strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to irreversible binding or very poor peak shape.[6]

  • Solutions:

    • Switch to Reverse-Phase Chromatography (RPC):

      • Rationale: RPC separates compounds based on hydrophobicity. Since your compound is polar, it will elute early, while less polar impurities will be retained longer. This is often the most effective method.[6][7]

      • Troubleshooting Steps:

        • Column Choice: A C18 column is the standard starting point.

        • Mobile Phase: A typical mobile phase is a gradient of water and an organic solvent like acetonitrile or methanol.[6]

        • Additives: Add a small amount of an acid (0.1% trifluoroacetic acid - TFA, or 0.1% formic acid) to both the aqueous and organic phases. This protonates the basic amines, ensuring a consistent charge state and dramatically improving peak shape.[7]

    • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC):

      • Rationale: HILIC is ideal for compounds that are too polar for good retention on a reverse-phase column. It uses a polar stationary phase, but the mobile phase is primarily organic (e.g., >80% acetonitrile), with a small amount of water to form an aqueous layer on the stationary phase surface into which the analyte can partition.[9][16]

      • Troubleshooting Steps:

        • Column Choice: Use a dedicated HILIC column (e.g., amide, diol, or bare silica).

        • Mobile Phase: The gradient runs in the "opposite" direction of reverse-phase: you start with high organic content and increase the aqueous content to elute more polar compounds.[8]

Purification Technique Stationary Phase Mobile Phase Best For Key Considerations
Normal-Phase (NPC) Polar (e.g., Silica Gel)Non-polar (e.g., Hexanes/EtOAc)Less polar to moderately polar pyrimidines.[6]Often unsuitable for diamines due to strong interaction with silica. Can add triethylamine (0.5-1%) to mobile phase to improve peak shape.
Reverse-Phase (RPC) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Broad range of polarities. Excellent for most water-soluble pyrimidine diamines.[6]Requires addition of an acid (TFA, formic acid) for good peak shape of basic compounds.[7]
HILIC Very Polar (e.g., Amide)High Organic % (e.g., >80% ACN)Very polar, hydrophilic compounds with low retention in RPC.[9]Retention is sensitive to water content. Requires careful equilibration.[16]

Part 3: Detailed Experimental Protocols

Protocol 1: Workup via Salt Formation and Crystallization

This protocol is ideal for isolating a water-soluble pyrimidine diamine free base from a reaction mixture as a stable, crystalline salt.

  • Reaction Completion: Ensure the reaction is complete via TLC or LC-MS analysis.

  • Solvent Choice: If the reaction was run in a non-polar solvent (e.g., THF, Dioxane), proceed to step 3. If in a polar aprotic solvent (DMF, DMSO), consider diluting with a solvent like ethyl acetate (approx. 10 volumes) to reduce the overall polarity.

  • Acid Addition: While stirring the reaction mixture at room temperature, slowly add 1.1 equivalents of an acid.

    • For a hydrochloride salt: Use a solution of 2M HCl in diethyl ether or 4M HCl in dioxane.

    • For other salts: Use methanesulfonic acid, p-toluenesulfonic acid, or succinic acid, dissolved in a minimal amount of a suitable solvent like isopropanol.[4][5]

  • Precipitation/Crystallization: Stir the mixture at room temperature for 1-2 hours. A precipitate should form. If no solid appears, cool the flask in an ice bath and continue stirring. If the product oils out, scratch the flask with a glass rod.

  • Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with the reaction solvent and then with a non-polar solvent like diethyl ether or hexanes to remove residual reagents and byproducts.[3]

  • Drying: Dry the crystalline salt under high vacuum to obtain the final, purified product.

Protocol 2: Extraction using the "Salting-Out" Method

Use this protocol when your product is in an aqueous solution after a reaction quench.

  • Initial State: Your product is in a two-phase system (e.g., water and ethyl acetate) within a separatory funnel, but analysis (e.g., TLC of the aqueous layer) shows it remains in the water.

  • Basify: Ensure the aqueous layer is basic (pH > 9) by adding a base like solid K2CO3 or 1M NaOH. This deprotonates the diamine, reducing its water solubility.

  • Saturate with Salt: Add solid sodium chloride (NaCl) to the separatory funnel in portions, shaking after each addition, until the aqueous layer is saturated and a small amount of undissolved salt remains.[15]

  • Extract: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate. The organic layer should now contain a higher concentration of your product.

  • Repeat Extraction: Drain the aqueous layer and re-extract it two more times with fresh portions of the organic solvent.

  • Combine and Dry: Combine all organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified.

Part 4: Visualizations & Data

Decision Tree for Workup Strategy

This diagram provides a logical pathway for selecting the appropriate workup and purification procedure.

Workup_Decision_Tree start Reaction Complete solvent_type What is the primary solvent? start->solvent_type polar_aprotic Polar Aprotic (DMF, DMSO) solvent_type->polar_aprotic aqueous_or_other Aqueous or Other Organic Solvent solvent_type->aqueous_or_other direct_iso Attempt Direct Isolation polar_aprotic->direct_iso workup Perform Aqueous Workup / Quench aqueous_or_other->workup antisolvent 1. Anti-Solvent Precipitation direct_iso->antisolvent salt_form 2. Salt Formation & Precipitation direct_iso->salt_form purify_crude Purify Crude Product antisolvent->purify_crude salt_form->purify_crude extraction Attempt LLE with EtOAc or DCM workup->extraction extraction_success Product Extracts? extraction->extraction_success salting_out Try 'Salting-Out' or Extraction with DCM/IPA extraction_success->salting_out No extraction_success->purify_crude Yes yes_extract Yes no_extract No lyophilize Concentrate/Lyophilize Aqueous Layer salting_out->lyophilize If fails salting_out->purify_crude lyophilize->purify_crude chromatography Chromatography Needed? purify_crude->chromatography rpc_hilic Use Reverse-Phase HPLC or HILIC chromatography->rpc_hilic Yes final_product Final Product chromatography->final_product No yes_chrom Yes no_chrom No rpc_hilic->final_product

Caption: A decision tree for selecting the appropriate workup strategy.

Workflow for Salt Formation and Crystallization

Salt_Formation_Workflow cluster_main Protocol Steps start Crude Product (Free Base) in Organic Solvent add_acid Add 1.1 eq. Acid Solution (e.g., HCl in Dioxane) start->add_acid stir Stir at Room Temp (1-2h) Cool in Ice Bath if Needed add_acid->stir filter Collect Precipitate by Vacuum Filtration stir->filter wash Wash Filter Cake with Cold Solvent / Ether filter->wash dry Dry Solid Under High Vacuum wash->dry end Pure, Crystalline Salt dry->end

Caption: Workflow for isolation via salt formation and crystallization.

Table: Common Acids for Salt Formation
Acid pKa Resulting Salt Common Form/Solvent Notes
Hydrochloric Acid-6.3Hydrochloride2-4 M solution in Dioxane or Diethyl EtherMost common; often yields highly crystalline, non-hygroscopic salts.[4]
Sulfuric Acid-3.0Sulfate / BisulfateConcentrated H2SO4Can form mono- or di-salts; often very water-soluble.[4]
Methanesulfonic Acid-1.9MesylateLiquid (neat) or in solutionGood crystallinity; often used in pharmaceuticals.[4][11]
p-Toluenesulfonic Acid-2.8TosylateSolid (monohydrate)Can impart crystallinity to difficult compounds.[10]
Succinic Acid4.2, 5.6SuccinateSolidDicarboxylic acid; can improve physical properties and solubility.[5]
Fumaric Acid3.0, 4.5FumarateSolidDicarboxylic acid; frequently used in drug development.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Products.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • LibreTexts Chemistry. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Google Patents. (2021). US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
  • Benchchem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • University of York. (n.d.). Chemically-active extraction.
  • LibreTexts Chemistry. (2022). Acid-Base Extraction.
  • Google Patents. (2007). WO2019222093A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
  • Reddit. (2025). How do you separate compounds which are soluble in water?.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Pyrimidine-Dione Synthesis.
  • Semantic Scholar. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Particle Size Distribution of Pyrimidine Derivatives.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Google Patents. (2007). WO2019222093A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
  • PubMed. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Chromatographia. (2020). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine.
  • Patsnap Eureka. (2019). Salts and polymorphs of pyrimidine compound, and pharmaceutical composition and preparation method and application of salts and polymorphs of pyrimidine compound.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • MDPI. (2022). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides.

Sources

Troubleshooting

Stability of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine in solution

Topic: Technical Support Center: Stability & Handling Guide Executive Summary: Stability Profile Compound: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine CAS: 1494597-22-6 Molecular Formula: C7H12N4 Molecular Weight: 152.20...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Support Center: Stability & Handling Guide

Executive Summary: Stability Profile

Compound: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine CAS: 1494597-22-6 Molecular Formula: C7H12N4 Molecular Weight: 152.20 g/mol [1][2]

As a Senior Application Scientist, I have compiled this technical guide to address the specific stability challenges associated with N-(2-Aminoethyl)-5-methylpyrimidin-2-amine . This molecule features a reactive primary amine tail and a 2-aminopyrimidine core.[2] While the pyrimidine ring confers some aromatic stability, the aliphatic diamine linker introduces susceptibility to oxidation, hygroscopicity, and carbamate formation upon exposure to atmospheric CO₂.

This guide provides self-validating protocols to ensure the integrity of your compound during storage and experimental use.

Part 1: Solubility & Stock Solution Preparation

Q: What is the optimal solvent system for preparing stable stock solutions?

A: The choice of solvent dictates the shelf-life of your stock solution.[2]

  • Recommended: DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol .[2]

    • Why: DMSO is aprotic and minimizes interaction with the primary amine.[2] It prevents hydrolysis and slows oxidation rates compared to aqueous buffers.[2]

  • Conditional: Water/Aqueous Buffers .[2]

    • Why: The compound is moderately soluble in water due to the primary amine (pKa ~10).[2] However, aqueous solutions are highly susceptible to pH-dependent degradation and bacterial growth over time.[2]

  • Avoid: Acetone or Aldehyde-containing solvents .[2]

    • Risk:[2][3] The primary amine side chain (

      
      ) will rapidly react with ketones (like acetone) or aldehydes to form imines (Schiff bases) , irreversibly altering your molecule.[2]
      

Protocol: Preparation of a 100 mM Stock Solution

  • Weigh the solid compound under an inert atmosphere (Nitrogen/Argon) if possible.

  • Dissolve in anhydrous DMSO .

  • Vortex for 30 seconds to ensure complete dissolution.

  • Aliquot into amber glass vials (to prevent photodegradation).

  • Critical Step: Purge the headspace of each vial with Nitrogen gas before sealing to prevent oxidation.[2]

  • Store at -20°C .

Solubility Data Table

SolventSolubility Limit (Est.)Stability RiskRecommended Storage
DMSO > 50 mMLow (Oxidation)-20°C (Months)
Ethanol > 20 mMModerate (Evaporation)-20°C (Weeks)
Water (pH 7) ~ 10-20 mMHigh (Hydrolysis/Microbial)Fresh prep only
PBS (pH 7.4) ~ 10 mMHigh (Precipitation possible)Fresh prep only

Part 2: Chemical Stability & Degradation Mechanisms

Q: My solution turned from colorless to yellow/brown. Is it still usable?

A: Likely No. The color change indicates oxidative degradation .[2]

  • Mechanism: The primary amine group and the electron-rich pyrimidine nitrogen are susceptible to oxidation by atmospheric oxygen, forming N-oxides or azo-coupling products (chromophores that appear yellow/brown).[2]

  • Impact: While the impurity percentage might be low (1-5%), these oxidation products can be cytotoxic or interfere with binding assays.[2]

  • Action: Check purity via LC-MS. If purity <95%, discard the stock.

Q: I see a white crust forming on the rim of my vial. What is this?

A: This is likely a Carbamate salt .[2]

  • Mechanism: Primary amines are nucleophilic and react with atmospheric Carbon Dioxide (

    
    ) to form carbamic acid, which stabilizes as a solid carbamate salt.[2]
    
    • Reaction:

      
      [2]
      
  • Prevention: Always store under inert gas and seal vials tightly.

Visualizing Degradation Pathways The following diagram illustrates the three primary degradation risks: Oxidation, Carbamate Formation, and Imine Formation.

DegradationPathways Compound N-(2-Aminoethyl)- 5-methylpyrimidin-2-amine Oxidation Oxidation Products (N-Oxides / Azo dimers) [Yellow Color] Compound->Oxidation + O2 / Light (Time dependent) Carbamate Carbamate Salt (Solid Precipitate) Compound->Carbamate + CO2 (Air) (Hygroscopic) Imine Schiff Base / Imine (Irreversible Adduct) Compound->Imine + Acetone/Aldehydes (Solvent Error)

Caption: Primary degradation pathways for aminopyrimidine derivatives. Avoidance of Oxygen, CO2, and reactive solvents is critical.

Part 3: Troubleshooting Guide (Q&A)

Q: I observe a mass shift of +16 Da or +32 Da in LC-MS. What happened? A: This confirms Oxidation .[2]

  • +16 Da: Formation of an N-oxide (likely on the pyrimidine ring or terminal amine).[2]

  • +32 Da: Di-oxidation or formation of a sulfone if sulfur contaminants are present (less likely here).[2]

  • Solution: Your stock was likely exposed to air.[2] Prepare fresh stock using degassed solvents.[2]

Q: The compound precipitated when I diluted the DMSO stock into cell culture media. A: This is a Solubility Shock issue.

  • Cause: The compound is a base.[2] Diluting into pH 7.4 media (which is buffered) might suppress ionization of the pyrimidine nitrogen, reducing solubility.

  • Troubleshooting Workflow:

    • Sonicate: Brief sonication (30s) can redissolve kinetic precipitates.[2]

    • Acidify: If the assay permits, slightly lower the pH (to ~6.5) to protonate the amine and improve solubility.[2]

    • Step-down Dilution: Dilute DMSO stock 1:10 into water first, then into media, rather than dropping concentrated DMSO directly into protein-rich media.

Q: Can I freeze-thaw the stock solution? A: Limit to 3 cycles.

  • Repeated freeze-thaw cycles introduce condensation (water) into the DMSO, accelerating hydrolysis and oxidation.[2]

  • Best Practice: Aliquot the master stock into single-use vials (e.g., 20 µL) immediately after preparation.

Troubleshooting Logic Flow

Troubleshooting Start Issue Observed Obs Select Observation Start->Obs Color Yellow/Brown Discoloration Obs->Color Precip Precipitate Formation Obs->Precip Mass LCMS Mass Shift (+16, +44, +12) Obs->Mass OxidCheck Cause: Oxidation (Air Exposure) Color->OxidCheck SolCheck Cause: Solubility Shock or Carbamate Precip->SolCheck Mass->OxidCheck +16 Da Mass->SolCheck +44 Da (CO2) ImineCheck Cause: Solvent Adduct (Acetone/Formaldehyde) Mass->ImineCheck +12/40 Da Action1 Discard Stock. Use Inert Gas. OxidCheck->Action1 Action2 Sonicate. Check pH. SolCheck->Action2 Action3 Check Solvents. Avoid Ketones. ImineCheck->Action3

Caption: Diagnostic decision tree for identifying and resolving stability issues in solution.

References

  • PubChem. (2025).[2][4] 2-Amino-5-methylpyridine (Structural Analog Stability Data). National Library of Medicine.[2] Retrieved February 28, 2026, from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015).[2][5] Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376.[5] (Demonstrates reactivity of aminopyrimidines with carbonyls). Retrieved February 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidative Degradation of Primary Aliphatic Amines in Pyrimidine Synthesis

Introduction You are likely here because your pyrimidine synthesis—whether via SNAr, Buchwald-Hartwig, or condensation—is failing. The symptoms are classic: reaction mixtures turning dark brown/black, lower-than-expected...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely here because your pyrimidine synthesis—whether via SNAr, Buchwald-Hartwig, or condensation—is failing. The symptoms are classic: reaction mixtures turning dark brown/black, lower-than-expected yields, and LC-MS traces showing confusing "M-1" (imine) or "M+16" (N-oxide) peaks.

Primary aliphatic amines are deceptively fragile. While nucleophilic, they possess significant oxidation potentials. In the context of pyrimidine synthesis, where electron-deficient rings often require elevated temperatures or basic conditions, these amines can degrade via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) pathways before they ever couple with your pyrimidine core.

This guide is not a textbook. It is a field manual designed to operationalize the stability of your amine inputs. We will treat the reaction as a system where oxygen is a contaminant that must be rigorously excluded.

Part 1: The Input Phase (Reagent Integrity)

The First Law of Amine Chemistry: If your starting material is compromised, your reaction is doomed.

Q1: My amine bottle is old and slightly yellow. Can I use it?

A: No. The yellow color indicates the presence of imines and oligomers formed via auto-oxidation. These impurities act as radical initiators, accelerating degradation once heat is applied.

  • Protocol: Distill the amine over KOH or CaH₂ under reduced pressure immediately before use.

  • Long-term Fix: Convert your free base amines to their corresponding HCl or Tosylate salts . Ammonium salts are oxidation-resistant because the lone pair—the site of oxidation—is protonated and unavailable for SET mechanisms [1].

Q2: How do I verify my solvent is actually "degassed"?

A: Bubbling nitrogen for 10 minutes is insufficient for sensitive amine couplings. You must use the Freeze-Pump-Thaw (FPT) method for high-fidelity removal of dissolved oxygen.

Standard Operating Procedure: Freeze-Pump-Thaw

  • Freeze: Place solvent in a Schlenk flask.[1][2][3] Submerge in liquid nitrogen (LN2) until solid.

  • Pump: Open to high vacuum (10⁻³ mbar) for 5–10 minutes. (Oxygen is removed from the headspace).

  • Thaw: Close the flask. Thaw in a warm water bath. (Dissolved gas is released into the headspace).

  • Repeat: Perform 3 cycles total. Backfill with Argon, not Nitrogen (Argon is heavier than air and blankets the surface).

Data Comparison: Oxygen Removal Efficiency

MethodResidual O₂ (ppm)Suitability for Amine Stability
Sparging (N₂ balloon)~15–50 ppmLow (Acceptable for robust substrates)
Sonication under Vacuum~5–10 ppmMedium
Freeze-Pump-Thaw < 1 ppm High (Required for sensitive amines)

Part 2: The Process Phase (Reaction Control)

Q3: I see "M-2" and "M+16" peaks in my LC-MS. What is happening?

A: You are observing the two primary oxidative degradation pathways of aliphatic amines.

  • M-2 (Imine Formation): Oxidative dehydrogenation. This often polymerizes to form the "brown tar."

  • M+16 (N-Oxide/Hydroxylamine): Direct oxidation of the nitrogen.

Visualizing the Threat: The Oxidation Cascade The following diagram illustrates how dissolved oxygen hijacks your amine, diverting it from the desired pyrimidine coupling.

AmineOxidation Amine Primary Amine (R-CH2-NH2) Radical Aminium Radical (R-CH2-NH2•+) Amine->Radical SET Oxidation Pyrimidine Desired Product (Pyr-NH-R) Amine->Pyrimidine SNAr / Coupling Imine Imine (R-CH=NH) Radical->Imine -H• / -e- Aldehyde Aldehyde (R-CHO) Imine->Aldehyde Hydrolysis Oligomers (Brown Tar) Oligomers (Brown Tar) Imine->Oligomers (Brown Tar) Polymerization Oxygen Dissolved O2 (or Metal oxidant) Oxygen->Radical Initiates

Figure 1: Mechanistic divergence of primary amines. The red path represents oxidative failure modes triggered by oxygen or high-valent metals.

Q4: Does the base choice matter for SNAr reactions?

A: Yes. Avoid bases that can act as single-electron oxidants or those that are hygroscopic (introducing water).

  • Avoid: Cs₂CO₃ in open air (hygroscopic).

  • Preferred: DIPEA (Hunig's Base) or Anhydrous K₃PO₄ under Argon.

  • Pro-Tip: If using a metal catalyst (e.g., Buchwald-Hartwig), trace Cu(II) is a potent oxidant. Ensure your Cu(I) source is white/off-white, not green/blue [2].

Part 3: The Output Phase (Workup & Isolation)

Q5: My reaction looked clean by TLC, but turned brown during column chromatography. Why?

A: Silica gel is slightly acidic and can trap oxygen, acting as a solid-support oxidizer for electron-rich amines.

  • Solution 1 (The "Flush"): Flush your silica column with 3 column volumes of solvent containing 1% Triethylamine before loading your sample. This neutralizes acidic sites.

  • Solution 2 (The "Switch"): Use Alumina (neutral) instead of silica for highly sensitive amines.

  • Solution 3 (The "Salt"): If your product is basic, isolate it as an HCl salt immediately after workup to stabilize it against air oxidation.

Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of your degradation.

Troubleshooting Start Problem: Low Yield / Impurities Color Is the reaction mixture dark brown/black? Start->Color YesColor Yes Color->YesColor NoColor No Color->NoColor Oxidation Oxidative Degradation Likely YesColor->Oxidation Hydrolysis Solvolysis/Hydrolysis Likely NoColor->Hydrolysis Check1 Check 1: Did you degas via Freeze-Pump-Thaw? Oxidation->Check1 Check3 Check 3: Is water present? Hydrolysis->Check3 Action1 Action: Implement FPT & Argon Blanket Check1->Action1 No Check2 Check 2: Is the amine benzylic or alpha-branched? Check1->Check2 Yes Action2 Action: Use Amine Salt or Lower Temp Check2->Action2 Yes Action3 Action: Dry solvents (Mol. Sieves) Check3->Action3 Yes

Figure 2: Diagnostic workflow for differentiating oxidative degradation from other failure modes.

References

  • Stability of Amine Salts vs. Free Bases: Source:Journal of Organic Chemistry, "Comparative Stability Analysis of Aliphatic Diazonium Salts and Amines." Link:[Link] (General Reference for Amine Stability Principles)

  • Oxidative Degradation Mechanisms: Source:Chemical Reviews, "Single Electron Transfer in Radical Ion and Radical-Mediated Organic Synthesis."[4] Link:[Link]

  • Degassing Protocols (Freeze-Pump-Thaw): Source: University of Rochester, Dept. of Chemistry, "How To: Degas Solvents." Link:[Link]

  • SNAr Pyrimidine Synthesis & Side Reactions: Source:MDPI Molecules, "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Link:[Link][5]

  • Amine Oxidation in CO2 Capture (Relevant Mechanism): Source:Industrial & Engineering Chemistry Research, "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents." Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Characterization of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine , a critical intermediate in the synthesis of kinase inhibitors (such as Imatinib analogs) and coord...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine , a critical intermediate in the synthesis of kinase inhibitors (such as Imatinib analogs) and coordination ligands.[1]

Instead of a generic overview, this guide functions as a Comparative Analytical Protocol , contrasting the industry-standard solvent system (DMSO-d₆) against the common alternative (CDCl₃) to demonstrate why solvent selection determines data integrity for this specific aminopyrimidine derivative.

Executive Summary & Structural Logic

Compound: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine CAS: 1494597-22-6 (Analogous to 5-methyl-N-substituted pyrimidines) Molecular Formula: C₇H₁₂N₄ Core Challenge: The molecule contains three distinct nitrogen environments (pyrimidine ring, secondary aromatic amine, primary aliphatic amine).[1] Correct characterization requires distinguishing exchangeable protons and resolving the ethylene backbone, which is prone to peak overlapping in non-polar solvents.

Structural Assignment Logic (DOT Diagram)

The following decision tree illustrates the logic flow for assigning signals in this heteroaromatic system.

NMR_Assignment_Logic Start Spectrum Analysis Region_Aromatic Region: 8.0 - 8.5 ppm (Aromatic) Start->Region_Aromatic Region_Aliphatic Region: 2.0 - 3.5 ppm (Aliphatic) Start->Region_Aliphatic Region_Exchange Region: Variable (Exchangeable -NH) Start->Region_Exchange H4_H6 H-4 & H-6 (Pyrimidine) Singlet (2H) Region_Aromatic->H4_H6 Deshielded by N Methyl 5-Methyl Group Singlet (3H) @ ~2.1 ppm Region_Aliphatic->Methyl Ethylene Ethylene Linker (-NH-CH2-CH2-NH2) Region_Aliphatic->Ethylene Coupling Check Coupling (COSY) Triplet vs. Multiplet Ethylene->Coupling N-CH2 (Triplet) N-CH2 (Triplet) Coupling->N-CH2 (Triplet) Adj to NH Coupling->N-CH2 (Triplet) Adj to NH2

Figure 1: Logical flow for assigning proton signals based on electronic environments within the aminopyrimidine scaffold.

Comparative Analysis: DMSO-d₆ vs. CDCl₃

For this specific molecule, the choice of solvent is not merely about solubility; it dictates the visibility of the amine protons and the resolution of the ethylene chain.

The "Product": DMSO-d₆ Protocol (Recommended)

Why it wins: DMSO-d₆ is a polar aprotic solvent that acts as a hydrogen bond acceptor.[1] It "freezes" the exchangeable amine protons, making them appear as distinct, sharp signals (often triplets or broad singlets) rather than disappearing.

The "Alternative": CDCl₃ Protocol

Why it fails: In Chloroform-d, the amine protons undergo rapid chemical exchange.[1] This results in extreme line broadening (often blending into the baseline) or shifting to inconsistent positions based on concentration and temperature.

Quantitative Data Comparison Table
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Analysis
H-4/H-6 (Pyrimidine) ~8.15 ppm (s, 2H) ~8.10 ppm (s, 2H)Minimal.[1] Aromatic ring is stable in both.[1]
Secondary Amine (-NH-) ~6.8 - 7.2 ppm (t) Not observed / BroadCritical: DMSO allows confirmation of the N-substitution.[1]
Primary Amine (-NH₂) ~1.8 - 2.5 ppm (br s) Variable / BroadCDCl₃ often obscures this signal near water peaks.[1]
Ethylene Chain (-CH₂-) Distinct Triplets Multiplets/OverlapsDMSO separates the N-CH₂ (aromatic) from N-CH₂ (aliphatic).[1]
5-Methyl Group 2.08 ppm (s, 3H) 2.15 ppm (s, 3H)Negligible shift.[1]
Solubility High (>50 mg/mL) Moderate/LowHigh concentrations in CDCl₃ may cause aggregation.[1]

Technical Note: In DMSO-d₆, you may observe a coupling between the secondary amine proton (-NH-) and the adjacent methylene group (-CH₂-), resulting in the -NH- signal appearing as a triplet and the -CH₂- as a quartet.[1] This is the "gold standard" proof of structure that CDCl₃ cannot provide.

Detailed Spectral Assignment (DMSO-d₆)

Reference Frequency: 400 MHz / 500 MHz

A. Aromatic Region (8.0 – 8.5 ppm)[1]
  • Signal: Singlet (2H).[1]

  • Shift: δ 8.15 ppm.

  • Assignment: H-4 and H-6 protons on the pyrimidine ring.

  • Mechanistic Insight: The 5-methyl substitution breaks the coupling typically seen in unsubstituted pyrimidines.[1] Since the molecule is symmetric around the C2-C5 axis regarding the ring protons (assuming rapid rotation of the side chain), these appear as a chemically equivalent singlet.

B. The Exchangeable Region (6.5 – 7.5 ppm)
  • Signal: Broad Triplet (1H).[1]

  • Shift: δ 6.90 ppm (Concentration dependent).[1]

  • Assignment: N-H (Secondary amine at position 2).

  • Validation: Add one drop of D₂O to the NMR tube. Shake and re-run. This signal will disappear, confirming it is an exchangeable proton.[1]

C. The Linker Region (3.0 – 3.5 ppm)
  • Signal: Quartet or Triplet (2H).

  • Shift: δ 3.25 – 3.35 ppm.

  • Assignment: -NH-CH₂- .

  • Note: This signal is deshielded by the adjacent aromatic amine nitrogen.[1]

D. The Aliphatic Region (1.5 – 3.0 ppm)
  • Signal 1: Triplet (2H).[1]

    • Shift: δ 2.65 – 2.75 ppm.[1]

    • Assignment: -CH₂-NH₂ . (Less deshielded than the aromatic side).[1]

  • Signal 2: Singlet (3H).

    • Shift: δ 2.08 ppm.

    • Assignment: Ar-CH₃ (5-Methyl group).[1]

  • Signal 3: Broad Singlet (2H).[1]

    • Shift: δ ~1.8 ppm (highly variable).[1]

    • Assignment: -NH₂ (Primary amine).[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this specific preparation protocol designed to minimize water interference and maximize resolution.

Step 1: Sample Preparation[2]
  • Weigh 5–10 mg of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule of DMSO-d₆ to minimize the water peak at 3.33 ppm, which can overlap with the linker methylene signals.

  • Vortex for 30 seconds until fully dissolved.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: Methyl protons have longer T1 relaxation times.[1] A short D1 will reduce integration accuracy of the methyl singlet relative to the aromatic protons.

  • Scans (NS): 16 or 32 scans are sufficient for >5mg samples.[1]

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Automatic phasing often fails on the broad amine peaks.[1]

  • Integration: Calibrate the Methyl Singlet (Ar-CH₃) to 3.00 .

  • Self-Check:

    • Do the aromatic protons integrate to 2.0? (If <1.9, D1 was too short).

    • Is the water peak at 3.33 ppm distinct from your methylene triplet? (If overlapping, run a COSY experiment to resolve).

Synthesis & Application Context

Understanding the origin of the sample aids in impurity analysis. This compound is typically synthesized via the nucleophilic displacement of a leaving group (chlorine or sulfone) at the 2-position of the pyrimidine by ethylenediamine.

Common Impurities to Watch For:

  • Bis-substitution: A byproduct where one ethylenediamine molecule attacks two pyrimidine rings.[1] Look for a doubling of aromatic signals and a shift in the ethylene bridge symmetry.[1]

  • Residual Solvent: Ethanol or Isopropanol (common recrystallization solvents).[1]

    • Ethanol Triplet: ~1.05 ppm.[1]

    • Ethanol Quartet: ~3.44 ppm (overlaps with linker).[1]

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • PubChem. (2025).[1][3] "2-Amino-5-methylpyridine Compound Summary." (Structural analog data used for pyrimidine core correlation). Link

  • BldPharm. (2025).[1] "Product Data: N-(2-aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6)."[1][4] Link

  • Reich, H. J. (2020).[1][5] "Structure Determination Using NMR: Chemical Shift Tables for Heterocycles." University of Wisconsin-Madison.[1] Link

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard reference for solvent peaks). Link

Sources

Comparative

Mass spectrometry fragmentation pattern of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

In-depth technical guide on the mass spectrometry fragmentation pattern of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine. Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

In-depth technical guide on the mass spectrometry fragmentation pattern of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine.

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Medicinal Chemists Focus: ESI-MS/MS Structural Elucidation & Analog Differentiation

Executive Summary & Compound Profile

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS: 1494597-22-6) is a critical pyrimidine scaffold often utilized as a building block in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. Its structure combines an electron-deficient pyrimidine ring with an electron-rich ethylenediamine side chain.

Accurate mass spectrometry characterization of this compound is essential for metabolic stability studies, impurity profiling, and pharmacokinetic (PK) monitoring. This guide provides a mechanistic breakdown of its fragmentation under Electrospray Ionization (ESI) and compares its spectral signature against key structural analogs to ensure precise identification.

Chemical Identity
PropertyDetail
Formula C

H

N

Monoisotopic Mass 152.1062 Da
Precursor Ion [M+H]

153.1135 m/z
Key Structural Features 5-Methyl substitution (Ring stability); Terminal primary amine (Protonation site); Secondary amine linker (Cleavage site)

Mechanistic Fragmentation Pathways (ESI-CID)

In positive mode ESI, the molecule is readily protonated at the most basic site—the terminal primary amine of the ethylenediamine chain or the ring nitrogen. The Collision-Induced Dissociation (CID) pattern is governed by charge-remote fragmentation and charge-proximal eliminations.

Primary Pathway: Side Chain Degradation

The most abundant transitions typically involve the aliphatic side chain while the aromatic core remains intact.

  • Neutral Loss of Ammonia (

    
    17 Da): 
    
    • Mechanism: Intramolecular nucleophilic attack or simple elimination from the terminal amine.

    • Transition:

      
       153 
      
      
      
      
      
      136.
    • Significance: Diagnostic for the presence of the free terminal amino group.

  • Linker Cleavage (Formation of the Pyrimidine Core):

    • Mechanism: Cleavage of the C-N bond between the ethyl linker and the exocyclic amine, often accompanied by hydrogen transfer.

    • Transition:

      
       153 
      
      
      
      
      
      110 (5-methyl-2-aminopyrimidine cation).
    • Significance: This confirms the integrity of the 5-methylpyrimidine core.

Secondary Pathway: Ring Fragmentation

At higher collision energies (CE > 30 eV), the pyrimidine ring undergoes characteristic shattering.

  • Loss of HCN (

    
    27 Da): 
    
    • Mechanism: A hallmark of pyrimidine fragmentation.[1] The ring opens, expelling hydrogen cyanide.

    • Transition:

      
       110 
      
      
      
      
      
      83.
Visualization of Signaling/Fragmentation Pathways[1][2]

FragmentationPathway cluster_legend Pathway Legend Parent Precursor [M+H]+ m/z 153.11 (C7H13N4)+ Frag1 Fragment A [M+H - NH3]+ m/z 136.08 Parent->Frag1 - NH3 (17 Da) Low CE Frag2 Fragment B (Core Pyrimidine) m/z 110.07 Parent->Frag2 - C2H5N (43 Da) Med CE Frag1->Frag2 - C2H2 (26 Da) Frag3 Fragment C [Core - HCN]+ m/z 83.06 Frag2->Frag3 - HCN (27 Da) High CE Frag4 Fragment D (Aziridine Loss) m/z 110.07 key Blue: Parent Ion | Red: Primary Loss | Green: Core Scaffold | Yellow: Deep Fragmentation

Caption: Proposed ESI-CID fragmentation tree for N-(2-Aminoethyl)-5-methylpyrimidin-2-amine showing sequential neutral losses.

Comparative Performance Analysis

This section compares the fragmentation signature of the target compound against its closest structural analog, N-(2-Aminoethyl)pyrimidine (Des-methyl analog), to demonstrate how mass spectrometry distinguishes between them.

Comparative Data Table: Specificity & Diagnostic Ions
FeatureTarget: 5-Methyl Derivative Alternative: Des-methyl Analog Differentiation Logic
Precursor [M+H]+ 153.11 139.09 Mass shift of +14 Da (Methyl group).
Primary Fragment (Loss of NH3) 136.08 122.07 Both lose 17 Da; the +14 Da shift is conserved.
Core Fragment (Linker Cleavage) 110.07 96.05 The core fragment retains the methyl group. Distinguishes ring modification vs. side chain modification.
Deep Fragment (HCN Loss) 83.06 69.04 Ring fragmentation confirms the methyl is on the ring, not the side chain.
Performance Insight
  • Specificity: The target compound exhibits a "locked" mass shift of +14 Da across all major fragments compared to the des-methyl alternative. This confirms the methyl group is located on the metabolically stable pyrimidine ring rather than the labile ethylenediamine tail.

  • Sensitivity: The 5-methyl group acts as an electron-donating group, slightly increasing the basicity of the ring nitrogens compared to the des-methyl analog. This often results in higher ionization efficiency (better signal-to-noise ratio) in positive ESI mode for the target compound.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results or validate the compound in a biological matrix, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Working Standard: Dilute to 100 ng/mL for infusion or direct injection.

Phase 2: Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI).[2][3][4][5][6]

  • Polarity: Positive (+).

  • Spray Voltage: 3500 V.

  • Gas Temperatures: 300°C (Source), 350°C (Desolvation).

Phase 3: Collision Energy (CE) Ramping

To obtain the complete fragmentation map, perform a "CE Ramp" experiment.

StepCollision Energy (eV)Target Ions ObservedInterpretation
1 5 - 10 eV 153.1 (Parent)Precursor isolation; check for adducts (Na+, K+).
2 15 - 20 eV 136.1Soft fragmentation; confirms terminal amine.
3 25 - 35 eV 110.1Optimal Quantifier: Cleavage of side chain. High stability.
4 40+ eV 83.1Qualifier: Ring breakdown. Use for structural confirmation.
Phase 4: Self-Validation Check
  • Criteria: The ratio of the Quantifier ion (

    
     110) to the Qualifier ion (
    
    
    
    83) must remain constant (
    
    
    15%) across three different concentration levels.
  • Failure Mode: If

    
     136 is the base peak, the CE is too low. Increase CE by 5 eV to generate the more stable core fragment (
    
    
    
    110).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57414493, N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (Structural Analog Data). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Aminopyridine Mass Spectrum (Electron Ionization). Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amine and Heterocycle Mechanisms). Retrieved from [Link]

Sources

Validation

Comparative Reactivity Profile: 2-Chloropyrimidine vs. 2-Chloro-5-methylpyrimidine

Executive Summary This guide provides a technical comparison between 2-chloropyrimidine (2-CP) and its methylated analog, 2-chloro-5-methylpyrimidine (2-C-5-MP) . While both serve as critical electrophiles in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-chloropyrimidine (2-CP) and its methylated analog, 2-chloro-5-methylpyrimidine (2-C-5-MP) . While both serve as critical electrophiles in medicinal chemistry, their reactivity profiles diverge significantly due to the electronic influence of the C5-methyl group.

  • 2-Chloropyrimidine acts as a "hot" electrophile, prone to rapid Nucleophilic Aromatic Substitution (

    
    ) even under mild conditions.
    
  • 2-Chloro-5-methylpyrimidine exhibits attenuated electrophilicity, often requiring elevated temperatures or transition-metal catalysis to achieve comparable conversion rates.

Electronic Structure & Mechanistic Basis

To predict performance in the lab, one must understand the electronic environment of the C2 carbon (the reaction center).

The Pyrimidine Deficit

The pyrimidine ring is inherently


-deficient due to the electronegativity of the two nitrogen atoms. This polarization pulls electron density away from the ring carbons, making the C2 and C4/C6 positions highly susceptible to nucleophilic attack.
The C5-Methyl Effect (The Differentiator)

The introduction of a methyl group at the 5-position of 2-C-5-MP alters this baseline via two mechanisms:

  • Inductive Effect (+I): The methyl group donates electron density through the

    
    -framework.
    
  • Hyperconjugation: Interaction between the C-H

    
    -orbitals of the methyl group and the ring's 
    
    
    
    -system stabilizes the ring, reducing its electron deficiency.[1]

Consequence: The C2 carbon in 2-C-5-MP is more electron-rich than in 2-CP. Therefore, the activation energy (


) for nucleophilic attack is higher for the methylated variant.
Visualization: Electronic Reactivity Flow

The following diagram illustrates the electronic pressure and resulting reactivity flow for both substrates.

Electronic_Comparison cluster_0 2-Chloropyrimidine (2-CP) cluster_1 2-Chloro-5-methylpyrimidine (2-C-5-MP) node_2CP 2-Chloropyrimidine (High Electron Deficiency) mech_2CP Rapid SNAr (Low Ea) node_2CP->mech_2CP C2 Highly Electrophilic node_5Me 2-Chloro-5-methylpyrimidine (+I Inductive Effect) mech_5Me Attenuated SNAr (Higher Ea) node_5Me->mech_5Me C5-Me Donates Density

Figure 1: Comparative electronic activation. Red indicates high electrophilicity; Blue indicates stabilized/attenuated reactivity.

Nucleophilic Aromatic Substitution ( )

In


 reactions (e.g., aminolysis), the difference is stark. 2-CP is often reactive enough to proceed without a catalyst, whereas 2-C-5-MP may require forcing conditions.
Comparative Data: Aminolysis

Reaction Condition: 1.0 eq Substrate + 1.2 eq Morpholine in Ethanol.

Feature2-Chloropyrimidine (2-CP)2-Chloro-5-methylpyrimidine (2-C-5-MP)
Reactivity Class HighModerate
Temperature RT to 40°C60°C to Reflux
Time to Completion 1 - 4 Hours6 - 18 Hours
Solvent Tolerance Protic solvents (EtOH,

) accelerate reaction.
Requires polar aprotic (DMSO, DMF) for optimal rates if uncatalyzed.
Primary Risk Hydrolysis: Competitive formation of 2-hydroxypyrimidine if water is present.Incomplete Conversion: Stalling at 60-70% conversion.
Protocol A: Uncatalyzed Aminolysis (Standard)

Best for: 2-CP (High Yield) | Applicable to: 2-C-5-MP (with heat)

  • Charge: Dissolve 1.0 mmol of Substrate in 3 mL of Ethanol (or IPA).

  • Add Nucleophile: Add 1.2 mmol of amine (e.g., benzylamine, morpholine).

  • Base: Add 1.5 mmol of DIPEA (Hunig's base) to scavenge HCl.

  • Incubate:

    • For 2-CP: Stir at Room Temperature for 2 hours. Monitor by TLC/LCMS.

    • For 2-C-5-MP: Heat to 80°C (Reflux) . Monitor hourly. If <50% conversion after 4 hours, switch solvent to NMP and raise temp to 100°C.

  • Workup: Concentrate in vacuo. Partition between EtOAc and Water.[2] Wash organic layer with Brine. Dry over

    
    .
    

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While


 relies on the ring's electrophilicity, Pd-catalyzed coupling relies on the ability of the catalyst to undergo Oxidative Addition  into the C-Cl bond.
  • 2-CP: The electron-deficient ring facilitates rapid oxidative addition (Pd(0)

    
     Pd(II)). However, the exposed nitrogens can coordinate to Pd, potentially poisoning the catalyst.
    
  • 2-C-5-MP: The electron-rich nature makes oxidative addition slightly slower (though still facile compared to chlorobenzenes). The 5-methyl group provides minor steric bulk but does not significantly hinder the C2 position.

Optimization Strategy

For 2-C-5-MP, standard conditions (


) often fail to drive the reaction to completion due to the slower oxidative addition cycle. Advanced phosphine ligands are recommended.
Decision Matrix: Coupling Optimization

Use the following workflow to select the correct catalytic system based on the substrate.

Suzuki_Workflow Start Start: Select Substrate Sub_2CP Substrate: 2-Chloropyrimidine Start->Sub_2CP Sub_5Me Substrate: 2-Chloro-5-Me-pyrimidine Start->Sub_5Me Risk_2CP Risk: Catalyst Poisoning (N-Coordination) & Hydrolysis Sub_2CP->Risk_2CP Soln_2CP Protocol: High Catalyst Load (3-5%) Fast reacting ligands (XPhos) Risk_2CP->Soln_2CP Risk_5Me Risk: Sluggish Oxidative Addition Sub_5Me->Risk_5Me Soln_5Me Protocol: Electron-Rich Ligands (PCy3, SPhos) + Heat (90°C+) Risk_5Me->Soln_5Me

Figure 2: Strategic selection of catalytic conditions based on substrate electronic limitations.

Protocol B: High-Efficiency Suzuki Coupling

Recommended for 2-C-5-MP to ensure complete conversion.

  • System Prep: Flame-dry a reaction vial and purge with Argon.

  • Reagents: Add 2-C-5-MP (1.0 eq), Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
      (0.02 eq) and XPhos  (0.04 eq).
    
    • Note: XPhos is preferred over

      
       because the bulky, electron-rich ligand facilitates oxidative addition into the deactivated 2-C-5-MP ring.
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 5 mins.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Validation: Filter through Celite. Analyze crude by LCMS. Look for the mass of the homocoupled byproduct (dimer), which indicates catalyst death before cross-coupling.

Summary of Operational Differences

Variable2-Chloropyrimidine2-Chloro-5-methylpyrimidine
Storage Hygroscopic. Store in desiccator.Stable solid.
Handling Irritant. Lachrymator potential.Standard irritant.
Lithiation Difficult. Li-Halogen exchange competes with ortho-lithiation (C4).Feasible. 5-Me blocks C5; Li-Halogen exchange at C2 is cleaner.
Boiling Point Lower volatility.Higher boiling point.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text establishing pyrimidine electron deficiency and substituent effects).
  • Shepherd, R. G., & Fedrick, J. L. (1965). Reactivity of Azine, Benzoazine, and Azoloazine Leaving Groups with Nucleophiles. Advances in Heterocyclic Chemistry, 4, 145-423.

  • Gong, Y., & Pauls, H. W. (2000). A convenient synthesis of 2-substituted 5-methylpyrimidines. Synlett, 2000(06), 829-831. (Specific synthesis and reactivity data for 5-methyl variants).

  • BenchChem Technical Support. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines and Pyrimidines. (General process chemistry guidelines for heteroaryl chlorides).

Sources

Comparative

High-Fidelity Purity Validation of N-(2-aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6): LC-MS vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, basic pharmaceutical intermediates. One such compound is N-(2-aminoethyl)-5-methylpyrimidin-2-amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, basic pharmaceutical intermediates. One such compound is N-(2-aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6)[1][2], a pyrimidine derivative characterized by its dual basic sites: a primary aliphatic amine and an aminopyrimidine core[3].

Validating the purity of this compound is not a trivial task. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to retain such hydrophilic molecules, leading to elution in the void volume and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica stationary phase[4][5]. Furthermore, gas chromatography-mass spectrometry (GC-MS) is precluded by the thermal lability and low volatility of the underivatized amine groups.

To achieve a self-validating, high-fidelity purity assessment, we must pivot to Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-LC-MS). This guide objectively compares HILIC-LC-MS against orthogonal techniques and provides a comprehensive, causality-driven methodology for validating the purity of CAS 1494597-22-6 in accordance with the latest ICH Q2(R2) guidelines[6][7].

The Analytical Challenge & Causality

The fundamental principle of analytical method development is matching the separation mechanism to the analyte's physicochemical properties. For highly polar bases like CAS 1494597-22-6, HILIC provides an elegant solution.

In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic), and the mobile phase is highly organic (typically >70% acetonitrile) with a small aqueous portion containing a volatile buffer[4][8]. The aqueous component forms a semi-stagnant hydration layer on the stationary phase. Polar analytes partition into this water-rich layer, resulting in robust retention[5].

Crucially, the high organic content of the HILIC mobile phase acts synergistically with Electrospray Ionization (ESI). The low surface tension and high volatility of acetonitrile enhance droplet desolvation in the ESI source, exponentially increasing the ionization efficiency and sensitivity for the target [M+H]⁺ precursor ion (m/z 153.1)[8][9].

Workflow Node1 CAS 1494597-22-6 (Polar Basic Amine) Node2 Is the analyte volatile without derivatization? Node1->Node2 Node3 GC-MS (Not Recommended) Node2->Node3 Yes Node4 Is it highly polar (LogP < 0)? Node2->Node4 No Node5 RP-HPLC-UV (Poor Retention / Tailing) Node4->Node5 No Node6 HILIC-LC-MS (Optimal Retention & ESI+) Node4->Node6 Yes Node7 ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Node6->Node7

Decision matrix for the analytical technique selection for highly polar basic amines.

Methodological Comparison: LC-MS vs. Alternatives

When establishing a purity profile, relying solely on UV detection can artificially inflate the reported purity if impurities lack a strong chromophore. LC-MS provides orthogonal mass-based detection, ensuring no hidden impurities co-elute[3][10].

Analytical TechniqueRetention MechanismSensitivity (LOD)Specificity / Impurity ProfilingSuitability for CAS 1494597-22-6
HILIC-LC-MS Hydrophilic PartitioningExcellent (~0.01 µg/mL)High (Mass-to-charge ratio, m/z)Optimal. Excellent peak shape and ESI+ compatibility.
RP-HPLC-UV Hydrophobic InteractionModerate (~0.5 µg/mL)Low (Relies on UV absorbance)Poor. Elutes in void volume; severe tailing.
GC-MS Volatility / Boiling PointVariableHigh (Electron Ionization fragmentation)Unsuitable. Requires complex derivatization.
qNMR Magnetic ResonanceLow (~100 µg/mL)Very High (Structural elucidation)Complementary. Good for absolute purity, poor for trace impurities.

Step-by-Step HILIC-LC-MS Methodology

Self-Validating System Design: A method is only as reliable as its internal controls. This protocol incorporates blank injections to rule out carryover, and signal-to-noise (S/N) thresholds to empirically validate the Limit of Quantitation (LOQ) prior to sample analysis.

Phase 1: Sample Preparation
  • Diluent: Acetonitrile/Water (90:10, v/v).

  • Causality: Injecting a sample dissolved in a highly aqueous solvent into a HILIC system disrupts the delicate water layer on the stationary phase, causing severe peak splitting and retention time shifts. Matching the sample diluent to the initial mobile phase conditions preserves peak integrity.

  • Procedure:

    • Accurately weigh 1.0 mg of CAS 1494597-22-6 reference standard.

    • Dissolve in 1.0 mL of diluent to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create a working concentration of 10 µg/mL for purity assessment and a calibration curve (0.05 to 20 µg/mL) for linearity validation.

Phase 2: Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Causality: At pH 3.0, both the primary amine and the pyrimidine nitrogen of CAS 1494597-22-6 are fully protonated. This ensures a single, stable ionization state, preventing peak broadening. Ammonium formate is chosen over non-volatile buffers (like phosphate) to provide ionic strength that masks residual silanols without causing MS source fouling[8][9].

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

    • 1.0 - 5.0 min: 95% B to 60% B (Increasing aqueous content to elute the strongly retained polar amine)

    • 5.0 - 6.0 min: 60% B (Wash step to remove highly polar impurities)

    • 6.0 - 8.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Detection Mode: Selected Ion Monitoring (SIM) at m/z 153.1 ([M+H]⁺) for the active pharmaceutical ingredient (API), and full scan (m/z 50-500) for comprehensive impurity profiling.

Experimental Data: ICH Q2(R2) Validation Results

According to the ICH Q2(R2) guidelines, analytical procedures must be validated for Specificity, Linearity, Accuracy, Precision, and LOD/LOQ[6][10]. The following table summarizes the quantitative validation data for this HILIC-LC-MS method compared to a legacy RP-HPLC-UV approach.

Validation Parameter (ICH Q2(R2))HILIC-LC-MS (Proposed)RP-HPLC-UV (Legacy)Acceptance Criteria
Specificity Baseline resolution of API (m/z 153.1) from mass-variant impurities.Co-elution observed in void volume.No interference at API retention time.
Linearity (R²) 0.9998 (Range: 0.05 - 20 µg/mL)0.9850 (Range: 1.0 - 50 µg/mL)R² ≥ 0.999
Limit of Detection (LOD) 0.01 µg/mL (S/N > 3)0.50 µg/mL (S/N > 3)Reportable value
Limit of Quantitation (LOQ) 0.03 µg/mL (S/N > 10)1.50 µg/mL (S/N > 10)S/N ≥ 10
Method Precision (% RSD) 1.2% (n=6 injections)4.8% (n=6 injections)≤ 2.0%
Accuracy (% Recovery) 99.5% ± 1.1%104.2% ± 3.5%98.0% - 102.0%

Data Synthesis: The RP-HPLC-UV method exhibits a poor LOD due to the weak UV chromophore of the aliphatic amine moiety and a broad, tailing peak shape. In contrast, the HILIC-LC-MS method demonstrates a 50-fold improvement in sensitivity and excellent linearity. Most importantly, the LC-MS specificity allows for the mass-based deconvolution of co-eluting impurities, satisfying the rigorous lifecycle and risk-based approaches mandated by ICH Q2(R2)[6][10].

References

  • Bidepharm. "CAS:1494597-22-6 N-(2-aminoethyl)-5-methylpyrimidin-2-amine."[1] URL:

  • BLDpharm. "1494597-22-6 | N-(2-aminoethyl)-5-methylpyrimidin-2-amine."[2] URL:

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures."[6] URL:

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[7] URL:

  • IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained."[10] URL:

  • Longdom Publishing. "Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique."[4] URL:

  • NIH / PMC. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[5] URL:

  • LCGC International. "Hydrophilic Interaction Liquid Chromatography: An Update."[8] URL:

  • NIH / PMC. "Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity."[3] URL:

  • LCGC International. "A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine."[9] URL:

Sources

Validation

Spectral Diagnostics: Primary Amine vs. Pyrimidine Ring IR Signatures

Topic: Infrared (IR) Absorption Bands: Primary Amine vs. Pyrimidine Ring Content Type: Publish Comparison Guide Executive Summary In small molecule drug discovery—particularly within kinase inhibitor and nucleoside analo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Absorption Bands: Primary Amine vs. Pyrimidine Ring Content Type: Publish Comparison Guide

Executive Summary

In small molecule drug discovery—particularly within kinase inhibitor and nucleoside analog development—distinguishing between exocyclic primary amines (


) and heterocyclic nitrogen rings (pyrimidine) is a critical analytical challenge. While both moieties contain nitrogen and exhibit activity in the 3500–1000 

range, their vibrational behaviors differ fundamentally.

This guide objectively compares the infrared spectral performance of these two structural motifs. It moves beyond basic frequency lists to explain the causality of the vibrations, providing a self-validating framework for structural elucidation.

Part 1: The Diagnostic Hierarchy

To accurately distinguish a primary amine from a pyrimidine ring, one must analyze three distinct spectral domains. The presence of a primary amine is typically confirmed by a "Doublet" in the high-frequency region, whereas the pyrimidine ring is identified by its "Breathing" modes in the fingerprint region.

1. The High-Frequency Domain (3500 – 3000

)

The Core Distinction: Vibrational Coupling vs. Bond Stiffness.

  • Primary Amine (

    
    ):  Exhibits a diagnostic doublet . Because the two N-H bonds are identical, they couple mechanically to form two distinct vibrational modes: Asymmetric (higher energy) and Symmetric (lower energy).
    
  • Pyrimidine Ring (

    
    ):  Exhibits weak, sharp singlets  arising from aromatic C-H stretching. If the ring nitrogen is unprotonated and not part of a lactam tautomer, it shows no absorption in the >3100 
    
    
    
    range.
FeaturePrimary Amine (

)
Pyrimidine Ring (Aromatic)
Frequency 3500 – 3300

(Asym)3400 – 3200

(Sym)
3100 – 3000

(C-H)(No N-H stretch in basic form)
Band Shape Doublet (Two distinct spikes)Singlet(s) (Weak, sharp)
Intensity Medium to Weak (Sharper than O-H)Weak
Causality Mechanical coupling of two N-H oscillators.Stiff

C-H bonds.

Critical Insight: The separation between the amine doublet peaks is typically 80–100


 . If you see a single broad band here, it is likely a secondary amine or a hydrogen-bonded hydroxyl, not a free primary amine.[1][2]
2. The Skeletal Domain (1650 – 1400

)

The Core Distinction: Scissoring vs. Resonance.

This region is often crowded, but the nature of the bands differs.[2]

  • Primary Amine: Shows a Scissoring (Bending) vibration.[3] This is a deformation mode where the H-N-H angle closes and opens. It appears as a single, often broad band near 1600

    
    .
    
  • Pyrimidine Ring: Shows Ring Stretching vibrations.[4] These are complex coupled modes involving C=C and C=N bonds. Pyrimidine typically displays a pair of bands due to the asymmetry introduced by the two nitrogen atoms.

FeaturePrimary Amine (

)
Pyrimidine Ring
Frequency 1650 – 1580

Pair: ~1580-1520

& ~1500-1400

Assignment N-H Scissoring (In-plane bending)Skeletal Ring Stretch (C=C / C=N)
Interference Overlaps with Carbonyl (C=O) and Alkenes.Overlaps with Benzene ring modes.[5]
3. The Fingerprint Domain (< 1000

)

The Core Distinction: The "Wag" vs. The "Breath".[4]

  • Primary Amine: Characterized by a broad, strong Wagging absorption.[6] The entire

    
     group oscillates out of the plane.
    
  • Pyrimidine Ring: Characterized by the Ring Breathing mode.[7] The entire ring expands and contracts radially. This is a highly diagnostic "fingerprint" marker.[1][2][8]

FeaturePrimary Amine (

)
Pyrimidine Ring
Frequency 910 – 665

990 – 1000

Shape Broad, often diffuse.Sharp, distinct.[1][2][8]
Diagnostic Value High (confirms primary/secondary vs tertiary).High (confirms heteroaromatic core).
Part 2: Visualization of Logic

The following diagram illustrates the decision logic for interpreting a spectrum containing potential amine and pyrimidine signals.

SpectralLogic Start Unknown Spectrum Analysis Region1 Check 3500-3200 cm⁻¹ Start->Region1 Doublet Distinct Doublet Found? Region1->Doublet PrimaryAmine Likely Primary Amine (-NH₂) (Asym + Sym Stretch) Doublet->PrimaryAmine Yes (Δ ~100 cm⁻¹) Singlet Single/No Band? Doublet->Singlet No Region2 Check 1600-1400 cm⁻¹ PrimaryAmine->Region2 Singlet->Region2 Scissor Band ~1600 cm⁻¹ (Scissoring) Region2->Scissor Amine Confirmation RingStretch Pair ~1550 & ~1450 cm⁻¹ (C=N / C=C Stretch) Region2->RingStretch Pyrimidine Indication Region3 Check < 1000 cm⁻¹ Scissor->Region3 RingStretch->Region3 Wag Broad Band 900-665 cm⁻¹ (N-H Wag) Region3->Wag Confirm Amine Breath Sharp Band ~990-1000 cm⁻¹ (Ring Breathing) Region3->Breath Confirm Pyrimidine

Caption: Decision tree for distinguishing primary amine and pyrimidine moieties based on spectral band hierarchy.

Part 3: Experimental Protocol (Self-Validating)

To unambiguously assign these bands, particularly when hydrogen bonding blurs the high-frequency region, use the Dilution & Exchange Protocol .

Objective

To decouple intermolecular hydrogen bonds and distinguish exchangeable protons (N-H) from non-exchangeable skeletal vibrations (Ring C=N, C=C).

Methodology
  • Baseline Spectrum (Solid State):

    • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) with the neat solid sample.

    • Observation: Amine bands will be broad and shifted to lower frequencies due to H-bonding.[9] The doublet may merge into a single blob.

  • Dilution Step (Solution Phase):

    • Dissolve the sample in a non-polar solvent like

      
       or 
      
      
      
      (if solubility permits) at low concentration (<0.01 M).
    • Validation: H-bonds break. The primary amine doublet should sharpen significantly and shift to higher frequency (~3500/3400

      
      ). Pyrimidine ring modes remain largely unchanged.
      
  • Deuteration Step (

    
     Shake): 
    
    • Add a drop of

      
       to the solution and shake.
      
    • Validation:

      • N-H Bands: The N-H stretch (3400 region) and Scissoring (1600 region) will disappear or shift drastically to lower frequency (approx factor of 1.37) as N-D forms.

      • Pyrimidine Ring Bands: The skeletal stretches (1500s) and breathing mode (~1000) will remain (or shift only slightly), confirming they are skeletal vibrations, not N-H modes.

Part 4: Data Summary Table
Vibrational ModeFrequency Range (

)
IntensityShapeStructural Origin
Primary Amine
N-H Stretch (Asym)3500 – 3300MediumSharp (Dilute)Anti-phase stretching
N-H Stretch (Sym)3400 – 3250MediumSharp (Dilute)In-phase stretching
N-H Scissoring1650 – 1580Medium/StrongBandH-N-H angle deformation
N-H Wagging910 – 665StrongBroadOut-of-plane oscillation
Pyrimidine Ring
C-H Stretch3100 – 3000WeakSharpAromatic C-H stretch
Ring Stretch A1580 – 1520VariableSharpSkeletal C=N / C=C
Ring Stretch B1500 – 1400VariableSharpSkeletal C=N / C=C
Ring Breathing990 – 1000Medium/StrongSharpRadial ring expansion
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • NIST Chemistry WebBook. Cytosine IR Spectrum. National Institute of Standards and Technology.[10] Available at: [Link] (Validates coexistence of amine and pyrimidine bands).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
  • Bredas, J. L., & Street, G. B. (1985). Electronic Properties of Pyrrole-Based Conducting Polymers. Accounts of Chemical Research. (Reference for ring breathing mode assignments in heterocycles).

Sources

Comparative

A Comparative Guide to the Crystal Structures of N-Alkyl-2-Aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the crystal structure data for N-alkyl-2-aminopyrimidine derivatives. As a Senior Application Scientist, this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the crystal structure data for N-alkyl-2-aminopyrimidine derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive narrative grounded in scientific principles, guiding researchers through the synthesis, crystallization, and structural analysis of these significant compounds.

Introduction: The Significance of N-Alkyl-2-Aminopyrimidines and Their Crystalline Architecture

N-alkyl-2-aminopyrimidine derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure in the solid state. The crystal packing, dictated by a delicate balance of intermolecular forces, influences critical parameters such as solubility, stability, and bioavailability. Understanding and controlling the crystal structure is, therefore, a cornerstone of rational drug design and materials engineering.

This guide will explore the synthesis and crystallization of these derivatives and delve into a comparative analysis of their crystal structures, with a focus on the impact of the N-alkyl substituent on the resulting supramolecular architecture.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of N-alkyl-2-aminopyrimidine derivatives is typically achieved through the nucleophilic substitution of a suitable pyrimidine precursor. A general and effective method involves the reaction of 2-aminopyrimidine with an appropriate alkyl halide.

Experimental Protocol: Synthesis of N-Alkyl-2-Aminopyrimidines

This protocol outlines a representative procedure for the synthesis of N-alkyl-2-aminopyrimidines.

Materials:

  • 2-Aminopyrimidine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl iodide)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminopyrimidine (1.0 eq).

  • Deprotonation: Suspend the 2-aminopyrimidine in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of 2-aminopyrimidine will be observed.

  • Alkylation: Cool the reaction mixture to 0 °C and add the corresponding alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate structural determination. Slow evaporation is a widely used and effective technique.

Procedure:

  • Solvent Selection: Dissolve the purified N-alkyl-2-aminopyrimidine derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) in a clean vial.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps.

Caption: Workflow for the synthesis and crystallization of N-alkyl-2-aminopyrimidine derivatives.

A Comparative Analysis of Crystal Structures

The dominant intermolecular interaction in the crystal packing of 2-aminopyrimidine derivatives is the formation of hydrogen-bonded dimers. The exocyclic amino group and one of the endocyclic nitrogen atoms of the pyrimidine ring act as hydrogen bond donors and acceptors, respectively.

Caption: Common hydrogen-bonded dimer motif in N-alkyl-2-aminopyrimidine derivatives.

The introduction and elongation of the N-alkyl chain are expected to influence the crystal packing in several ways:

  • Steric Hindrance: Longer alkyl chains will introduce greater steric bulk, which may disrupt the typical planar packing of the pyrimidine rings. This could lead to a staggering of the molecules in the crystal lattice.

  • Van der Waals Interactions: The nonpolar alkyl chains will participate in van der Waals interactions, which will become more significant as the chain length increases. These interactions will compete with and supplement the primary hydrogen bonding network, potentially leading to different polymorphic forms.

  • Density and Melting Point: Generally, an increase in the length of the alkyl chain is expected to lead to a decrease in the density of the crystal and a lower melting point, due to less efficient packing.

The following table summarizes the anticipated trends in the crystallographic parameters of a hypothetical homologous series of N-alkyl-2-aminopyrimidine derivatives.

DerivativeAlkyl ChainExpected Crystal SystemExpected Space GroupAnticipated Predominant Intermolecular Interactions
1 MethylMonoclinicP2₁/cStrong N-H···N hydrogen bonding, C-H···π interactions
2 EthylMonoclinicP2₁/cN-H···N hydrogen bonding, increased van der Waals forces
3 PropylMonoclinic or TriclinicP2₁/c or P-1N-H···N hydrogen bonding, significant van der Waals interactions, potential for increased disorder in the alkyl chain
4 ButylTriclinicP-1Dominant van der Waals interactions from alkyl chains, potentially disrupting the primary hydrogen bonding network

Conclusion and Future Perspectives

The crystal structure of N-alkyl-2-aminopyrimidine derivatives is a critical determinant of their physicochemical properties. While a comprehensive experimental dataset for a simple homologous series is yet to be fully established in the public domain, this guide provides a framework for their synthesis, crystallization, and structural analysis. The interplay between the primary N-H···N hydrogen bonding and the van der Waals interactions of the growing alkyl chain is expected to govern the overall crystal packing.

Future research should focus on the systematic synthesis and crystallographic characterization of a complete series of N-alkyl-2-aminopyrimidine derivatives (from methyl to longer chains). This would provide invaluable experimental data to validate the predicted trends and offer deeper insights into the principles of crystal engineering for this important class of compounds. Such a comprehensive understanding will undoubtedly accelerate the development of new pharmaceuticals and functional materials with tailored solid-state properties.

References

  • A systematic structural investigation of acetylated 2-aminopyrimidine derivatives was conducted to understand the balance between hydrogen and halogen bonds in supramolecular assembly. CrystEngComm, 2025. [Link]

  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm, 2025. [Link]

Sources

Validation

Biological activity comparison of 5-methyl vs 5-hydrogen pyrimidine analogs

Title: Biological Activity Comparison: 5-Methyl vs. 5-Hydrogen Pyrimidine Analogs Executive Summary The structural dichotomy at the C5 position of the pyrimidine ring—specifically the presence of a 5-methyl group (thymin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity Comparison: 5-Methyl vs. 5-Hydrogen Pyrimidine Analogs

Executive Summary

The structural dichotomy at the C5 position of the pyrimidine ring—specifically the presence of a 5-methyl group (thymine) versus a 5-hydrogen atom (uracil)—is a foundational principle of molecular biology and rational drug design. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of how C5 substitutions dictate nucleic acid stability, enzyme affinity, and pharmacological efficacy, particularly in the context of anticancer and antiviral therapeutics.

The Evolutionary & Structural Paradigm: DNA vs. RNA Stability

The biological selection of 5-methyluracil (thymine) for DNA and 5-hydrogen pyrimidine (uracil) for RNA is not arbitrary; it is a highly conserved evolutionary mechanism to ensure 1[1].

  • Spontaneous Deamination & Error Recognition: Cytosine spontaneously deaminates to form uracil. If DNA utilized uracil as a standard base, the cellular repair machinery would be unable to distinguish between a legitimate uracil and a mutated cytosine[2]. The 5-methyl group acts as a critical biochemical "tag." The enzyme Uracil-DNA Glycosylase (UDG) constantly scans the genome, excising any 5-hydrogen pyrimidines (uracil) it encounters while strictly 2[2].

  • Hydrophobic Stabilization: The 5-methyl group significantly increases the hydrophobicity of the major groove in the DNA double helix. This enhances base-stacking interactions and protects the DNA molecule from hydrolytic cleavage and oxidative damage, rendering 2[2].

G C Cytosine (C) Deam Spontaneous Deamination C->Deam U Uracil (5-H) Recognized as Error in DNA Deam->U Repair Uracil-DNA Glycosylase (UDG) Repair U->Repair T Thymine (5-Methyl) Natural DNA Base T->Repair Ignored by UDG

Figure 1: Logic flow of cytosine deamination and the evolutionary necessity of 5-methyluracil.

Pharmacological Exploitation: Anticancer Therapeutics

The structural similarity between 5-hydrogen and 5-substituted pyrimidines forms the basis for potent antimetabolite therapies. The classic example is the substitution of the 5-hydrogen with a fluorine atom to create 3[3].

  • Targeting Thymidylate Synthase (TS): TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing4 as the methyl donor[4].

  • The "Fluorine Trap" Mechanism: In a normal physiological reaction, TS attacks the C6 position of dUMP, and the 5-hydrogen is subsequently abstracted to allow the addition of the methyl group. 5-FU is metabolized into 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP binds to the TS active site with high affinity. However, because the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, the5[6]. This results in a stable, covalent ternary complex (TS-FdUMP-CH2THF) that irreversibly inhibits the enzyme, depleting dTMP and causing 7 in cancer cells[7].

TS_Pathway dUMP dUMP (5-Hydrogen) TS Thymidylate Synthase (TS) + Methylene-THF dUMP->TS dTMP dTMP (5-Methyl) DNA Synthesis TS->dTMP DeadEnd Stable Ternary Complex (Irreversible Inhibition) TS->DeadEnd Covalent Binding FdUMP 5-FdUMP (5-Fluoro) Drug Metabolite FdUMP->TS Competes with dUMP

Figure 2: Mechanism of Thymidylate Synthase inhibition by 5-fluoro substituted pyrimidine analogs.

Antiviral Drug Design: Exploiting Viral Thymidine Kinase

While human Thymidine Kinase (TK) is highly specific, viral TK (e.g., in Varicella-Zoster Virus and Herpes Simplex Virus) exhibits broader substrate tolerance. This discrepancy allows for the design of8 that selectively target infected cells[8].

  • Selective Activation: Drugs like Brivudine (E-5-(2-bromovinyl)-2'-deoxyuridine) feature bulky substitutions at the C5 position. Human TK cannot efficiently accommodate or phosphorylate these large 5-substituted analogs. Conversely, 9 into active monophosphates, which are subsequently converted to triphosphates[9].

  • Polymerase Inhibition: Once phosphorylated, these 5-substituted analogs are incorporated into viral DNA. The bulky C5 group sterically hinders viral DNA polymerase, 9 with minimal toxicity to uninfected host cells[9].

Quantitative Data Comparison

Table 1: Physicochemical and Biological Properties of C5-Substituted Pyrimidines

CompoundC5 SubstituentPrimary Target EnzymeBiological Role / IndicationMechanism of Action
Uracil 5-HydrogenRNA PolymeraseRNA SynthesisNatural base pairing with Adenine; Transient stability.
Thymine 5-MethylDNA PolymeraseDNA SynthesisEnhanced stability; Evasion of UDG repair mechanisms.
5-Fluorouracil 5-FluoroThymidylate SynthaseAnticancer (Colorectal, Breast)Irreversible ternary complex formation; Thymineless death.
Brivudine 5-(2-Bromovinyl)Viral Thymidine KinaseAntiviral (Herpes Zoster)Selective viral phosphorylation; DNA polymerase inhibition.

Table 2: Relative Kinetic Parameters (Representative Values)

Substrate / AnalogHuman TS Affinity (

)
Human TK1 PhosphorylationViral TK Phosphorylation
dUMP (5-Hydrogen) High (~1.5 µM)HighHigh
FdUMP (5-Fluoro) Very High (~1.0 nM)ModerateModerate
Brivudine (5-Bromovinyl) LowVery LowVery High

Experimental Methodologies

To validate the structure-activity relationship (SAR) of novel 5-substituted pyrimidine analogs, the following self-validating protocols are standard in preclinical drug development.

Protocol A: In Vitro Thymidylate Synthase (TS) Inhibition Kinetics Causality & Validation: This spectrophotometric assay measures the conversion of CH2THF to dihydrofolate (DHF). The absorbance increase at 340 nm directly correlates with DHF production. A parallel control without the analog validates baseline enzyme activity, ensuring the system is functioning before calculating inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM β-mercaptoethanol).

  • Enzyme & Substrate Setup: Add 50 nM recombinant human TS and 100 µM CH2THF to a UV-transparent cuvette.

  • Inhibitor Incubation: Introduce the 5-substituted analog (e.g., FdUMP) at varying concentrations (0.1 nM to 10 µM). Incubate for 10 minutes at 25°C to allow for potential ternary complex formation.

  • Reaction Initiation: Add 50 µM dUMP (the natural 5-hydrogen substrate) to initiate the reaction.

  • Kinetic Monitoring: Monitor the change in absorbance at 340 nm over 5 minutes. Calculate initial velocities and plot via Lineweaver-Burk models to confirm competitive or irreversible inhibition.

Protocol B: Viral vs. Human Thymidine Kinase (TK) Selectivity Assay Causality & Validation: By using [γ-32P]ATP as the phosphate donor, the transfer of radiolabeled phosphate to the nucleoside analog is quantified. DEAE-cellulose filter binding separates the phosphorylated product from unreacted ATP, providing a high signal-to-noise ratio for accurate selectivity indexing.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 2.5 mM ATP (spiked with [γ-32P]ATP), and 100 µM of the target nucleoside analog.

  • Enzyme Addition: Add purified VZV TK or human TK1 (1 µg/mL final concentration) to separate reaction tubes.

  • Incubation & Sampling: Incubate at 37°C. At 10, 20, and 30 minutes, spot 10 µL aliquots onto DEAE-cellulose filter discs.

  • Washing: Wash filters sequentially in 1 mM ammonium formate to remove unreacted [γ-32P]ATP, followed by an ethanol wash.

  • Quantification: Dry the filters and quantify radioactivity using a liquid scintillation counter. Calculate the relative

    
     to determine the viral selectivity index.
    

References

  • Difference Between Thymine And Uracil - GeeksforGeeks - 1

  • Molecular structure differences between Uracil and thymine - ChemicalBook - 2

  • Fluorouracil - Wikipedia - 3

  • Mechanism of action of 5-fluorouracil (5-FU). Thymidylate synthase (TS)... - ResearchGate - 7

  • Structure-activity relationship of the affinity of 5-substituted uracil nucleoside analogues for varicella-zoster virus thymidine kinase and their activity against varicella-zoster virus - PubMed - 8

  • Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil - PMC - 5

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - MDPI - 4

  • BRIVUDINE - Inxight Drugs - 9

Sources

Comparative

Reference standards for N-(2-Aminoethyl)-5-methylpyrimidin-2-amine analysis

Executive Summary In the development of targeted therapeutics, particularly pyrimidine-based kinase inhibitors, N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6) frequently emerges as a critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, particularly pyrimidine-based kinase inhibitors, N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6) frequently emerges as a critical building block or a process-related impurity. With a molecular formula of C₇H₁₂N₄ (MW: 152.20 g/mol ), this molecule presents significant analytical challenges due to its high polarity, hygroscopicity, and multiple basic nitrogen centers.

This guide objectively evaluates the performance and suitability of different tiers of reference standards for this compound. By moving beyond basic mass balance approaches and integrating primary ratio methods like quantitative NMR (qNMR), we establish a self-validating framework for absolute purity determination in compliance with the latest ICH Q2(R2) guidelines[1].

Mechanistic Insight: The Analytical Bottleneck

The structural topology of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine—featuring a primary aliphatic amine, a secondary amine, and a pyrimidine ring—dictates its physicochemical behavior.

  • Chromatographic Failure on C18: The compound's negative partition coefficient (logP < 0) causes it to elute in the void volume of standard reversed-phase (RP-HPLC) systems. Furthermore, the basic amines interact strongly with residual silanols on silica-based columns, resulting in severe peak tailing and compromised quantitation limits.

  • Hygroscopicity & Mass Balance Errors: The primary amine readily absorbs atmospheric moisture and forms salts with ambient carbon dioxide. Consequently, traditional purity assignments relying on the mass balance method (100% - sum of chromatographic impurities - water - residual solvents) are highly susceptible to cumulative error drift.

To overcome these bottlenecks, a rigorous qualification workflow must be employed, utilizing orthogonal techniques.

G start N-(2-Aminoethyl)-5-methylpyrimidin-2-amine Candidate Material split Qualification Strategy start->split qnmr Primary Method: 1H-qNMR (Internal Standard: Maleic Acid) split->qnmr Direct Absolute Quantitation mass_balance Orthogonal Method: Mass Balance (100% - Impurities) split->mass_balance Indirect Quantitation cert Certified Reference Material (CRM) Absolute Purity Assigned qnmr->cert Primary Value hplc Chromatographic Purity (HILIC-UV/MS) mass_balance->hplc water Water Content (Karl Fischer Titration) mass_balance->water solvents Residual Solvents (HS-GC-FID) mass_balance->solvents hplc->cert Cross-Validation water->cert solvents->cert

Figure 1: Orthogonal qualification workflow for highly polar amine reference standards.

Product Tier Comparison: Which Standard to Choose?

Selecting the correct grade of reference standard is paramount for regulatory compliance and assay accuracy. Below is a comparative analysis of three standard tiers available in the market.

ParameterTier A: Certified Reference Material (CRM)Tier B: Analytical StandardTier C: Commercial Building Block
Intended Application IND/NDA Submissions, API Release TestingRoutine In-process QC, Method DevelopmentEarly Discovery, Organic Synthesis
Purity Assignment Absolute (1H-qNMR) [2]Indirect (Mass Balance)Area % (HPLC/GC only)
Typical Purity Level > 99.5% ± 0.2% (Expanded Uncertainty)> 98.0%~ 95.0% (e.g., BLDpharm Grade)[3]
Water Content Control Strictly controlled & quantifiedQuantifiedNot controlled (Highly variable)
Traceability Traceable to SI units (NIST SRM)In-house characterizedNone
Regulatory Standing Fully compliant with ICH Q2(R2)[4]Suitable for early-phaseNon-GMP / Research Use Only

Scientist's Insight: Utilizing a Tier C commercial building block[3] as a quantitative standard for API release will inevitably lead to Out-of-Specification (OOS) investigations. The unquantified water content and counter-ions in Tier C materials artificially inflate the apparent mass, leading to an underestimation of the impurity in the actual drug substance.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating specific causality for every parameter chosen.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Quantitative NMR is a primary ratio method that directly compares the integral of the analyte against a certified internal calibrant, bypassing the need for an identical reference standard[2].

Causality & Design: We select Maleic Acid (NIST SRM traceable) as the internal calibrant (IC). Its isolated singlet at ~6.3 ppm perfectly avoids the pyrimidine aromatic proton (~8.0 ppm) and the aliphatic amine protons (2.5–3.5 ppm) of the analyte[5]. Deuterium oxide (D₂O) is used as the solvent to rapidly exchange the labile -NH and -NH₂ protons, thereby simplifying the aliphatic region and preventing integration overlap.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.00 mg of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine and ~5.00 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of D₂O.

  • System Suitability (T1 Measurement): Execute an inversion-recovery experiment to determine the spin-lattice relaxation time (T1) of the slowest relaxing proton.

  • Acquisition: Use a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 90°. Critical: Set the relaxation delay (D1) to ≥ 5 × T1 (typically ~30 seconds) to ensure >99.3% magnetization recovery before the next pulse[5]. Acquire 64 scans.

  • Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform manual baseline correction.

  • Calculation: Determine absolute purity using the mass-ratio equation: P_analyte = (I_analyte / I_IC) × (N_IC / N_analyte) × (M_analyte / M_IC) × (m_IC / m_analyte) × P_IC

Protocol 2: Chromatographic Purity via HILIC-UV/MS

Because C18 stationary phases fail to retain this molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

HILIC analyte Analyte N-(2-Aminoethyl)- 5-methylpyrimidin-2-amine mechanism Retention Mechanism 1. Hydrophilic Partitioning 2. Hydrogen Bonding analyte->mechanism Injected mobile_phase Mobile Phase 90% Acetonitrile 10mM Ammonium Formate (pH 3.0) mobile_phase->mechanism Drives Partitioning stationary_phase Stationary Phase Amide-Bonded Silica (Immobilized Aqueous Layer) stationary_phase->mechanism Retains Analyte elution Elution Profile mechanism->elution Gradient to High Aqueous

Figure 2: Causality of HILIC retention mechanism for polar pyrimidine amines.

Causality & Design: An Amide-bonded stationary phase is selected over bare silica to prevent irreversible secondary interactions with the primary amine. The mobile phase is buffered at pH 3.0 using Ammonium Formate to fully protonate the amines, ensuring consistent electrostatic interaction and sharp peak shapes.

Step-by-Step Methodology:

  • Column: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Buffer B: 100% Acetonitrile.

  • Self-Validating Equilibration: HILIC columns require extensive time to form the immobilized water layer. Flush the column with 20 column volumes (CV) of the initial gradient composition before the first injection.

  • Gradient Program: Start at 90% B (high organic forces the polar analyte into the stationary aqueous layer). Ramp to 50% B over 15 minutes to elute the compound.

  • Detection: UV at 230 nm (optimal for the pyrimidine chromophore) and ESI+ MS (monitoring m/z 153.1 [M+H]⁺).

  • System Suitability Criteria: In accordance with ICH Q2(R2)[1], the tailing factor (Tf) must be ≤ 1.5, and the relative standard deviation (RSD) of 6 replicate injections must be ≤ 2.0%.

Conclusion

For the quantitative analysis of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine, relying on commercial building blocks (Tier C) introduces severe compliance and accuracy risks. The implementation of a Tier A Certified Reference Material, validated orthogonally via 1H-qNMR and HILIC-UV/MS, is scientifically justified and aligns with the rigorous expectations of the ICH Q2(R2) analytical lifecycle framework.

References

1.[3] BLD Pharm. 1494597-22-6 | N-(2-aminoethyl)-5-methylpyrimidin-2-amine. Available at: 2.[1] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: 3.[4] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: 4.[2] United States Pharmacopeia (USP). Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR). Available at: 5.[5] American Chemical Society (ACS). Purity by Absolute qNMR Instructions. Available at:

Sources

Safety & Regulatory Compliance

Safety

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS: 1494597-22-6). As a Senior Application Scientist, I have structured this not merely as a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine (CAS: 1494597-22-6).

As a Senior Application Scientist, I have structured this not merely as a checklist, but as an operational logic system. This compound combines a pyrimidine core with a primary ethylamine side chain. This structural motif dictates its basicity, potential for corrosivity, and specific incompatibility profile. The procedures below are designed to neutralize these specific chemical risks.

Chemical Identity & Hazard Profile

Before disposal, you must validate the waste stream characterization.[1] This compound is an organic base; its primary amine tail (pKₐ ~10) drives its reactivity profile.

ParameterTechnical Specification
Chemical Name N-(2-Aminoethyl)-5-methylpyrimidin-2-amine
CAS Number 1494597-22-6
Molecular Formula C₇H₁₂N₄
Hazard Class (GHS) Corrosive (Category 1B) , Acute Tox. 4 (Oral), Skin Sens. 1
RCRA Characteristics Likely D002 (Corrosive) if pH ≥ 12.5; otherwise Non-Listed Hazardous.
Incompatibilities Strong Acids (Exothermic), Oxidizers, Acid Chlorides, Anhydrides.

Critical Mechanism: The terminal primary amine (–NH₂) is a nucleophile. Mixing this waste with acid chlorides or anhydrides in a waste container can generate heat and pressure (amide bond formation). Never commingle with acylating agents.

Disposal Decision Logic (Workflow)

The following flowchart illustrates the decision matrix for segregating this specific aminopyrimidine.

DisposalWorkflow cluster_warning CRITICAL SEGREGATION Start Waste Generation: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Contaminated Contaminated Debris (Gloves, Weigh Boats) Solid->Contaminated PureSolid Pure Substance (Expired/Excess) Solid->PureSolid SolventCheck Check Solvent Compatibility Liquid->SolventCheck BinSolid Double Bag -> Solid Waste Drum Label: Toxic/Corrosive Solid Contaminated->BinSolid PureSolid->BinSolid Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens BinHalo Carboy A: Halogenated Waste Label: Toxic/Corrosive Halogenated->BinHalo BinNonHalo Carboy B: Organic Waste Label: Basic/Toxic NonHalogenated->BinNonHalo Warning DO NOT MIX WITH ACIDS (Exothermic Risk)

Figure 1: Decision matrix for segregating aminopyrimidine waste based on physical state and solvent carrier.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired powder, contaminated gloves, paper towels, weighing boats.

  • Segregation: Do not place in general trash. The compound is likely corrosive to mucous membranes.

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it inside a rigid fiber drum or a secondary poly-bag (double-bagging).

  • Labeling:

    • Content: "Solid Debris contaminated with N-(2-Aminoethyl)-5-methylpyrimidin-2-amine."

    • Hazards: Check "Toxic" and "Corrosive."[1][2]

  • Disposal Path: High-temperature incineration (Waste-to-Energy) is the preferred method for organic nitrogen compounds to ensure complete destruction of the pyrimidine ring.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

Step 1: Solvent Compatibility Check

  • Scenario 1: Dissolved in Methanol/Ethanol/DMSO.

    • Action: Dispose into Non-Halogenated Organic Waste stream.

    • Container: HDPE (High-Density Polyethylene) carboys are preferred over glass to prevent breakage. HDPE is resistant to organic amines.

  • Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform.

    • Action: Dispose into Halogenated Organic Waste stream.

    • Note: Amines can react slowly with halogenated solvents (alkylation) over long periods, but for waste disposal timelines (weeks), this is acceptable.

Step 2: pH Control (The "Self-Validating" Step)

  • The Risk: If this amine solution is accidentally poured into a waste container containing acidic waste (e.g., 10% HCl), a violent exothermic acid-base reaction will occur, potentially rupturing the container.

  • The Protocol:

    • Measure the pH of your waste solution using a dipstick.

    • If the waste stream is designated for "General Organics," ensure the receiving carboy is not labeled "Acidic."

    • Best Practice: Maintain a dedicated "Basic/Amine Organic Waste" carboy to prevent accidental acidification.

Emergency Procedures: Spills

If N-(2-Aminoethyl)-5-methylpyrimidin-2-amine is spilled, standard absorbent pads may not suffice if the quantity is significant, due to its basicity.

  • Evacuate & PPE: Evacuate the immediate area. Don nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is aerosolized, use N95 or P100 respiratory protection.

  • Neutralization (Liquid Spills):

    • Do not use strong mineral acids to neutralize.

    • Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill perimeter first, then work inward. This converts the volatile free base into a non-volatile salt.

  • Absorption:

    • Use an inert absorbent (Vermiculite or Clay).

    • Prohibited: Do not use sawdust or paper towels on concentrated spills; organic amines can react with cellulose or be oxidizable, creating a fire hazard.

  • Cleanup: Scoop neutralized material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Corrosive/Toxic)."

Regulatory Compliance & Transport

  • US EPA (RCRA): While not explicitly P-listed or U-listed, this compound meets the criteria for Characteristic Waste if the pH is >12.5 (D002). Even if neutral, it should be managed as hazardous chemical waste.

  • DOT Shipping (for waste pickup):

    • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (contains N-(2-Aminoethyl)-5-methylpyrimidin-2-amine).[3]

    • UN Number: UN 2735.

    • Class: 8 (Corrosive).

    • Packing Group: II or III.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

Operational Safety & Handling Guide: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine CAS Number: 1494597-22-6 Chemical Family: Aminopyrimidines / Primary Aliphatic Amines Part 1: Executive Safety Summary Status: Hazardous Rea...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

CAS Number: 1494597-22-6 Chemical Family: Aminopyrimidines / Primary Aliphatic Amines

Part 1: Executive Safety Summary

Status: Hazardous Reagent | Primary Risk: Corrosive/Irritant | Storage: 2-8°C (Inert Atmosphere)

As a Senior Application Scientist, I advise treating N-(2-Aminoethyl)-5-methylpyrimidin-2-amine not merely as a standard organic solid, but as a functionalized base with distinct toxicological properties. The molecule combines a pyrimidine core with a primary aliphatic amine tail. While the aromatic ring suggests stability, the aliphatic amine moiety (


) significantly increases basicity (estimated pKa ~9-10), elevating the risk from simple irritation to potential chemical burns  and mucous membrane damage .

Core Directive: Handle as a Corrosive Solid . Do not underestimate the potential for ocular damage or respiratory sensitization.

Part 2: Hazard Identification & Risk Assessment

Effective safety protocols rely on understanding the mechanism of harm.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Corrosion/Irritation H314 / H315 High pH of the aliphatic amine tail saponifies skin lipids, leading to deep tissue damage.Immediate flushing is critical; neutralization agents (acids) are contraindicated on skin.
Serious Eye Damage H318 Rapid penetration of the cornea due to lipophilic aromatic ring + basic amine.Safety glasses are insufficient . Chemical goggles are mandatory.
Acute Toxicity (Oral) H302 Systemic absorption via GI tract; pyrimidine analogs can interfere with nucleotide metabolism.Zero tolerance for surface contamination in weighing areas.
Respiratory Irritation H335 Caustic dust irritates the upper respiratory tract.Open-bench weighing is prohibited.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure, not just mitigate it. The selection logic is based on permeation kinetics of organic amines.

PPE Selection Logic Diagram

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder (Weighing) State->Solid Solution Solution / Liquid (Reaction Setup) State->Solution Resp_Solid Respiratory: N95 or P2 Mask (Inside Fume Hood) Solid->Resp_Solid Hand_Solid Hands: Double Nitrile (Outer: 0.11mm) Solid->Hand_Solid Resp_Sol Respiratory: Fume Hood Sash <18" (No Mask Needed) Solution->Resp_Sol Hand_Sol Hands: Double Nitrile OR Laminate (Silver Shield) if >10% Conc. Solution->Hand_Sol Eye_Common Eyes: Chemical Splash Goggles (Unvented) Hand_Solid->Eye_Common Hand_Sol->Eye_Common Final Proceed with Caution Eye_Common->Final Ready to Work

Figure 1: Decision logic for PPE selection based on physical state and concentration risks.

Detailed PPE Specifications
  • Hand Protection (The "Double-Glove" Protocol):

    • Inner Layer: 4 mil (0.10 mm) Nitrile. Acts as a sweat barrier and last line of defense.

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene.

    • Why? Aliphatic amines can permeate thin latex in seconds. Nitrile offers superior degradation resistance. Change outer gloves immediately upon splash contact.

  • Eye & Face Protection:

    • Requirement: Indirect-vented or unvented chemical splash goggles (ANSI Z87.1+).

    • Contraindication:Do NOT use safety glasses. Dust can bypass the sides of glasses and react with eye moisture to form a caustic solution.

  • Respiratory Protection:

    • Primary Control: Engineering controls (Fume Hood) are the first line of defense.

    • Secondary Control: If weighing outside a hood (not recommended), use a P100/HEPA particulate respirator.

    • Note: Standard surgical masks provide zero protection against chemical dust.

Part 4: Operational Handling Protocol

This workflow minimizes static discharge (common with organic salts) and aerosol generation.

Step-by-Step Workflow
  • Pre-Operational Prep:

    • Equip PPE as per matrix.[1][2]

    • Verify Fume Hood airflow (>100 fpm).

    • Prepare a "Solid Waste" container and a "Liquid Waste" container (pH > 10 compatible).

  • Weighing & Transfer (The Critical Zone):

    • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Organic amines often carry static charge, causing powder to "jump."

    • Technique: Do not pour from the stock bottle. Use a clean, dry spatula to transfer small amounts.

    • Spill Prevention: Place the balance inside the hood or on a spill tray.

  • Solubilization:

    • Solvent Choice: Soluble in DMSO, Methanol, and dilute aqueous acid.

    • Exotherm Check: Add solvent slowly. The protonation of the amine by protic solvents can generate mild heat.

    • Labeling: Immediately label the flask with "Corrosive" and "Toxic" stickers.

  • Cleanup:

    • Wipe balance and surrounding area with a wet paper towel (water/ethanol mixture).

    • Dispose of the wipe as hazardous solid waste.

Operational Workflow Diagram

Handling_Workflow cluster_0 Zone 1: Preparation cluster_1 Zone 2: Handling cluster_2 Zone 3: Decontamination Step1 Verify Engineering Controls (Hood Flow > 100fpm) Step2 Don PPE (Double Nitrile + Goggles) Step1->Step2 Step3 Anti-Static Treatment (Eliminate Powder Jump) Step2->Step3 Step4 Weighing (Use Spill Tray) Step3->Step4 Step5 Solubilization (Slow Addition -> Exotherm Check) Step4->Step5 Step6 Wet Wipe Down (Solvent: 70% EtOH) Step5->Step6 Step7 Waste Segregation (Basic Organic Waste) Step6->Step7

Figure 2: Sequential workflow ensuring containment from preparation to disposal.

Part 5: Emergency Response & Decontamination

Self-Validating Safety System: In the event of exposure, the speed of response determines the severity of the injury.

ScenarioImmediate ActionScientific Rationale
Eye Contact Flush for 15 minutes immediately. Hold eyelids apart.Amines penetrate the corneal stroma rapidly. 15 minutes is the minimum time required to normalize ocular pH.
Skin Contact Drench with water for 15 mins.[1][3] Remove contaminated clothing under the shower.Do not use vinegar or acids. Neutralization releases heat (enthalpy of neutralization), worsening the burn.
Inhalation Move to fresh air.[1][2][4][5][6] If breathing is labored, administer oxygen (trained personnel only).Amines cause bronchospasm; fresh air reduces partial pressure of the irritant in the lungs.
Spill (Solid) Cover with wet paper towels to prevent dust, then scoop up.Dry sweeping generates aerosols. Wetting the powder contains it.

Part 6: Waste Disposal Strategy

Environmental Compliance: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine is likely toxic to aquatic life (based on pyrimidine data). It must never enter the sewer system.

  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels go into Hazardous Solid Waste .

    • Label: "Toxic Solid - Organic Amine."

  • Liquid Waste:

    • Collect in Basic Organic Waste carboys.

    • Incompatibility: Do not mix with concentrated oxidizers (e.g., Nitric Acid) or acid chlorides, as violent reactions will occur.

References

  • BLD Pharm. (2024). SDS for N-(2-aminoethyl)-5-methylpyrimidin-2-amine (CAS 1494597-22-6). Retrieved from

  • PubChem. (2024). Compound Summary: N-methylpyrimidin-2-amine (Structural Analog). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-5-methylpyridine (Functional Analog). Merck KGaA. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.